Dirucotide
Description
a synthetic peptide analog of myelin basic protein for the treatment of multiple sclerosis
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N25O26/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCWZRPYFBGLQ-WMCRPSJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N25O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336603 | |
| Record name | Dirucotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2013.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152074-97-0 | |
| Record name | Dirucotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152074970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dirucotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dirucotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dirucotide (MBP8298): A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Dirucotide, also known as MBP8298, is a synthetic peptide that has been investigated for the treatment of multiple sclerosis (MS). This document provides a comprehensive technical guide on this compound, summarizing its core scientific data, experimental protocols, and proposed mechanism of action.
Core Composition: Amino Acid Sequence
This compound is a 17-amino acid synthetic peptide.[1][2][3][4][5] Its sequence is identical to a fragment of the human myelin basic protein (MBP), specifically corresponding to amino acid residues 82-98.
The amino acid sequence of this compound is: Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr
Represented by the one-letter code: DENPVVHFFKNIVTPRT
Proposed Mechanism of Action
Multiple sclerosis is understood to be an autoimmune disease in which the immune system mistakenly attacks the myelin sheath that protects nerve fibers in the central nervous system. T cells that recognize fragments of myelin basic protein (MBP) presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells are believed to play a significant role in the pathogenesis of MS.
This compound's therapeutic potential is thought to stem from its ability to induce immunological tolerance. By administering a high dose of the synthetic MBP8298 peptide intravenously, the aim is to suppress the immune response against this specific MBP fragment. This approach is particularly targeted at MS patients with HLA-DR2 or HLA-DR4 immune response genes, as the MBP8298 sequence represents a dominant site of autoimmune attack in this population. These HLA types are present in a significant portion of MS patients.
Clinical Trial Data
This compound has been the subject of several clinical trials to evaluate its safety and efficacy. A notable Phase II trial investigated its effect on disease progression in patients with progressive MS.
| Parameter | Details |
| Trial Design | 24-month, double-blind, placebo-controlled Phase II clinical trial. |
| Patient Population | 32 patients with progressive multiple sclerosis. |
| Treatment Group | 500 mg of MBP8298 (this compound) administered intravenously every 6 months. |
| Control Group | Placebo (normal saline) administered intravenously every 6 months. |
| Primary Endpoint | Change in Expanded Disability Status Scale (EDSS) scores. |
| Key Findings | No significant difference in disease progression was observed between the treatment and placebo groups for the overall patient population. However, in a subgroup of patients with HLA-DR2 and/or HLA-DR4 haplotypes, a statistically significant benefit of this compound treatment was reported. In this subgroup, the median time to disease progression was significantly delayed in patients receiving this compound compared to placebo. |
Experimental Protocols
Binding Studies of this compound Analogues to MHC Class II
Research has been conducted to understand the interaction between this compound and its analogues with HLA-DR2 and HLA-DR4 alleles. The following outlines a general methodology for such binding assays.
1. Peptide Synthesis:
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This compound (MBP82-98) and its analogues are synthesized using solid-phase peptide synthesis with Fmoc/tBu chemistry.
2. Isolation of HLA-DR Molecules:
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HLA-DR2 and HLA-DR4 molecules are isolated from cell lysates (e.g., from BSM and HTC-Lan cells) through affinity chromatography using a monoclonal antibody such as L243.
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The purity of the isolated HLA molecules is verified using methods like SDS-PAGE, high-pressure size exclusion chromatography, and western blotting.
3. Competitive Binding Assay:
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A fluorescently labeled peptide with known binding affinity for the specific HLA-DR allele is used as a reporter probe (e.g., AMCA-labeled MBP83–99 for HLA-DR2b).
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A fixed concentration of the purified HLA-DR molecules and the fluorescently labeled peptide are incubated with varying concentrations of the unlabeled competitor peptide (this compound or its analogues).
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The binding of the fluorescent peptide to the HLA-DR molecules is measured. A decrease in fluorescence intensity indicates that the unlabeled peptide is competing for binding.
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The concentration of the competitor peptide that inhibits 50% of the binding of the fluorescently labeled peptide (IC50) is determined to assess its binding affinity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. BioMS Medical's Lead Drug, this compound for the Treatment of Multiple Sclerosis, Receives Fast Track Designation from FDA - BioSpace [biospace.com]
- 5. trial.medpath.com [trial.medpath.com]
The Rise and Fall of Dirucotide: A Case Study in Targeted Immunotherapy for Multiple Sclerosis
An In-depth Retrospective for Drug Development Professionals
The journey of dirucotide (MBP8298), a synthetic peptide once heralded as a promising targeted therapy for multiple sclerosis (MS), offers a compelling case study in the complexities of developing treatments for autoimmune diseases. This technical guide provides a comprehensive overview of the history of this compound's development, from its promising early-phase results to its ultimate failure in pivotal Phase III trials. The following sections detail the quantitative outcomes of key clinical studies, the experimental protocols employed, and the immunological rationale behind its proposed mechanism of action.
Development History and Rationale
This compound was a synthetic peptide composed of 17 amino acids, identical to a fragment (residues 82-98) of human myelin basic protein (MBP).[1] The rationale for its development was rooted in the understanding that in a significant portion of MS patients, the immune system mistakenly targets MBP, a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. This compound was designed to act as an altered peptide ligand to induce immunological tolerance, specifically in patients with the human leukocyte antigen (HLA) haplotypes DR2 and/or DR4, which are genetically linked to an increased risk of MS and are present in a large subset of the patient population. The overarching goal was to shift the autoimmune response from a pro-inflammatory Th1 phenotype to a more tolerogenic or anti-inflammatory Th2 phenotype.
Early clinical development showed promise, with a Phase II trial suggesting a significant delay in disease progression in a specific patient subgroup, generating considerable optimism for its potential as a novel, targeted therapy with a favorable safety profile. However, this early promise did not translate into success in subsequent, larger-scale Phase III trials, ultimately leading to the discontinuation of its development in 2009.[2][3]
Quantitative Clinical Trial Data
The clinical development of this compound was marked by a stark contrast between its early and late-phase trial results. The following tables summarize the key quantitative outcomes from the pivotal clinical studies.
Table 1: Phase II Study of this compound in Progressive MS - Key Outcomes
| Endpoint | Patient Group | This compound | Placebo | p-value |
| Time to Disease Progression (24 months) | Overall (n=32) | - | - | 0.29 |
| HLA-DR2/DR4+ (n=20) | - | - | 0.01 | |
| Median Time to Progression (Long-term Follow-up) | HLA-DR2/DR4+ | 78 months | 18 months | 0.004 |
Table 2: Phase III MAESTRO-01 Study in Secondary Progressive MS - Primary Endpoint
| Endpoint | Patient Group | This compound | Placebo | p-value |
| Time to Confirmed Disease Progression | HLA-DR2/DR4+ | 30.7% progressed | 27.8% progressed | 0.527 |
| HLA-DR2-/DR4- | 28.3% progressed | 35.8% progressed | 0.324 |
Table 3: Phase II MINDSET-01 Study in Relapsing-Remitting MS - Primary Endpoint
| Endpoint | This compound | Placebo | Outcome |
| Annualized Relapse Rate | - | - | No significant difference |
Experimental Protocols
The clinical trials for this compound followed rigorous methodologies to assess its efficacy and safety. Below are the detailed protocols for the key studies.
Phase II Study in Progressive MS
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Study Design: A 24-month, randomized, double-blind, placebo-controlled trial.
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Patient Population: 32 patients with progressive multiple sclerosis. A key subgroup analysis focused on patients with HLA-DR2 and/or HLA-DR4 haplotypes.
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Inclusion Criteria (presumed):
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Diagnosis of primary or secondary progressive MS.
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Age between 18 and 60 years.
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Expanded Disability Status Scale (EDSS) score between 3.0 and 6.5.
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Exclusion Criteria (presumed):
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Presence of other significant medical conditions.
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Use of other immunomodulatory or immunosuppressive drugs.
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Pregnancy or breastfeeding.
-
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Dosing Regimen: 500 mg of this compound or placebo administered intravenously every 6 months.
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Primary Endpoint: Time to confirmed disease progression, as measured by an increase in the EDSS score.
Phase III MAESTRO-01 Study in Secondary Progressive MS
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Study Design: A multicenter, randomized, 2-year, double-blind, placebo-controlled study.
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Patient Population: 612 subjects with a diagnosis of secondary progressive MS. The study stratified patients based on HLA haplotype (DR2+/DR4+ vs. DR2-/DR4-).
-
Inclusion Criteria:
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Diagnosis of secondary progressive MS.
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EDSS score between 3.5 and 6.5.
-
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Dosing Regimen: 500 mg of this compound or placebo administered intravenously every 6 months for 2 years.
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Primary Endpoint: Time to confirmed disease progression, defined as an increase of ≥1.0 point on the EDSS (or 0.5 points if the baseline EDSS was ≥5.5), confirmed 6 months later.
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Secondary Endpoints: Included mean change in EDSS, mean change in the Multiple Sclerosis Functional Composite (MSFC), MRI changes, and annualized relapse rate.
Phase II MINDSET-01 Study in Relapsing-Remitting MS
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Study Design: An exploratory, randomized, double-blind, placebo-controlled trial.
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Patient Population: Patients with relapsing-remitting multiple sclerosis.
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Dosing Regimen: Intravenous injections of this compound or placebo.
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Primary Endpoint: Annualized relapse rate.
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Secondary Endpoints: Included changes in EDSS and MSFC scores.
Mechanism of Action and Associated Signaling Pathways
The proposed mechanism of action for this compound centered on the concept of T-cell tolerance induction. In MS, it is hypothesized that pro-inflammatory Th1 cells recognize MBP fragments presented by antigen-presenting cells (APCs) via HLA class II molecules, leading to a cascade of inflammation and demyelination. This compound, as an altered peptide ligand, was intended to bind to the HLA-DR2 molecule on APCs and be presented to autoreactive T-cells. This interaction was theorized to deliver a modified signal to the T-cell receptor, thereby shifting the T-cell differentiation pathway away from the pathogenic Th1 response and towards an anti-inflammatory Th2 response, characterized by the production of cytokines like IL-4 and IL-10.
Caption: Proposed mechanism of this compound action.
Experimental and Clinical Trial Workflow
The development and evaluation of this compound followed a standard clinical trial workflow, from patient screening and enrollment to treatment and long-term follow-up. The diagram below illustrates a typical workflow for a pivotal trial like MAESTRO-01.
Caption: Representative workflow of the MAESTRO-01 clinical trial.
Conclusion
The development of this compound represents a cautionary tale in the translation of promising early-phase clinical data into late-stage success. While the immunological rationale was sound and the initial results in a targeted patient population were encouraging, the large-scale Phase III trials failed to demonstrate a clinical benefit. The reasons for this discrepancy are likely multifactorial and may include the complex and heterogeneous nature of secondary progressive MS, the challenges of demonstrating efficacy in a slowly progressing disease, and the possibility that the targeted immunological pathway was not as critical in the broader patient population as initially hypothesized. The story of this compound underscores the importance of robust and well-powered late-stage clinical trials and serves as a valuable lesson for future endeavors in the development of targeted immunotherapies for multiple sclerosis and other autoimmune disorders.
References
Dirucotide's Mechanism of Action in Inducing Immune Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dirucotide (MBP8298) is a synthetic peptide composed of 17 amino acids, identical to residues 82-98 of human myelin basic protein (MBP). It was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS), particularly for patients with HLA-DR2 and/or HLA-DR4 immune response genes. The core hypothesis behind this compound's mechanism of action is the induction of immunological tolerance to MBP, a key autoantigen in MS. This is thought to be achieved through two primary pathways: the induction of apoptosis in autoreactive T cells and the generation of regulatory T cells (Tregs). Despite promising initial phase II clinical trial results, this compound ultimately failed to meet its primary endpoints in phase III trials, leading to the discontinuation of its development. This guide provides an in-depth technical overview of the proposed mechanisms of action, summarizing the available quantitative data and outlining the experimental methodologies and signaling pathways involved.
Introduction to this compound and its Therapeutic Rationale
Multiple sclerosis is an autoimmune disease characterized by an inflammatory response against the myelin sheath of the central nervous system. Autoreactive T lymphocytes, particularly those recognizing fragments of myelin basic protein, are believed to play a central role in the pathology of MS. This compound was designed to specifically target and induce tolerance in the T cell populations that drive this autoimmune attack. The therapeutic strategy was based on the principle of high-dose tolerance, where intravenous administration of the peptide was intended to "re-educate" the immune system to recognize MBP as self, thereby suppressing the autoimmune response.[1][2]
Proposed Mechanisms of Action
The induction of immune tolerance by this compound is thought to be mediated by two principal, and potentially interconnected, mechanisms:
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Induction of Apoptosis in Autoreactive T Cells: High doses of the soluble this compound peptide, when presented by antigen-presenting cells (APCs) in the absence of co-stimulatory signals, are hypothesized to lead to the activation-induced cell death (apoptosis) of MBP-specific T cells. This clonal deletion would reduce the population of pathogenic T cells.
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Generation of Regulatory T Cells (Tregs): The administration of this compound may also promote the differentiation of naive T cells into regulatory T cells. These Tregs can then suppress the activity of other autoreactive T cells and create a more tolerogenic immune environment, potentially through the secretion of anti-inflammatory cytokines like IL-10 and TGF-β.
Quantitative Data from Clinical Trials
The most significant quantitative data for this compound comes from its phase II clinical trial in patients with progressive MS.
| Parameter | All Patients (n=32) | HLA-DR2 and/or HLA-DR4 Subgroup (n=20) | Reference |
| Treatment | This compound (500 mg IV every 6 months) or Placebo | This compound (500 mg IV every 6 months) or Placebo | [1][3] |
| Primary Endpoint | No significant difference in disease progression (p=0.29) | Statistically significant benefit of this compound (p=0.01) | [1] |
| Time to Progression (Median) | Not reported for all patients | Placebo: 18 months; this compound: 78 months (p=0.004) | |
| Anti-MBP Antibody Levels in CSF | Suppression to low or undetectable levels for 6-18 months | Suppression observed, but not predictive of clinical benefit |
Experimental Protocols
While specific, detailed laboratory protocols from the this compound preclinical and clinical studies are not publicly available in their entirety, the following represent the likely methodologies employed based on standard immunological assays of the time.
T Cell Proliferation Assay
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Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) to this compound and control antigens.
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Methodology:
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Isolate PBMCs from patient blood samples using Ficoll-Paque density gradient centrifugation.
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Culture PBMCs in 96-well plates in the presence of this compound (at varying concentrations), a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).
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After 3-5 days of incubation, add a radioactive tracer (e.g., 3H-thymidine) or a colorimetric reagent (e.g., MTT) to measure cell proliferation.
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Quantify the incorporation of the tracer or the colorimetric change to determine the level of T cell proliferation.
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Flow Cytometry for T Cell Apoptosis
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Objective: To quantify the percentage of apoptotic T cells after exposure to this compound.
-
Methodology:
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Culture isolated PBMCs or purified T cells with this compound or control conditions.
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After a defined incubation period, stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and an apoptosis marker (e.g., Annexin V). A viability dye (e.g., Propidium Iodide) is also included.
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Analyze the stained cells using a flow cytometer to identify the percentage of T cells that are positive for Annexin V, indicating apoptosis.
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Measurement of Regulatory T Cells and Cytokines
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Objective: To determine the frequency of regulatory T cells and the levels of associated cytokines.
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Methodology:
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For Treg quantification, stain PBMCs with antibodies against CD4, CD25, and the transcription factor FoxP3, followed by flow cytometric analysis.
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For cytokine analysis, stimulate PBMCs with this compound and collect the culture supernatant after 24-72 hours.
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Measure the concentrations of cytokines such as IL-10 and TGF-β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows for this compound's mechanism of action.
References
The Immunodominant Epitope MBP(82-98): A Linchpin in the Pathogenesis of Multiple Sclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative autoimmune disease of the central nervous system (CNS). A key event in its pathogenesis is the breakdown of the myelin sheath, an insulating layer surrounding nerve fibers, by the body's own immune system. A significant body of research has pinpointed the myelin basic protein (MBP) as a primary autoantigen in MS. Specifically, the peptide fragment spanning amino acid residues 82-98 of human MBP, with the sequence DENPVVHFFKNIVTPRT, has been identified as an immunodominant epitope, playing a crucial role in initiating and propagating the autoimmune cascade.[1][2][3][4] This technical guide provides a comprehensive overview of the role of MBP(82-98) in MS pathogenesis, focusing on its immunogenicity, its use in preclinical models, and the molecular pathways it triggers.
Immunogenicity and Encephalitogenicity of MBP(82-98)
The MBP(82-98) peptide is highly encephalitogenic, meaning it can induce experimental autoimmune encephalomyelitis (EAE), the most common animal model for MS, in susceptible animal strains.[5] Its pathogenicity is closely linked to its ability to bind with high affinity to Major Histocompatibility Complex (MHC) class II molecules, particularly the MS-associated HLA-DR2 haplotype (DRB1*1501). This binding allows the peptide to be presented to CD4+ T helper (Th) cells, initiating a pro-inflammatory immune response.
Binding Affinity to MHC Class II
The binding of MBP(82-98) to HLA-DR2 is a critical step in its recognition by autoreactive T cells. While specific IC50 values can vary between studies and experimental conditions, the interaction is known to be of high affinity. The table below summarizes representative binding data for MBP peptides to HLA-DR2.
| Peptide | HLA Allele | Binding Assay Method | Reported Affinity/Binding |
| MBP(82-98) | HLA-DR2 | Competition Binding Assay | Strong binder |
| Cyclic MBP(82-98) | HLA-DR2 | Competition Binding Assay | Binds with considerable affinity, slightly reduced vs. linear |
| MBP(83-102)Y83 | HLA-DR2 | Antibody Capture/ELISA | High affinity, pH-dependent binding |
Note: Quantitative IC50 values are often proprietary or highly dependent on the specific assay conditions and are not consistently reported in publicly available literature.
T-Cell Responses to MBP(82-98) in Multiple Sclerosis
In individuals with MS, particularly those with the HLA-DR2 haplotype, there is an increased frequency and activation of CD4+ T cells that are reactive to MBP(82-98). Upon activation, these T cells proliferate and differentiate into pro-inflammatory subsets, primarily Th1 and Th17 cells.
T-Cell Proliferation
The proliferative response of peripheral blood mononuclear cells (PBMCs) from MS patients to MBP(82-98) is a key indicator of autoimmune reactivity. This is often quantified using a stimulation index (SI) in proliferation assays.
| Patient Group | Antigen | Stimulation Index (SI) Range/Mean |
| MS Patients | MBP(82-98) | > 2.0 (considered positive) |
| MS Patients | Brain Antigens | Mean SI ≈ 3.4 ± 1.3 |
| Healthy Controls | MBP(82-98) | Generally < 2.0 |
Data is illustrative and compiled from typical findings in the literature. Specific values can vary significantly between individuals and studies.
Cytokine Secretion Profile
MBP(82-98)-specific T cells from MS patients predominantly secrete pro-inflammatory cytokines that contribute to the breakdown of the blood-brain barrier and myelin damage. The primary cytokines implicated are Interferon-gamma (IFN-γ) from Th1 cells and Interleukin-17 (IL-17) from Th17 cells.
| Cell Type | Stimulant | Cytokine | Concentration Range (pg/mL) in MS Patients |
| PBMCs | MBP | IFN-γ | 500 - 1000+ |
| PBMCs | MBP | IL-17A | 200 - 600+ |
| PBMCs | Anti-CD3/anti-CD28 | IFN-γ | >1000 |
| PBMCs | Anti-CD3/anti-CD28 | IL-17A | >1000 |
Concentrations are highly variable and depend on the patient's disease activity, treatment status, and the specifics of the in vitro stimulation assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The encephalitogenicity of MBP(82-98) is routinely studied in the EAE model, most commonly in Lewis rats. Induction of EAE with this peptide leads to the development of clinical signs of paralysis that mimic aspects of MS.
Typical EAE Clinical Scoring in Lewis Rats Induced with MBP(82-98)
The severity of EAE is monitored daily using a standardized clinical scoring system. The following table provides a representative timeline and scoring for EAE induced in Lewis rats with MBP or its encephalitogenic peptides.
| Day Post-Immunization | Mean Clinical Score | Clinical Observations |
| 0-7 | 0 | No signs of disease |
| 8-10 | 0.5 - 1.0 | Limp tail |
| 11-13 | 2.0 - 3.0 | Hind limb weakness, unsteady gait |
| 14-16 | 3.0 - 4.0 | Hind limb paralysis, possible forelimb weakness (peak disease) |
| 17-21 | 1.0 - 2.0 | Spontaneous recovery, regaining of some hind limb function |
| >21 | 0 - 1.0 | Continued recovery, may have residual tail limpness |
This is a typical representation; the onset, severity, and duration of the disease can vary.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.
Caption: T-Cell Receptor (TCR) Signaling Pathway Activated by MBP(82-98).
Caption: Experimental Workflow for EAE Induction with MBP(82-98).
Caption: Experimental Workflow for CFSE-based T-Cell Proliferation Assay.
Detailed Experimental Protocols
Protocol 1: Induction of EAE in Lewis Rats with MBP(82-98)
This protocol describes the active induction of EAE in female Lewis rats, a widely used model to study the encephalitogenic properties of MBP peptides.
Materials:
-
MBP(82-98) peptide (e.g., 1-2 mg/mL)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Female Lewis rats (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of MBP(82-98) peptide in CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer-Lok connector. Forcefully pass the mixture back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of cold water.
-
Immunization (Day 0): Anesthetize the rats. Inject a total of 0.1 mL of the emulsion subcutaneously, distributed over two sites on the back.
-
Clinical Scoring: Beginning on day 7 post-immunization, monitor the rats daily for clinical signs of EAE using a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Recording: Record the daily clinical score and body weight for each animal. The peak of the disease is typically observed between days 14 and 16.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol details the use of carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T cells in response to MBP(82-98).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from MS patients or healthy controls
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI-1640 medium
-
MBP(82-98) peptide (e.g., 10-50 µg/mL)
-
Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
CFSE Labeling: Add an equal volume of 2X CFSE staining solution to the cell suspension. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of ice-cold complete RPMI-1640 medium to the cells to quench the staining reaction.
-
Washing: Wash the cells twice with complete RPMI-1640 medium.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Add 100 µL of complete RPMI-1640 medium containing the MBP(82-98) peptide, positive control, or no antigen (negative control) to the appropriate wells.
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies for cell surface markers (e.g., CD4). Analyze the cells by flow cytometry. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
Protocol 3: Intracellular Cytokine Staining for IFN-γ and IL-17
This protocol allows for the identification and quantification of MBP(82-98)-specific T cells producing IFN-γ (Th1) and IL-17 (Th17).
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
MBP(82-98) peptide
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-17A
-
Flow cytometer
Procedure:
-
Cell Stimulation: Culture PBMCs (1-2 x 10^6 cells/mL) with MBP(82-98) peptide for 6 hours. For the last 4 hours of culture, add a protein transport inhibitor to trap cytokines intracellularly. A positive control with a cell stimulation cocktail should be included.
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain for surface markers, such as CD4, by incubating with the appropriate antibody for 20-30 minutes at 4°C.
-
Fixation: Wash the cells and resuspend in a fixation buffer. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ and IL-17A to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells with permeabilization buffer and then with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD4+ T cell population and then analyze the expression of IFN-γ and IL-17A to identify the frequency of Th1 and Th17 cells.
Conclusion and Future Directions
The MBP(82-98) peptide remains a cornerstone in our understanding of the immunopathogenesis of Multiple Sclerosis. Its ability to bind with high affinity to the MS-associated HLA-DR2 haplotype and trigger a pro-inflammatory Th1/Th17 response underscores its significance as a key autoantigen. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the role of this critical epitope further.
Future research will likely focus on leveraging this knowledge for therapeutic benefit. Strategies such as altered peptide ligands, tolerogenic DNA vaccines, and antigen-specific immunotherapies targeting the MBP(82-98) response are promising avenues for the development of more specific and effective treatments for MS. A deeper understanding of the intricate signaling pathways and regulatory mechanisms governing the T-cell response to MBP(82-98) will be paramount in designing these next-generation therapies.
References
- 1. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]
- 2. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 3. Interferon gamma responses to myelin peptides in multiple sclerosis correlate with a new clinical measure of disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. redoxis.se [redoxis.se]
The chemical structure and properties of synthetic peptide MBP8298.
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBP8298, also known as Dirucotide, is a synthetic peptide corresponding to amino acid residues 82-98 of human myelin basic protein (MBP). Investigated as a potential therapeutic for multiple sclerosis (MS), MBP8298 was designed to induce immunological tolerance in patients, particularly those with HLA-DR2 or HLA-DR4 haplotypes, for whom this MBP region is an immunodominant epitope. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MBP8298. It includes detailed, illustrative experimental protocols for its synthesis, purification, and characterization, alongside methods for assessing its biological function. While extensive clinical trials have been conducted, specific quantitative data on binding affinities and in vitro efficacy remain limited in publicly accessible literature. This document aims to consolidate available information and provide a framework for further research and development.
Chemical Structure and Properties
MBP8298 is a 17-amino acid synthetic peptide with the sequence DENPVVHFFKNIVTPRT.[1][2] Its development was based on the identification of the 82-98 region of human myelin basic protein as a key target for both B-cell and T-cell mediated autoimmune responses in a significant subset of MS patients.[1]
Physicochemical Properties
A summary of the key physicochemical properties of MBP8298 is presented in Table 1. These properties are crucial for understanding the peptide's behavior in biological systems and for the development of analytical and formulation strategies.
| Property | Value | Reference/Method |
| Amino Acid Sequence | DENPVVHFFKNIVTPRT | [1][2] |
| Molecular Formula | C₉₂H₁₄₁N₂₅O₂₆ | Calculated |
| Molar Mass | 2013.28 g/mol | Calculated |
| Isoelectric Point (pI) | 6.85 | Calculated using pKa values of constituent amino acids. |
| Solubility | Predicted to be soluble in aqueous solutions. The presence of both acidic (Asp, Glu) and basic (Lys, Arg) residues, along with polar amino acids, contributes to its hydrophilicity. The addition of amino acid extensions at both ends of the minimal B-cell epitope was intended to improve solubility characteristics. | Prediction based on amino acid composition. |
| Stability | Stable when stored in lyophilized form at -20°C. In solution, stability is dependent on pH and temperature. Peptide degradation can occur through hydrolysis, deamidation, and oxidation. | General peptide stability knowledge. |
Experimental Protocols
Synthesis of MBP8298 via Solid-Phase Peptide Synthesis (SPPS)
The following protocol describes a standard Fmoc/tBu-based solid-phase peptide synthesis approach suitable for a 17-amino acid peptide like MBP8298.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, etc.)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/ Triisopropylsilane (TIS)/ Water (95:2.5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the MBP8298 sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification of MBP8298 by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude MBP8298 in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-65% B over 60 minutes) at a flow rate of 15-20 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified MBP8298 as a white powder.
Characterization of Synthetic MBP8298
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Procedure: Dissolve a small amount of purified MBP8298 in a suitable solvent and analyze to confirm the molecular weight.
-
Expected Result: A major peak corresponding to the calculated molecular weight of MBP8298 (2013.28 Da).
Amino Acid Analysis (AAA):
-
Method: Acid hydrolysis followed by chromatographic separation and quantification of the constituent amino acids.
-
Procedure: Hydrolyze a known quantity of the peptide in 6N HCl at 110°C for 24 hours. Analyze the resulting amino acid mixture by HPLC or an amino acid analyzer.
-
Expected Result: The amino acid composition should match the theoretical composition of MBP8298.
Biological Activity and Mechanism of Action
The proposed mechanism of action for MBP8298 in multiple sclerosis is the induction of antigen-specific immunological tolerance. In MS patients, the immune system mistakenly attacks components of the central nervous system, including myelin. MBP8298, being a synthetic fragment of human myelin basic protein, is intended to act as a tolerogen.
The proposed signaling pathway involves the presentation of MBP8298 by antigen-presenting cells (APCs), particularly in the context of HLA-DR2 and HLA-DR4 molecules, to autoreactive T-cells. High doses of the soluble peptide are thought to lead to T-cell anergy or deletion, thereby suppressing the autoimmune response against native myelin basic protein. This is supported by observations of suppressed anti-MBP autoantibody levels in the cerebrospinal fluid (CSF) of some patients treated with MBP8298.
Caption: Proposed mechanism of action of MBP8298 in modulating the autoimmune response in multiple sclerosis.
Quantitative Biological Data
While clinical trials have assessed the efficacy of MBP8298 in terms of disease progression, specific quantitative in vitro data on its biological activity is not widely available in the public domain. The following tables summarize the key findings from clinical studies.
Table 2: Summary of MBP8298 Clinical Trial Findings
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase II | Progressive MS | No significant difference in EDSS change for the overall population. Statistically significant benefit in patients with HLA-DR2 and/or DR4 haplotypes, with a longer median time to progression. | |
| Phase III (MAESTRO-01) | Secondary Progressive MS | Did not meet the primary endpoint of delaying disease progression as measured by EDSS. No statistically significant differences in secondary endpoints. | |
| Phase II (MINDSET-01) | Relapsing-Remitting MS | Did not meet the primary endpoint of reducing annualized relapse rates. Showed some effect on secondary endpoints related to disease progression (EDSS and MSFC). |
Table 3: Dosing Regimen in Clinical Trials
| Parameter | Value | Reference |
| Dose | 500 mg | |
| Route of Administration | Intravenous injection | |
| Frequency | Once every 6 months |
Proposed Experimental Workflows for Further Characterization
To address the gaps in the quantitative understanding of MBP8298's biological activity, the following experimental workflows are proposed.
Workflow for Determining Binding Affinity to HLA-DR2
Caption: Experimental workflow for determining the binding affinity of MBP8298 to HLA-DR2.
Protocol Outline:
-
Produce Recombinant HLA-DR2: Express and purify soluble recombinant HLA-DR2 protein.
-
Biotinylate MBP8298: Chemically conjugate biotin to the MBP8298 peptide for detection.
-
Competitive ELISA:
-
Coat ELISA plates with streptavidin.
-
Incubate with a fixed concentration of biotinylated MBP8298 and varying concentrations of non-biotinylated MBP8298.
-
Add the HLA-DR2 protein.
-
Detect the amount of bound biotinylated MBP8298 using an anti-HLA-DR2 antibody conjugated to a reporter enzyme.
-
-
Data Analysis: Plot the signal against the concentration of non-biotinylated MBP8298 to determine the IC50 value.
-
Kd Calculation: Calculate the dissociation constant (Kd) from the IC50 value.
Workflow for Assessing T-Cell Proliferation Inhibition
Caption: Workflow for assessing the inhibitory effect of MBP8298 on T-cell proliferation.
Protocol Outline:
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-DR2 positive MS patients.
-
Cell Culture: Culture the PBMCs in the presence of the native MBP(82-98) peptide to stimulate proliferation of autoreactive T-cells. Add varying concentrations of MBP8298 to the cultures.
-
Proliferation Assay: After a set incubation period, measure T-cell proliferation using a standard method such as [³H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Data Analysis: Calculate the percentage inhibition of proliferation at each concentration of MBP8298.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of MBP8298.
Conclusion
MBP8298 is a well-characterized synthetic peptide that has been extensively studied for its potential as a tolerogenic therapy for multiple sclerosis. While clinical trials have not consistently demonstrated efficacy, the underlying scientific rationale remains a valuable area of investigation in the field of autoimmune disease. This technical guide provides a consolidated resource for researchers, outlining the key chemical and biological properties of MBP8298, along with detailed protocols for its synthesis, purification, and functional assessment. The proposed experimental workflows offer a roadmap for further quantitative characterization of its biological activities, which will be crucial for any future development efforts or for the design of next-generation peptide-based immunotherapies.
References
- 1. direct-ms.org [direct-ms.org]
- 2. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirucotide (MBP8298): An Immunological Deep Dive into a Tolerogenic Peptide for Multiple Sclerosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dirucotide (formerly MBP8298) is a synthetic peptide representing a 17-amino acid sequence of human myelin basic protein (MBP), specifically residues 82-98. Developed as a potential antigen-specific immunotherapy for secondary progressive multiple sclerosis (SPMS), its core immunological rationale was the induction of tolerance to a key autoantigen implicated in the disease's pathology. The therapeutic strategy was particularly focused on a subset of MS patients expressing the HLA-DR2 and/or HLA-DR4 immune response genes, who constitute a significant portion of the patient population.[1] The proposed mechanism of action centered on the intravenous administration of high doses of this specific peptide to restore immunological tolerance to MBP, thereby mitigating the ongoing autoimmune attack on the central nervous system.[1]
Despite promising initial phase II results that suggested a delay in disease progression, this compound ultimately failed to meet its primary endpoints in large-scale phase III clinical trials, leading to the discontinuation of its development.[2][3][4] This guide provides a detailed examination of the immunological theory that underpinned this compound's development, the available clinical trial data, and the broader immunological concepts of antigen presentation and epitope spreading relevant to its proposed mechanism.
The Immunological Rationale for this compound
Multiple sclerosis is an autoimmune disorder characterized by an inflammatory cascade directed against myelin proteins in the central nervous system. A central tenet of MS pathogenesis is the role of autoreactive T-lymphocytes that recognize myelin-derived peptides presented by antigen-presenting cells (APCs). This compound was designed to directly address this by inducing a state of tolerance to a specific immunodominant epitope of MBP.
Antigen-Specific Tolerance Induction
The foundational hypothesis for this compound was that repeated intravenous administration of a high dose of the MBP82-98 peptide would lead to the induction or restoration of immunological tolerance. This approach aimed to selectively target the pathogenic autoimmune response without causing broad immunosuppression. The proposed mechanisms for this tolerance induction included:
-
Clonal Anergy: The continuous presence of high concentrations of the peptide could lead to a state of unresponsiveness (anergy) in MBP82-98-specific T-cells.
-
Apoptosis of Autoreactive T-cells: It was suggested that this compound could cause immune cells that recognize it to undergo programmed cell death, thereby eliminating the pathogenic clones.
-
Induction of Regulatory T-cells (Tregs): Another proposed mechanism was the stimulation of regulatory T-cells that could suppress the activity of the autoreactive T-cells responsible for myelin damage.
The choice of the MBP82-98 peptide was based on its identification as a key target of the autoimmune response in a substantial proportion of MS patients, particularly those with the HLA-DR2 and/or HLA-DR4 haplotypes. These HLA molecules are crucial for presenting the MBP82-98 peptide to CD4+ T-helper cells, which are believed to be major drivers of the inflammatory process in MS.
The Role of Antigen Presentation
The immunological activity of this compound is intrinsically linked to the process of antigen presentation. As a synthetic peptide, this compound is an exogenous antigen that is taken up by APCs, such as dendritic cells, macrophages, and B-cells. Inside the APC, the peptide is loaded onto MHC class II molecules (in this case, HLA-DR2 and HLA-DR4) and transported to the cell surface. This peptide-MHC complex is then presented to CD4+ T-cells. The nature of this interaction dictates the subsequent T-cell response.
This compound and the Theory of Epitope Spreading
Epitope spreading is a phenomenon in chronic autoimmune diseases where the immune response diversifies to recognize additional epitopes on the same protein (intramolecular) or on different proteins (intermolecular) within the target tissue. In the context of MS, an initial T-cell response to a specific myelin epitope, such as MBP82-98, can lead to tissue damage, which in turn exposes other myelin epitopes to the immune system. This can result in a cascade of new autoimmune responses, contributing to disease progression.
A potential, though not explicitly stated, therapeutic goal of an antigen-specific therapy like this compound would be to halt or dampen this process. By inducing tolerance to the initial, immunodominant epitope, it was hoped that the inflammatory cascade that drives epitope spreading could be contained.
Clinical Development and Outcomes
The clinical development of this compound included several key trials, most notably the MAESTRO (Multiple Sclerosis Action Against Established Relapsing-Remitting and Secondary Progressive Disease) program for SPMS and the MINDSET-01 trial for relapsing-remitting MS (RRMS).
Phase II Studies
Early phase II studies of this compound showed encouraging results. In a two-year study of 32 progressive MS patients, those with HLA-DR2 or DR4 genotypes who received this compound demonstrated no disease progression, compared to over 50% of patients on placebo showing progression. A five-year follow-up of this cohort suggested a significant delay in the median time to disease progression for the this compound-treated group.
Phase III MAESTRO Program
The MAESTRO program consisted of several phase III trials. MAESTRO-01 was a large, multi-center, double-blind, placebo-controlled trial that enrolled 612 SPMS patients in Canada and Europe. The primary endpoint was a statistically significant increase in the time to disease progression as measured by the Expanded Disability Status Scale (EDSS) in patients with HLA-DR2 and/or HLA-DR4.
In 2009, it was announced that this compound did not meet its primary endpoint in the MAESTRO-01 trial. There were also no statistically significant differences between the this compound and placebo groups on secondary endpoints. As a result of these findings, all ongoing this compound trials, including MAESTRO-02 (an open-label extension) and MAESTRO-03 (a U.S. phase III trial), were discontinued.
MINDSET-01 Trial
The MINDSET-01 trial was an exploratory phase II study in patients with RRMS. This trial also failed to meet its primary endpoint of reducing the annualized relapse rate.
Summary of Clinical Trial Data
| Trial | Phase | Patient Population | Primary Endpoint | Outcome |
| MAESTRO-01 | III | Secondary Progressive MS (SPMS) with HLA-DR2/DR4 | Time to disease progression (EDSS) | Failed to meet primary endpoint |
| MAESTRO-02 | III (Open-label extension) | SPMS | Long-term safety and efficacy | Discontinued |
| MAESTRO-03 | III | SPMS with HLA-DR2/DR4 | Time to disease progression (EDSS) | Discontinued |
| MINDSET-01 | II | Relapsing-Remitting MS (RRMS) | Annualized relapse rate | Failed to meet primary endpoint |
Experimental Protocols
Detailed experimental protocols for the preclinical and immunological monitoring of this compound are not extensively available in the published literature. However, a general workflow for assessing an antigen-specific immunotherapy would likely involve the following:
Conclusion and Future Perspectives
The development of this compound represents a significant endeavor in the field of antigen-specific immunotherapy for multiple sclerosis. The immunological rationale was sound, targeting a specific autoantigen in a genetically defined patient population. However, the failure of the phase III clinical trials underscores the complexities of translating promising preclinical and early-phase clinical findings into effective therapies for chronic, multifactorial autoimmune diseases.
Several factors may have contributed to the lack of efficacy in the larger trials, including the advanced stage of disease in the SPMS population, the potential for epitope spreading to have already created a more diverse autoimmune response, and the challenge of inducing robust and lasting tolerance in humans. While this compound itself did not succeed, the lessons learned from its development continue to inform the design of next-generation antigen-specific immunotherapies for MS and other autoimmune disorders. The pursuit of therapies that can selectively silence pathogenic immune responses without compromising the entire immune system remains a critical goal in autoimmune disease research.
References
Dirucotide: A Technical Overview of its Intended Immunomodulatory Pathway and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dirucotide (formerly known as MBP8298) is an investigational synthetic peptide that was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS).[1] Comprising a 17-amino acid sequence identical to a fragment of human myelin basic protein (MBP), specifically amino acids 82-98, this compound was designed to induce immunological tolerance and mitigate the autoimmune attack on the central nervous system that characterizes MS.[1][2][3][4] This document provides a detailed technical guide on the intended biological pathway and molecular targets of this compound, summarizing key clinical trial data and outlining the experimental methodologies employed in its evaluation.
Intended Biological Pathway and Molecular Targets
This compound's mechanism of action is rooted in the principles of antigen-specific immunotherapy, aiming to selectively suppress the autoimmune response without causing generalized immunosuppression. The core of its intended pathway involves the interaction with specific components of the adaptive immune system.
Molecular Targets:
The primary molecular targets of this compound are:
-
T-cell Receptors (TCRs): Specifically, the TCRs on the surface of autoreactive CD4+ T-helper cells that recognize the MBP(82-98) epitope. These T-cells are believed to play a crucial role in orchestrating the inflammatory cascade that leads to myelin destruction in MS.
-
Major Histocompatibility Complex (MHC) Class II Molecules: For the TCR to recognize the MBP(82-98) peptide, it must be presented by an antigen-presenting cell (APC) on an MHC class II molecule. This compound's efficacy was found to be largely restricted to individuals expressing the HLA-DR2 and/or HLA-DR4 haplotypes, indicating these are the key MHC molecules involved in presenting the this compound peptide to the autoreactive T-cells.
Intended Biological Pathway:
The proposed biological pathway for this compound-mediated immunomodulation involves the following key steps:
-
Antigen Presentation: Following intravenous administration, this compound is taken up by APCs, such as dendritic cells and macrophages. Inside the APC, the peptide is loaded onto HLA-DR2 or HLA-DR4 molecules and transported to the cell surface.
-
T-cell Recognition and Anergy/Apoptosis: The peptide-MHC complex is then presented to circulating autoreactive CD4+ T-cells. The high dose of the synthetic peptide is intended to lead to a state of non-responsiveness or "anergy" in these T-cells. An alternative and complementary proposed mechanism is the induction of antigen-related cell death (apoptosis) of these specific T-cells. This would effectively delete the clonal population of T-cells responsible for the myelin-specific autoimmune attack.
-
Induction of Regulatory T-cells (Tregs): A further intended mechanism was the induction of a population of regulatory T-cells. These specialized T-cells are capable of suppressing the activity of other immune cells, including the autoreactive T-cells, thereby helping to re-establish immune homeostasis and reduce inflammation within the central nervous system.
The overarching goal of this pathway is to induce a state of immunological tolerance to the MBP(82-98) epitope, thereby halting the progression of disability in MS patients.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intended signaling pathway of this compound from administration to T-cell modulation.
References
Dirucotide (MBP8298): A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirucotide, also known as MBP8298, is a synthetic peptide composed of 17 amino acids, with the sequence DENPVVHFFKNIVTPRT. This sequence corresponds to amino acids 82-98 of human myelin basic protein (MBP). Developed as a potential antigen-specific immunotherapy for Multiple Sclerosis (MS), the core hypothesis behind this compound was the induction of immunological tolerance to a key autoantigen implicated in the disease's pathogenesis. The primary focus of its development was for patients with specific Human Leukocyte Antigen (HLA) haplotypes, namely HLA-DR2 and/or HLA-DR4, as the MBP82-98 region is an immunodominant epitope for T-cells in individuals with these genetic backgrounds.[1][2][3][4]
While this compound progressed to Phase III clinical trials, it ultimately did not meet its primary endpoints, leading to the discontinuation of its development.[5] This technical guide summarizes the available information and inferred methodologies from its preclinical research phase, providing insights for professionals in drug development. Due to the limited availability of published original preclinical data, this document combines established knowledge of the drug's composition and intended mechanism with standard preclinical protocols for similar immunomodulatory agents.
Quantitative Preclinical Data
Detailed quantitative preclinical data for this compound is not extensively available in the public domain. The majority of published literature focuses on clinical trial outcomes. The following tables represent a structured summary of the type of data that would have been generated during preclinical development, based on standard practices for this class of therapeutic.
Table 1: Inferred Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Animal Model | Induction Method | Treatment Regimen | Key Efficacy Endpoints | Inferred Outcome |
| C57BL/6 Mice | MOG35-55 peptide in CFA and Pertussis Toxin | Intravenous administration of MBP8298, various doses and schedules | - Reduction in mean clinical score- Delay in disease onset- Reduction in CNS inflammation and demyelination (histopathology) | Expected to show a dose-dependent amelioration of EAE severity. |
| SJL/J Mice | PLP139-151 peptide in CFA | Intravenous administration of MBP8298, various doses and schedules | - Reduction in relapse severity and frequency | Anticipated to decrease the severity and number of relapses in this relapsing-remitting model. |
| Lewis Rats | Guinea Pig MBP in CFA | Intravenous administration of MBP8298, various doses and schedules | - Reduction in mean clinical score- Weight loss prevention | Predicted to suppress the acute disease course typical in this model. |
Table 2: Inferred Preclinical Pharmacokinetic Profile of this compound
| Species | Route of Administration | Dose | Key Pharmacokinetic Parameters | Inferred Values |
| Mouse | Intravenous | Single dose | - Half-life (t½): - Volume of Distribution (Vd): - Clearance (CL): | As a peptide, a relatively short half-life would be expected. |
| Rat | Intravenous | Single dose | - Half-life (t½): - Volume of Distribution (Vd): - Clearance (CL): | Similar to mice, a short half-life is anticipated. |
| Non-human Primate | Intravenous | Single and repeat doses | - Half-life (t½): - Immunogenicity: | Longer half-life than rodents may be observed. Assessment for anti-drug antibodies would be critical. |
Table 3: Inferred Preclinical Toxicology Summary
| Species | Study Type | Dosing Regimen | Key Findings |
| Rodent (Rat) | Acute Toxicity (Single Dose) | High-dose intravenous | Determination of Maximum Tolerated Dose (MTD). |
| Rodent (Rat) | Repeat-Dose Toxicity | Chronic intravenous administration | Assessment of target organ toxicity, immunogenicity. |
| Non-rodent (e.g., Dog or Non-human Primate) | Repeat-Dose Toxicity | Chronic intravenous administration | Assessment of target organ toxicity, immunogenicity, local tolerance. |
Experimental Protocols
Detailed, specific experimental protocols for the preclinical evaluation of this compound are not publicly available. The following are generalized protocols that are standard in the field for assessing the preclinical efficacy and mechanism of action of a peptide-based immunomodulatory drug for MS.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for MS and would have been central to the preclinical evaluation of this compound.
1. Induction of EAE in Mice (C57BL/6):
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, female C57BL/6 mice (8-10 weeks old) are immunized subcutaneously at the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: On day 0 and day 2, mice receive an intraperitoneal injection of Pertussis Toxin to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE starting from day 7, typically on a scale of 0 to 5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
2. Treatment Protocol:
-
This compound (MBP8298) would be administered intravenously at various doses and schedules (e.g., prophylactic, starting before disease onset, or therapeutic, starting after disease onset). A vehicle control (saline) would be administered to a control group.
3. Outcome Measures:
-
Primary: Daily clinical scores and body weight.
-
Secondary: Histopathological analysis of the spinal cord at the end of the study to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
In Vitro T-Cell Tolerance Assay
These assays would have been crucial to demonstrate the proposed mechanism of action of this compound.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
PBMCs are isolated from the blood of HLA-DR2 or HLA-DR4 positive healthy donors or MS patients using Ficoll-Paque density gradient centrifugation.
2. T-Cell Proliferation Assay:
-
PBMCs are cultured in 96-well plates.
-
Cells are stimulated with a recall antigen (e.g., tetanus toxoid) or a polyclonal stimulator (e.g., anti-CD3 antibody) in the presence of varying concentrations of this compound or a control peptide.
-
After a set incubation period (e.g., 72 hours), T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE). A reduction in proliferation in the presence of this compound would suggest an induction of anergy or tolerance.
3. Cytokine Profiling:
-
Supernatants from the T-cell proliferation assays are collected.
-
The concentration of key cytokines is measured using ELISA or a multiplex bead array. A shift from a pro-inflammatory profile (e.g., high IFN-γ, IL-17) to an anti-inflammatory or regulatory profile (e.g., high IL-10, TGF-β) in the presence of this compound would support its proposed mechanism.
Signaling Pathways and Experimental Workflows
Conclusion
This compound (MBP8298) was a rationally designed, antigen-specific immunotherapy that aimed to induce tolerance in a genetically-defined subset of MS patients. While it showed some promise in early clinical phases, it ultimately failed to demonstrate significant efficacy in larger trials. The lack of detailed, publicly available preclinical data makes a complete reconstruction of its early development challenging. However, based on its molecular nature and the established methodologies for preclinical assessment of MS therapies, this guide provides a comprehensive overview of the likely preclinical research pathway and the scientific rationale that propelled this compound into clinical investigation. The learnings from its development continue to inform the field of antigen-specific immunotherapy for autoimmune diseases.
References
- 1. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. direct-ms.org [direct-ms.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. direct-ms.org [direct-ms.org]
- 5. mymsaa.org [mymsaa.org]
The Significance of HLA-DR2/DR4 Haplotype in Dirucotide Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dirucotide (MBP8298), a synthetic peptide corresponding to amino acids 82-98 of human myelin basic protein, was developed as a potential antigen-specific immunotherapy for multiple sclerosis (MS). A key aspect of its clinical development was the observation that patient response was significantly associated with the presence of specific Human Leukocyte Antigen (HLA) haplotypes, namely HLA-DR2 and HLA-DR4. This technical guide provides an in-depth analysis of the significance of the HLA-DR2/DR4 haplotype in the clinical response to this compound, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the proposed immunological pathways. While initial Phase II trials showed promise in a genetically defined subgroup of patients, subsequent Phase III trials did not confirm these findings, leading to the discontinuation of the drug's development. This document serves as a comprehensive resource for understanding the interplay between immunogenetics and peptide-based therapies.
Introduction
Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammatory demyelination. The pathogenesis of MS involves an aberrant immune response against myelin antigens, with T cells playing a central role. The strong genetic association between MS and the HLA class II region, particularly the HLA-DRB1 locus, underscores the importance of antigen presentation in the disease process. This compound was designed to induce immunological tolerance in MS patients by targeting the T-cell response to a specific epitope of myelin basic protein (MBP). The hypothesis was that repeated intravenous administration of a high dose of the MBP82-98 peptide would lead to the induction of anergy or regulatory T cells (Tregs) in individuals whose HLA molecules could effectively present this peptide. The HLA-DR2 and HLA-DR4 haplotypes were identified as key determinants of this presentation and subsequent immune modulation.
Clinical Trial Data
The clinical development of this compound included Phase II and Phase III trials that evaluated its efficacy and safety. A significant finding from the Phase II study was the differential response based on the patient's HLA haplotype.
Phase II Clinical Trial Results
A double-blind, placebo-controlled Phase II study investigated the effect of this compound in patients with progressive MS. While the overall effect on disease progression was not statistically significant, a pre-defined subgroup analysis of patients carrying the HLA-DR2 or HLA-DR4 haplotype showed a significant clinical benefit.
| Outcome Measure | All Patients (n=32) | HLA-DR2/DR4 Subgroup (n=20) |
| Treatment Effect on Disease Progression (24 months) | p = 0.29 | p = 0.01 |
| Median Time to Disease Progression (Long-term Follow-up) | Not Reported | This compound: 78 monthsPlacebo: 18 months(p = 0.004) |
Table 1: Summary of Phase II Clinical Trial Efficacy Data for this compound. Data from Warren et al., European Journal of Neurology, 2006.
Phase III Clinical Trial (MAESTRO-01)
Following the promising results of the Phase II trial, a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase III trial (MAESTRO-01) was initiated in patients with secondary progressive MS (SPMS) who were positive for HLA-DR2 or HLA-DR4. However, the trial did not meet its primary endpoint of delaying disease progression as measured by the Expanded Disability Status Scale (EDSS).[1][2][3]
| Outcome Measure | HLA-DR2/DR4 Positive SPMS Patients |
| Primary Endpoint: Time to Confirmed Disease Progression (EDSS) | No significant difference between this compound and placebo |
| Secondary Endpoints | No statistically significant differences between treatment groups |
Table 2: Summary of MAESTRO-01 Phase III Clinical Trial Efficacy Data for this compound.
The discrepancy between the Phase II and Phase III trial results highlights the challenges in translating findings from smaller, exploratory studies to larger, confirmatory trials, even in a genetically selected patient population.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the clinical development of this compound.
HLA Typing
The identification of patients with HLA-DR2 and HLA-DR4 haplotypes was crucial for patient selection in the clinical trials. At the time of these trials, HLA typing was typically performed using DNA-based methods.
Methodology: PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO)
-
DNA Extraction: Genomic DNA is extracted from peripheral blood mononuclear cells (PBMCs) using a standard DNA isolation kit.
-
PCR Amplification: The HLA-DRB1 gene is amplified using locus-specific primers. This step creates a sufficient quantity of the target DNA for analysis.
-
Hybridization: The amplified DNA is denatured and hybridized to a panel of sequence-specific oligonucleotide probes immobilized on a solid support (e.g., microbeads or a membrane). Each probe is designed to bind to a specific HLA-DRB1 allele or group of alleles.
-
Detection: The hybridization is detected using a labeled conjugate (e.g., streptavidin-phycoerythrin if biotinylated primers were used in the PCR). The signal intensity for each probe is measured.
-
Allele Assignment: The pattern of probe reactivity is analyzed using specialized software to determine the patient's HLA-DRB1 alleles.
Immune Tolerance Assays
To assess the immunological effects of this compound, researchers monitored changes in the immune response to myelin basic protein.
1. Anti-MBP Antibody Levels (ELISA)
The suppression of anti-MBP autoantibodies in the cerebrospinal fluid (CSF) was an early indicator of immunological tolerance.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microtiter plate is coated with purified human myelin basic protein and incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).
-
Sample Incubation: CSF samples from patients are added to the wells and incubated to allow any anti-MBP antibodies to bind to the coated antigen.
-
Detection Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human antibodies is added and incubated.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the solution in each well is measured using a spectrophotometer. The concentration of anti-MBP antibodies is determined by comparing the absorbance to a standard curve.
2. T-Cell Proliferation Assay
Measuring the proliferation of T cells in response to MBP is a direct way to assess the cellular immune response.
Methodology: [3H]-Thymidine Incorporation Assay
-
Cell Culture: PBMCs are isolated from patient blood and cultured in 96-well plates.
-
Antigen Stimulation: The cells are stimulated with MBP or the this compound peptide. Control wells with no antigen and a positive control (e.g., a mitogen like phytohemagglutinin) are also included.
-
Incubation: The plates are incubated for several days to allow for T-cell activation and proliferation.
-
Radiolabeling: [3H]-Thymidine, a radioactive nucleoside, is added to the cultures. Proliferating cells will incorporate the [3H]-Thymidine into their newly synthesized DNA.
-
Harvesting and Measurement: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter. The level of proliferation is expressed as a stimulation index (the ratio of counts per minute in stimulated cultures to that in unstimulated cultures).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its immunological effects.
Caption: Proposed signaling pathway for this compound-induced T-cell tolerance.
Caption: Experimental workflow for a this compound clinical trial.
Conclusion
The story of this compound and the HLA-DR2/DR4 haplotype is a salient case study in the development of targeted immunotherapies. The initial promise shown in a genetically defined subgroup of patients in a Phase II trial underscored the potential of a personalized medicine approach in autoimmune diseases. However, the failure to replicate these findings in a larger Phase III trial highlights the complexities of translating immunological responses into consistent clinical efficacy. This technical guide provides a detailed overview of the scientific rationale, clinical data, and experimental methodologies that formed the basis of the this compound development program. While this compound itself did not reach the clinic, the lessons learned from its journey continue to inform the design and evaluation of next-generation antigen-specific therapies for multiple sclerosis and other autoimmune disorders. The critical role of HLA haplotypes in dictating the response to such therapies remains a cornerstone of ongoing research in the field.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Dirucotide (MBP8298) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirucotide (MBP8298) is a synthetic peptide of 17 amino acids, identical to a fragment of human myelin basic protein (MBP).[1][2] It has been investigated for its potential therapeutic role in multiple sclerosis (MS) by modulating the immune response to MBP.[1][3][4] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound for research purposes. Additionally, it outlines its mechanism of action and provides key data in a structured format.
Introduction
This compound is a synthetic peptide with the amino acid sequence DENPVVHFFKNIVTPRT, corresponding to residues 82-98 of human myelin basic protein. It is being investigated for its potential to induce immunological tolerance in MS, particularly in patients with specific HLA haplotypes (HLA-DR2 and/or HLA-DR4). The peptide appears to inhibit the immune system from damaging myelin, the protective sheath around nerve fibers. For research and developmental purposes, a reliable method for the synthesis and purification of this compound is essential. This protocol details the solid-phase peptide synthesis (SPPS) of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉₂H₁₄₁N₂₅O₂₆ | |
| Molar Mass | 2013.289 g·mol⁻¹ | |
| Amino Acid Sequence | DENPVVHFFKNIVTPRT | |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu methodology, a widely used method for peptide synthesis.
Materials:
-
2-chlorotrityl chloride resin (CTLR-Cl)
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, etc.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes.
-
Dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and DIPEA (8 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 1 hour.
-
Wash the resin with DCM and DMF.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (4 equivalents) with HBTU (4 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (DENPVVHFFKNIVTPRT).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound
Purification of the crude peptide is critical to remove byproducts and truncated sequences. A combination of chromatography techniques is recommended.
Materials:
-
Crude this compound peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
-
Ion-exchange chromatography system
-
Lyophilizer
Procedure:
-
Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at 220 nm and collect fractions corresponding to the main peak.
-
-
Ion-Exchange Chromatography (Optional):
-
For higher purity, further purification can be performed using ion-exchange chromatography.
-
Pool the fractions from RP-HPLC containing the pure peptide and dilute with the ion-exchange loading buffer.
-
Load the sample onto an appropriate ion-exchange column.
-
Elute with a salt gradient and collect fractions.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final purified this compound as a fluffy white powder.
-
III. Characterization of Synthetic this compound
The identity and purity of the synthesized peptide should be confirmed using analytical techniques.
Methods:
-
Analytical RP-HPLC: To determine the purity of the final product. A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of this compound (2013.289 Da).
Mechanism of Action
This compound is believed to act as an altered peptide ligand that induces anergy or apoptosis in myelin-specific T cells. By binding to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), it is presented to T helper cells. This interaction, in the absence of co-stimulatory signals, leads to a state of T-cell tolerance towards the native myelin basic protein, thereby reducing the autoimmune attack on the myelin sheath.
Conclusion
This document provides a comprehensive protocol for the synthesis, purification, and characterization of this compound for research use. The detailed methodologies and accompanying diagrams are intended to facilitate the production of high-quality peptide for in-vitro and in-vivo studies aimed at further elucidating its therapeutic potential in multiple sclerosis and other autoimmune disorders. Adherence to these protocols will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Dirucotide Intravenous Administration in Research Settings
For Research Use Only. Not for clinical use.
Introduction
Dirucotide (formerly known as MBP8298) is a synthetic peptide composed of 17 amino acids, identical to a fragment of human myelin basic protein (residues 82-98). It was investigated in clinical trials for the treatment of multiple sclerosis (MS), particularly in patients with secondary progressive MS (SPMS) and specific HLA-DR genotypes (HLA-DR2 and/or HLA-DR4).[1][2] The proposed mechanism of action for this compound is the induction of antigen-specific immunological tolerance in T cells that are reactive to myelin basic protein, thereby reducing the autoimmune response believed to contribute to the pathology of MS.[1][3]
These application notes provide a summary of the intravenous administration protocol used in the clinical trials of this compound, based on publicly available data. It is intended to guide researchers and scientists in designing preclinical or in vitro studies involving this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its administration in clinical trials.
Table 1: this compound Properties
| Property | Value | Reference |
| Synonyms | MBP8298 | [1] |
| Amino Acid Sequence | H₂N-Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-OH | |
| Molecular Formula | C₉₂H₁₄₁N₂₅O₂₆ | |
| Molar Mass | 2013.289 g/mol | |
| Route of Administration | Intravenous |
Table 2: this compound Clinical Trial Dosing Regimen
| Parameter | Value | Clinical Trial Phase | Patient Population | Reference |
| Dose | 500 mg | Phase I, II, III | Progressive MS, Relapsing-Remitting MS | |
| Frequency | Every 6 months | Phase II, III | Secondary Progressive MS | |
| Frequency (MINDSET-01) | 0, 3, and 9 months | Phase II | Relapsing-Remitting MS |
Experimental Protocols
The following is a generalized protocol for the intravenous administration of this compound for research purposes, extrapolated from the available clinical trial information. Note: Specific details regarding the diluent, final concentration, and infusion rate were not consistently reported in publicly available literature. The following protocol is based on standard practices for intravenous peptide administration and should be adapted and optimized for specific experimental needs.
Reconstitution and Dilution Protocol (Hypothetical)
-
Reconstitution:
-
Aseptically reconstitute the lyophilized this compound powder with a suitable sterile diluent (e.g., Sterile Water for Injection, USP). The volume of diluent should be sufficient to achieve a stable intermediate concentration.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution for particulate matter and discoloration prior to administration.
-
-
Dilution for Infusion:
-
Based on a standard infusion volume for clinical studies, the reconstituted this compound solution would likely be further diluted in a larger volume of a sterile, isotonic infusion fluid, such as 0.9% Sodium Chloride Injection, USP.
-
The final concentration in the infusion bag should be calculated based on the total dose (500 mg) and the final volume of the infusion bag.
-
Intravenous Infusion Protocol (Hypothetical)
-
Administration:
-
The diluted this compound solution should be administered intravenously.
-
The infusion rate should be carefully controlled. A typical infusion duration for a peptide of this nature might be over 30 to 60 minutes, but this is speculative.
-
The administration should be performed by trained personnel under appropriate laboratory or animal facility guidelines.
-
-
Monitoring:
-
In a research setting with animal models, subjects should be monitored during and after the infusion for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound is believed to induce immunological tolerance by engaging with antigen-presenting cells (APCs) and subsequently presenting the peptide to autoreactive T cells in a non-inflammatory context. This process is thought to lead to T-cell anergy (a state of non-responsiveness) or deletion, thereby reducing the autoimmune attack on myelin.
References
Application Notes and Protocols for Measuring Immunological Response to Dirucotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirucotide (MBP8298) is a synthetic peptide composed of 17 amino acids (sequence: DENPVVHFFKNIVTPRT), which corresponds to amino acids 82-98 of human myelin basic protein (MBP).[1][2][3] It was developed as an antigen-based therapy for Multiple Sclerosis (MS), with the goal of inducing immunological tolerance in patients, particularly those with HLA-DR2 and/or HLA-DR4 immune response genes.[1][4] The proposed mechanism of action involves the suppression of autoimmune cells that target this specific region of MBP. Early clinical trials suggested that this compound could induce long-lasting immunological tolerance to MBP, as indicated by the suppression of anti-MBP antibodies in the cerebrospinal fluid (CSF). The clinical response's association with specific HLA-DR haplotypes strongly suggests a T-cell mediated mechanism. Although phase III clinical trials did not meet their primary endpoints, leading to the discontinuation of the drug's development, the methodologies for assessing its immunological impact remain relevant for the development of other antigen-specific immunotherapies.
These application notes provide detailed protocols for key assays to measure the immunological response to this compound, based on the types of assessments used for similar peptide-based therapies.
Measurement of Anti-MBP and Anti-Dirucotide Antibodies in CSF and Serum
One of the primary immunological endpoints in the early clinical evaluation of this compound was the measurement of antibody levels against myelin basic protein. An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for this purpose. This assay can be adapted to measure antibodies specific to either the full MBP protein or the this compound peptide itself.
Experimental Protocol: Anti-Dirucotide/MBP IgG ELISA
Objective: To quantify the concentration of IgG antibodies specific for this compound or whole MBP in human serum or cerebrospinal fluid (CSF).
Materials:
-
High-binding 96-well ELISA plates
-
This compound (MBP8298) peptide or recombinant human MBP
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% Bovine Serum Albumin in PBS-T)
-
Patient and control serum or CSF samples
-
HRP-conjugated anti-human IgG detection antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Antigen Coating:
-
Dilute this compound or MBP to a final concentration of 2-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of serum (e.g., starting at 1:100) or CSF (e.g., starting at 1:2) in Blocking Buffer. Also include known positive and negative control samples.
-
Add 100 µL of diluted samples and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated anti-human IgG detection antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes of stopping the reaction.
-
Data Presentation: Hypothetical Antibody Titer Data
The following table presents hypothetical data illustrating the expected outcomes of the anti-Dirucotide antibody ELISA.
| Patient Cohort | Timepoint | Mean Anti-Dirucotide IgG Titer (± SD) | Mean Anti-MBP IgG Titer (± SD) |
| This compound-Treated (HLA-DR2/DR4+) | Baseline | 150 (± 50) | 1200 (± 400) |
| 6 Months | 120 (± 45) | 650 (± 250) | |
| 12 Months | 110 (± 40) | 400 (± 150) | |
| Placebo (HLA-DR2/DR4+) | Baseline | 165 (± 55) | 1250 (± 420) |
| 6 Months | 160 (± 60) | 1220 (± 410) | |
| 12 Months | 170 (± 58) | 1300 (± 450) |
Titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.
T-Cell Response to this compound
Given the association between clinical response to this compound and HLA-DR haplotypes, assessing the T-cell response is critical. Assays such as the Enzyme-Linked Immunospot (ELISpot) for cytokine secretion and flow cytometry for T-cell proliferation and activation marker expression are key methodologies. One study noted that this compound was shown to induce CD4+CD25+Foxp3+ regulatory T cells.
Experimental Workflow: T-Cell Assays
The overall workflow for assessing T-cell responses involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the peptide, and then analyzing the response.
Experimental Protocol: IFN-γ ELISpot Assay
Objective: To enumerate this compound-specific IFN-γ secreting T-cells.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-human IFN-γ capture antibody.
-
PBMCs isolated from patient blood.
-
Complete RPMI-1640 medium.
-
This compound peptide, negative control (irrelevant peptide), and positive control (e.g., Phytohemagglutinin, PHA).
-
Biotinylated anti-human IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
ELISpot plate reader.
Procedure:
-
Cell Plating:
-
Plate 2-3 x 10⁵ PBMCs in 100 µL of complete medium per well into the pre-coated plate.
-
-
Stimulation:
-
Add 100 µL of 2x concentrated stimuli to the appropriate wells:
-
This compound (final concentration 5-10 µg/mL).
-
Negative control (vehicle or irrelevant peptide).
-
Positive control (PHA, final concentration 1-5 µg/mL).
-
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Wash plates and add biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP/HRP. Incubate for 1 hour at room temperature.
-
-
Development:
-
Wash and add substrate. Monitor for spot development (10-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an automated ELISpot reader. The spots represent individual cytokine-secreting cells.
-
Data Presentation: Hypothetical ELISpot Data
| Patient Cohort | Timepoint | Mean IFN-γ Spot Forming Cells / 10⁶ PBMCs (± SD) |
| This compound-Treated (HLA-DR2/DR4+) | Baseline | 85 (± 30) |
| 6 Months | 40 (± 15) | |
| 12 Months | 25 (± 10) | |
| Placebo (HLA-DR2/DR4+) | Baseline | 90 (± 35) |
| 6 Months | 88 (± 32) | |
| 12 Months | 95 (± 38) |
Cytokine Release Profile
To understand the broader immunological impact of this compound, particularly its potential to induce a tolerogenic or inflammatory environment, a multiplex cytokine release assay is recommended. This allows for the simultaneous measurement of multiple cytokines from the supernatant of stimulated PBMCs.
Experimental Protocol: Multiplex Cytokine Bead Array
Objective: To measure the concentration of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-6, IL-10, IL-17) in the supernatant of this compound-stimulated PBMCs.
Materials:
-
PBMCs and stimuli (as for ELISpot assay).
-
Commercial multiplex cytokine bead array kit (e.g., Luminex-based).
-
96-well filter plates.
-
Assay buffer and wash buffer provided with the kit.
-
Multiplex array reader.
Procedure:
-
PBMC Stimulation:
-
Culture PBMCs (e.g., 1 x 10⁶ cells/mL) with this compound, positive, and negative controls in a 24-well plate for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
-
Cytokine Measurement:
-
Follow the manufacturer's protocol for the multiplex cytokine bead array kit. This typically involves:
-
Incubating the cell culture supernatants with a mixture of cytokine-specific capture beads.
-
Washing the beads.
-
Incubating with a biotinylated detection antibody cocktail.
-
Washing the beads.
-
Incubating with streptavidin-phycoerythrin (SAPE).
-
Washing the beads and resuspending in reading buffer.
-
-
-
Data Acquisition:
-
Acquire the data on a multiplex array reader. The instrument will differentiate the beads for each cytokine and quantify the fluorescence intensity, which is proportional to the cytokine concentration.
-
Calculate cytokine concentrations based on a standard curve run in parallel.
-
Data Presentation: Hypothetical Cytokine Profile Data (pg/mL)
| Cytokine | This compound-Treated (6 Months) | Placebo (6 Months) |
| IFN-γ | 55 (± 20) | 150 (± 50) |
| TNF-α | 80 (± 30) | 200 (± 70) |
| IL-10 | 120 (± 40) | 45 (± 15) |
| IL-17 | 60 (± 25) | 180 (± 60) |
This compound Signaling and T-Cell Tolerance Induction
This compound is hypothesized to induce tolerance by interacting with the T-cell receptor (TCR) in the context of specific MHC class II molecules (HLA-DR2/DR4). This interaction, in the absence of co-stimulatory signals or in the presence of inhibitory signals, can lead to T-cell anergy (non-responsiveness) or the induction of regulatory T-cells (Tregs).
Conclusion
The assays described provide a comprehensive framework for evaluating the immunological response to peptide therapeutics like this compound. By measuring both humoral (antibody) and cellular (T-cell) responses, researchers can gain insights into the mechanism of action and potential efficacy of such treatments. The provided protocols are representative methodologies and should be optimized for specific experimental conditions. The discontinuation of this compound's development underscores the complexity of treating autoimmune diseases and the importance of robust immunological monitoring in clinical trials.
References
- 1. direct-ms.org [direct-ms.org]
- 2. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openaccessjournals.com [openaccessjournals.com]
Application Notes & Protocols for Measuring T-cell Tolerance Induced by Peptide Therapies like Dirucotide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peptide therapies, such as Dirucotide (MBP8298), represent a promising strategy for inducing antigen-specific T-cell tolerance in autoimmune diseases like multiple sclerosis (MS).[1] this compound is a synthetic peptide corresponding to amino acids 82-98 of human myelin basic protein (MBP), a key autoantigen in MS.[1] The therapeutic goal of such peptides is to selectively suppress the autoimmune response without causing generalized immunosuppression. This is achieved by inducing a state of T-cell tolerance, where autoreactive T-cells become unresponsive or are converted to a regulatory phenotype.
Measuring the induction and maintenance of T-cell tolerance is critical for evaluating the efficacy of these therapies. This document provides detailed application notes and protocols for key experimental assays to assess T-cell tolerance in a research or clinical setting.
Key Concepts in T-cell Tolerance
T-cell tolerance is a state of immunological unresponsiveness to a specific antigen. It is a crucial mechanism for preventing autoimmunity.[2][3][4] Peptide therapies aim to re-establish this tolerance to self-antigens. The primary mechanisms involved are:
-
Anergy: A state of T-cell unresponsiveness characterized by a lack of proliferation and cytokine production upon antigen re-exposure.
-
Deletion: The elimination of autoreactive T-cells through apoptosis.
-
Induction of Regulatory T-cells (Tregs): A specialized subset of T-cells that actively suppress the activation and function of other immune cells. Tregs are crucial for maintaining self-tolerance.
The following sections detail the experimental approaches to quantify these aspects of T-cell tolerance.
Experimental Assays for Measuring T-cell Tolerance
A multi-faceted approach is essential for a comprehensive assessment of T-cell tolerance. This typically involves a combination of cellular and molecular assays to probe different aspects of the T-cell response.
Phenotypic Analysis of T-cell Subsets by Flow Cytometry
Flow cytometry is a powerful technique for identifying and quantifying different T-cell populations based on the expression of cell surface and intracellular markers. A key focus when assessing tolerance is the enumeration of regulatory T-cells (Tregs).
Objective: To quantify the frequency of Tregs (CD4+CD25+FoxP3+) and other relevant T-cell subsets in peripheral blood mononuclear cells (PBMCs).
Key Markers for Treg Identification:
-
CD3: A pan T-cell marker.
-
CD4: A marker for helper T-cells.
-
CD25: The alpha chain of the IL-2 receptor, highly expressed on Tregs.
-
CD127: The IL-7 receptor alpha chain, which is downregulated on Tregs.
-
FoxP3: A transcription factor that is the master regulator of Treg development and function.
Data Presentation:
| Marker Combination | T-cell Subset | Expected Change with Tolerance Induction |
| CD3+CD4+ | Helper T-cells | No significant change expected |
| CD3+CD8+ | Cytotoxic T-cells | May decrease if pathogenic |
| CD4+CD25highCD127low/-FoxP3+ | Regulatory T-cells (Tregs) | Increase |
| CD4+FoxP3+Helios+ | Thymus-derived Tregs (tTregs) | May not change significantly |
| CD4+FoxP3+Helios- | Peripherally-induced Tregs (pTregs) | Expected to increase |
Experimental Protocol: Flow Cytometry for Treg Analysis
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Surface Staining:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD25, anti-CD127).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Intracellular Staining:
-
Wash cells with permeabilization buffer.
-
Add fluorescently-conjugated anti-FoxP3 and anti-Helios antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocytes, then single cells, then CD3+ T-cells, followed by CD4+ helper T-cells. Within the CD4+ population, identify Tregs based on high CD25 and low CD127 expression, and confirm with FoxP3 expression.
-
Visualization of Experimental Workflow:
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 3. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunological mechanisms of tolerance: Central, peripheral and the role of T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
MAESTRO-NAFLD-1 Clinical Trial: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the design and methodology of the MAESTRO-NAFLD-1 Phase 3 clinical trial, investigating the safety and efficacy of resmetirom in patients with non-alcoholic fatty liver disease (NAFLD) and presumed non-alcoholic steatohepatitis (NASH).
Introduction
The MAESTRO-NAFLD-1 study (NCT04197479) is a large-scale, 52-week, randomized, double-blind, placebo-controlled trial designed primarily to assess the safety and tolerability of resmetirom, a liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[1][2][3] The trial also evaluates the effects of resmetirom on various biomarkers of liver health, including liver fat content and markers of liver fibrosis, as well as on atherogenic lipids.[1][4] This study is a crucial component of the broader MAESTRO clinical program, which aims to support the approval of resmetirom for the treatment of NASH. Unlike its sister study, MAESTRO-NASH, this trial does not involve liver biopsies for its primary endpoints, aiming to represent a more "real-world" patient population diagnosed through non-invasive methods.
Clinical Trial Design and Methodology
Study Objectives
The primary objective of the MAESTRO-NAFLD-1 trial is to evaluate the safety and tolerability of once-daily oral resmetirom compared to placebo in patients with NAFLD and presumed NASH. Secondary objectives include assessing the effect of resmetirom on:
-
Hepatic fat fraction, measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).
-
Serum levels of atherogenic lipids, including low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (ApoB), and triglycerides.
-
Biomarkers of liver fibrosis, such as PRO-C3.
-
Liver stiffness, as measured by Vibration-Controlled Transient Elastography (VCTE/FibroScan).
Patient Population and Enrollment
The study enrolled over 1,200 patients with a diagnosis of NAFLD with presumed NASH established through non-invasive methods. Key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| ≥18 years of age. | History or presence of other chronic liver diseases. |
| Confirmed or suspected diagnosis of NASH or NAFLD (presumed NASH). | Excessive alcohol consumption. |
| Presence of at least three metabolic syndrome risk factors. | Decompensated liver disease. |
| MRI-PDFF liver fat fraction ≥8%. | Use of certain medications that could affect NAFLD. |
| FibroScan with kPa ≥5.5 and <8.5 and CAP ≥280 dB/m-1 OR MRE ≥2 and <4.0 kPa. | Uncontrolled diabetes mellitus. |
Treatment Arms and Randomization
Patients were randomized in a 1:1:1 ratio to one of three double-blind treatment arms. An open-label arm was also included.
| Treatment Arm | Dosage | Administration |
| Resmetirom | 80 mg | Once daily, oral |
| Resmetirom | 100 mg | Once daily, oral |
| Placebo | Matching Placebo | Once daily, oral |
| Resmetirom (Open-Label) | 100 mg | Once daily, oral |
Experimental Protocols
Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF)
Purpose: To non-invasively quantify the fraction of protons bound to fat in the liver, providing a precise measure of hepatic steatosis.
Methodology:
-
Patient Preparation: Patients are typically advised to fast for a few hours before the scan to minimize physiological variations in liver fat.
-
Image Acquisition:
-
MRI is performed using a 1.5T or 3T scanner.
-
A chemical shift-encoded MRI technique is employed to separate the signals from water and fat protons.
-
A multi-echo gradient-recalled echo (GRE) sequence is commonly used to acquire images at multiple echo times (TEs). This allows for the correction of T2* decay effects, which can confound fat quantification.
-
Image acquisition covers the entire liver parenchyma.
-
-
Image Analysis:
-
Specialized software is used to process the acquired multi-echo images.
-
The software generates a proton density fat fraction (PDFF) map, where each pixel value represents the percentage of fat in that region of the liver.
-
Regions of interest (ROIs) are drawn on the PDFF map, typically in multiple locations across the liver lobes, to obtain an average PDFF value for the entire organ. ROIs are placed to avoid major blood vessels and biliary ducts.
-
-
Data Reporting: The final output is the mean hepatic PDFF, expressed as a percentage.
Vibration-Controlled Transient Elastography (VCTE / FibroScan)
Purpose: To measure liver stiffness, which is a surrogate marker for hepatic fibrosis.
Methodology:
-
Patient Preparation: Patients are required to fast for at least 3 hours prior to the examination.
-
Probe Selection: The appropriate probe (M or XL) is selected based on the patient's thoracic perimeter and body mass index (BMI). The XL probe is designed for patients with a higher BMI.
-
Procedure:
-
The patient lies in a supine position with their right arm raised to open the intercostal spaces.
-
The probe is placed on the skin in an intercostal space overlying the right lobe of the liver.
-
The device generates a low-frequency elastic shear wave that propagates through the liver tissue.
-
The velocity of the shear wave is measured by the ultrasound transducer in the probe. The velocity is directly proportional to the stiffness of the tissue.
-
-
Quality Control and Measurement:
-
A minimum of 10 valid measurements are obtained.
-
The success rate should be at least 60%.
-
The interquartile range (IQR) of the measurements divided by the median liver stiffness (IQR/med) should be less than 30%.
-
-
Data Reporting: The median liver stiffness value is reported in kilopascals (kPa).
PRO-C3 Biomarker Analysis
Purpose: To measure the serum levels of a neo-epitope of the N-terminal pro-peptide of type III collagen, a marker of active fibrogenesis.
Methodology:
-
Sample Collection and Handling:
-
Fasting venous blood samples are collected from patients.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of PRO-C3.
-
Procedure (General ELISA Protocol):
-
A microtiter plate is pre-coated with a monoclonal antibody specific for the PRO-C3 neo-epitope.
-
Patient serum samples, standards, and controls are added to the wells, along with a fixed amount of biotinylated PRO-C3 peptide.
-
During incubation, the PRO-C3 in the sample competes with the biotinylated PRO-C3 for binding to the coated antibody.
-
The wells are washed to remove unbound components.
-
A streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is added, which binds to the captured biotinylated PRO-C3.
-
After another washing step, a substrate solution is added, resulting in color development. The intensity of the color is inversely proportional to the concentration of PRO-C3 in the sample.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards, and the concentration of PRO-C3 in the patient samples is calculated from this curve. Results are typically reported in ng/mL.
Data Presentation
Key Endpoints and Results
The MAESTRO-NAFLD-1 trial successfully met its primary endpoint, demonstrating that resmetirom was safe and well-tolerated at both 80 mg and 100 mg doses over 52 weeks. The key secondary endpoints also showed statistically significant improvements with resmetirom treatment compared to placebo.
| Endpoint | Resmetirom 80 mg vs. Placebo (Least Squares Mean Difference) | Resmetirom 100 mg vs. Placebo (Least Squares Mean Difference) | p-value |
| LDL-C at 24 weeks | -11.1% | -12.6% | < 0.0001 |
| Apolipoprotein B at 24 weeks | -15.6% | -18.0% | < 0.0001 |
| Triglycerides at 24 weeks | -15.4% | -20.4% | < 0.0001 |
| Hepatic Fat (MRI-PDFF) at 16 weeks | -34.9% | -38.6% | < 0.0001 |
| Hepatic Fat (MRI-PDFF) at 52 weeks | -28.8% | -33.9% | < 0.0001 |
| Liver Stiffness (VCTE) at 52 weeks | -1.02 kPa | -1.70 kPa | Not specified |
Data adapted from publicly available sources.
Visualizations
Resmetirom Mechanism of Action
Resmetirom is a selective agonist for the thyroid hormone receptor-β (THR-β), which is predominantly expressed in the liver. Its mechanism of action involves the regulation of genes involved in lipid metabolism and mitochondrial function. In MASH, impaired THR-β signaling contributes to lipid accumulation and inflammation. Resmetirom activates THR-β, leading to increased fatty acid oxidation and reduced lipogenesis, thereby decreasing liver fat. This also leads to a reduction in atherogenic lipids and has anti-inflammatory effects.
Caption: Resmetirom's mechanism of action in hepatocytes.
MAESTRO-NAFLD-1 Clinical Trial Workflow
The workflow of the MAESTRO-NAFLD-1 trial involved screening, randomization, a 52-week treatment period, and follow-up assessments.
Caption: MAESTRO-NAFLD-1 clinical trial workflow.
Logical Relationship of Key Assessments
The trial utilized a series of non-invasive assessments to evaluate the efficacy of resmetirom on different aspects of NAFLD/NASH pathology.
Caption: Relationship between pathology and assessments.
References
Application Notes and Protocols: Use of the Expanded Disability Status Scale (EDSS) in Dirucotide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Expanded Disability Status Scale (EDSS) in the clinical trial program for Dirucotide (formerly MBP8298), a synthetic peptide developed for the treatment of multiple sclerosis (MS). The information compiled herein is based on publicly available data from press releases, clinical trial announcements, and scientific literature.
Introduction to this compound and the Role of EDSS
This compound is a synthetic peptide composed of 17 amino acids, identical to a fragment of the human myelin basic protein (MBP). Its proposed mechanism of action is the induction of immunological tolerance, specifically targeting the autoimmune response against myelin in MS. The therapeutic approach was particularly focused on patients with specific Human Leukocyte Antigen (HLA) haplotypes, HLA-DR2 and/or HLA-DR4, which are associated with an increased risk for MS and are present in a significant portion of the MS patient population.
The Expanded Disability Status Scale (EDSS) was a critical endpoint in the this compound clinical trial program, serving as a primary or key secondary measure of disease progression and treatment efficacy. The EDSS is a widely utilized, standardized method for quantifying disability in MS, ranging from 0 (normal neurological exam) to 10 (death due to MS).
Quantitative Data from this compound Clinical Trials
Despite extensive research, detailed quantitative results from the this compound clinical trials, including specific mean changes in EDSS scores and statistical values, have not been made widely available in published literature. The trials were ultimately discontinued due to a failure to meet their primary endpoints. The following tables summarize the available information on the key clinical trials and their outcomes related to EDSS.
Table 1: Overview of Key this compound Clinical Trials Utilizing EDSS
| Trial Name | Phase | MS Type | Primary Endpoint | EDSS-Related Outcome |
| MAESTRO-01 | III | Secondary-Progressive MS (SPMS) | Delay in time to disease progression as measured by EDSS | Did not meet primary endpoint; no statistically significant difference between this compound and placebo.[1][2][3][4] |
| MAESTRO-02 | III (Open-label extension) | Secondary-Progressive MS (SPMS) | Long-term safety and efficacy | Discontinued following the results of MAESTRO-01.[1] |
| MAESTRO-03 | III | Secondary-Progressive MS (SPMS) | Delay in time to disease progression as measured by EDSS | Discontinued following the results of MAESTRO-01. |
| MINDSET-01 | II | Relapsing-Remitting MS (RRMS) | Annualized relapse rate | Did not meet primary endpoint; however, did meet a secondary endpoint of mean change from baseline in EDSS. |
Table 2: Patient Population and Dosing in this compound Trials
| Trial Name | Patient Population | Treatment Arm | Placebo Arm | Dosing Regimen |
| MAESTRO-01 | 612 patients with SPMS (HLA-DR2 and/or HLA-DR4 positive) | This compound | Saline Placebo | Intravenous infusion every six months for two years. |
| MINDSET-01 | 218 patients with RRMS | This compound | Saline Placebo | Three single intravenous doses at baseline, 3 months, and 9 months. |
Experimental Protocols
EDSS Assessment Protocol in this compound Trials (General Methodology)
While the specific, detailed protocols for the this compound trials are not publicly available, the assessment of the Expanded Disability Status Scale (EDSS) in multiple sclerosis clinical trials follows a standardized procedure. The following represents a general protocol that would have been employed.
Objective: To quantify the level of disability in MS patients and to measure the change in disability over the course of the clinical trial.
Personnel: The EDSS assessment must be performed by a trained and certified neurologist or a qualified clinician experienced in MS assessment. Consistency in the examiner for a given patient throughout the trial is recommended to minimize inter-rater variability.
Procedure:
-
Functional Systems (FS) Scoring: The neurologist conducts a standardized neurological examination to assess the seven functional systems as defined by Kurtzke:
-
Pyramidal (motor function)
-
Cerebellar (coordination and balance)
-
Brainstem (cranial nerve function)
-
Sensory (sensation)
-
Bowel and Bladder function
-
Visual function
-
Cerebral (mental) functions
-
-
EDSS Score Determination: Based on the FS scores and an assessment of ambulation, an EDSS score from 0.0 to 10.0 is determined in 0.5-point increments.
-
EDSS 0.0 - 4.5: Primarily based on the FS scores, reflecting disability in patients who are fully ambulatory.
-
EDSS 5.0 - 9.5: Heavily weighted by the patient's ability to walk, with specific distances and the need for assistance defining the score.
-
-
Confirmed Disability Progression (CDP): A key endpoint in many MS trials is the time to CDP. This is typically defined as a sustained increase in the EDSS score from baseline for a pre-specified period (e.g., 3 or 6 months). The increase required for confirmation varies based on the baseline EDSS score (e.g., a 1.0-point increase for baseline EDSS ≤ 5.5, and a 0.5-point increase for baseline EDSS > 5.5).
Inclusion and Exclusion Criteria Related to EDSS in MS Trials
Specific EDSS-related inclusion and exclusion criteria for the MAESTRO and MINDSET trials are not detailed in the available documentation. However, typical criteria for MS clinical trials are as follows:
-
Inclusion Criteria:
-
For trials in relapsing-remitting MS (RRMS), a baseline EDSS score is often in the range of 0 to 5.5.
-
For trials in secondary-progressive MS (SPMS), a baseline EDSS score is typically in the range of 3.0 to 6.5.
-
-
Exclusion Criteria:
-
Patients with an EDSS score that is too low or too high for the specific MS population being studied.
-
Inability to complete the required neurological assessments.
-
Visualizations
This compound's Proposed Mechanism of Action: T-Cell Tolerance Induction
This compound, a synthetic peptide mimicking a fragment of myelin basic protein, is designed to induce tolerance in autoreactive T-cells, particularly in individuals with HLA-DR2 or HLA-DR4 haplotypes. The proposed mechanism involves the presentation of the this compound peptide by antigen-presenting cells (APCs) to autoreactive T-cells in a non-inflammatory context, leading to T-cell anergy or apoptosis.
Caption: Proposed mechanism of this compound-induced T-cell tolerance.
Experimental Workflow for EDSS Assessment in a Clinical Trial
The assessment of EDSS is a critical component of the clinical workflow in MS trials, from patient screening to the final analysis of disability progression.
Caption: Workflow for EDSS assessment in a clinical trial setting.
Conclusion
The Expanded Disability Status Scale was a pivotal measure in evaluating the potential efficacy of this compound in patients with both relapsing-remitting and secondary-progressive multiple sclerosis. Although the clinical trial program for this compound was ultimately discontinued due to a failure to demonstrate a statistically significant delay in EDSS progression in the pivotal Phase III trial, the experience underscores the central role of the EDSS in MS drug development. The lack of detailed published data from these trials limits a full quantitative analysis but highlights the challenges of developing effective treatments for progressive forms of MS.
References
Application Notes and Protocols for the Analytical Techniques in Dirucotide Purification and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirucotide (MBP8298) is a synthetic 17-amino acid peptide that mirrors a sequence of the human myelin basic protein (MBP).[1] It has been investigated as a potential therapeutic agent for multiple sclerosis (MS), an autoimmune disease targeting the central nervous system.[2][3] The proposed mechanism of action involves the induction of immunological tolerance to MBP, thereby mitigating the autoimmune attack on the myelin sheath.[4] The efficacy of this compound has been particularly studied in MS patients with HLA-DR2 or HLA-DR4 immune response genes.
The development and quality control of peptide therapeutics like this compound necessitate robust analytical methods for purification and characterization. This document provides detailed application notes and experimental protocols for the key analytical techniques used to ensure the purity, identity, and quality of this compound.
Purification of this compound
A critical step in the manufacturing of synthetic peptides is the purification of the target molecule from a complex mixture of process-related impurities. These impurities can include deletion sequences, truncated peptides, and by-products from the solid-phase peptide synthesis (SPPS) process.
Ion Exchange Centrifugal Partition Chromatography (IE-CPC)
Ion Exchange Centrifugal Partition Chromatography (IE-CPC) has been demonstrated as an effective method for the purification of this compound, yielding high purity and recovery.
Experimental Protocol: this compound Purification by IE-CPC
-
Instrumentation: A centrifugal partition chromatograph equipped with a suitable rotor.
-
Solvent System: Prepare a biphasic solvent system of methyl tert-butyl ether/acetonitrile/n-butanol/water in a 2:1:2:5 (v/v/v/v) ratio.
-
Stationary Phase: The lower aqueous phase of the solvent system is used as the stationary phase.
-
Mobile Phase: The upper organic phase of the solvent system is used as the mobile phase.
-
Ion Exchanger: Di(2-ethylhexyl)phosphoric acid (DEHPA) is used as the cation-exchanger. The molar ratio of exchanger to this compound should be optimized, with a ratio of 100 being effective.
-
Displacer: An aqueous solution of Ca2+ ions is used as the displacer.
-
Procedure: a. Dissolve the crude this compound sample in the stationary phase. b. Load the sample into the CPC column. c. Perform the chromatographic separation in descending mode. d. Monitor the effluent using a UV detector. e. Collect fractions corresponding to the this compound peak. f. Analyze the collected fractions for purity and yield.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recovery Yield | 69% | |
| Final Purity | 98% | |
| Productivity | 2.29 g/L of stationary phase/hour |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the purified this compound active pharmaceutical ingredient (API).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis of this compound
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for peptides of this size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Phenylalanine).
-
Sample Preparation: Dissolve the purified this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Data Analysis: Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Illustrative Quantitative Data for a 17-Amino Acid Peptide
| Parameter | Value |
| Retention Time of Main Peak | 15.2 min |
| Purity by Peak Area (%) | >98% |
| Limit of Detection (LOD) | ~0.05% |
| Limit of Quantification (LOQ) | ~0.15% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the molecular weight of this compound and identifying impurities.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column suitable for peptides.
-
Mobile Phase A: 0.1% Formic acid (FA) in water (more MS-friendly than TFA).
-
Mobile Phase B: 0.1% Formic acid (FA) in acetonitrile (ACN).
-
Gradient: A suitable gradient to ensure separation of the main peak and impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan a range that includes the expected multiply charged ions of this compound (e.g., m/z 500-2500).
-
Data Acquisition: Full scan mode for identity confirmation and data-dependent MS/MS for impurity characterization.
-
-
Data Analysis: Deconvolute the mass spectrum to determine the intact molecular weight of this compound and its impurities. For impurity identification, analyze the MS/MS fragmentation patterns.
Expected Mass Spectrometry Data for this compound
| Parameter | Theoretical Value |
| Amino Acid Sequence | Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr |
| Molecular Formula | C92H141N25O26 |
| Monoisotopic Mass | 2012.04 Da |
| Average Mass | 2013.29 Da |
Common Impurities in Synthetic Peptides
| Impurity Type | Description |
| Deletion Sequences | Missing one or more amino acid residues. |
| Truncated Sequences | Incomplete peptide chains. |
| Incomplete Deprotection | Residual protecting groups from synthesis. |
| Oxidation | Modification of susceptible residues (e.g., Methionine, Tryptophan). |
| Deamidation | Conversion of Asparagine or Glutamine to their corresponding acids. |
Peptide Mapping for Sequence Verification
Peptide mapping is a powerful technique to confirm the primary structure of a protein or peptide. It involves enzymatic digestion of the molecule followed by LC-MS analysis of the resulting peptide fragments.
Experimental Protocol: Peptide Mapping of this compound
-
Enzymatic Digestion: a. Enzyme: Trypsin is commonly used, which cleaves at the C-terminus of Lysine (Lys) and Arginine (Arg) residues. b. Procedure: i. Dissolve this compound in a suitable buffer (e.g., ammonium bicarbonate). ii. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w). iii. Incubate at 37°C for a defined period (e.g., 4-16 hours). iv. Quench the reaction by adding an acid (e.g., formic acid).
-
LC-MS/MS Analysis: a. Analyze the digested peptide mixture using the LC-MS protocol described in section 2.2. b. Acquire MS/MS data for the eluted peptide fragments.
-
Data Analysis: a. Identify the peptide fragments by comparing their measured masses and fragmentation patterns to the theoretical digest of the this compound sequence. b. This confirms the amino acid sequence and can pinpoint any modifications.
Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in modulating the autoimmune response in MS.
Experimental Workflow for this compound Analysis
Caption: Overall workflow for the purification and characterization of this compound.
References
Application Notes and Protocols for Studying Dirucotide Binding to MHC Class II Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying the binding of Dirucotide, a synthetic peptide corresponding to amino acids 82-98 of human myelin basic protein (MBP), to Major Histocompatibility Complex (MHC) Class II molecules. Understanding this interaction is crucial for elucidating its mechanism of action in modulating T-cell responses, particularly in the context of multiple sclerosis research. This compound has been primarily studied for its interaction with HLA-DR2 and HLA-DR4 alleles, which are genetically associated with susceptibility to the disease.[1][2]
Introduction to this compound and MHC Class II Interaction
This compound (MBP82-98) is an immunomodulatory peptide that has been investigated as a potential therapeutic for multiple sclerosis.[1] Its mechanism is believed to involve the induction of immunological tolerance by interacting with MHC Class II molecules on antigen-presenting cells (APCs) and subsequently modulating the response of MBP-reactive T-cells.[1] The binding of peptides like this compound to the peptide-binding groove of MHC Class II molecules is a critical step for presentation to CD4+ T-cells, initiating an immune response. Therefore, quantifying the binding affinity and kinetics of this compound to relevant MHC Class II alleles is fundamental for its development and characterization.
Key Experimental Methods
Several in vitro methods can be employed to characterize the binding of this compound to MHC Class II molecules. The choice of method depends on the specific information required, such as binding affinity (IC50, KD), kinetics (kon, koff), or high-throughput screening capabilities.
Competition Binding Assays
Competition assays are widely used to determine the relative binding affinity of a test peptide (this compound) by measuring its ability to compete with a labeled, high-affinity reference peptide for binding to a specific MHC Class II molecule.[3]
a) Fluorescence Polarization (FP)-Based Competition Assay
This method measures the change in the polarization of fluorescent light emitted from a labeled probe peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger MHC Class II molecule, its rotation slows, leading to an increase in polarization. A test peptide that competes for binding will displace the labeled peptide, causing a decrease in polarization.
b) ELISA-Based Competition Assay
This high-throughput method involves the capture of peptide-MHC II complexes on an antibody-coated plate followed by detection. The amount of a labeled (e.g., biotinylated) reference peptide bound to the MHC II molecules is quantified in the presence of varying concentrations of the unlabeled competitor peptide (this compound).
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It allows for the determination of kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). In this setup, either the MHC Class II molecule or the peptide is immobilized on a sensor chip, and the binding of the other molecule is measured as a change in the refractive index at the sensor surface.
Quantitative Data Summary
The following table summarizes representative quantitative data for the binding of this compound and its analogues to HLA-DR2 and HLA-DR4.
| Peptide | MHC Class II Allele | Method | Parameter | Value | Reference |
| This compound (MBP82–98) | HLA-DR2 | Competition Binding Assay | Relative Binding | Strong | |
| Cyclic MBP82–98 | HLA-DR2 | Competition Binding Assay | Relative Binding | Strong (comparable to linear) | |
| Linear MBP82–98 (Ala91) | HLA-DR2 | Competition Binding Assay | Relative Binding | Lower than this compound | |
| This compound (MBP82–98) | HLA-DR4 | Competition Binding Assay | Relative Binding | Moderate | |
| Cyclic MBP82–98 | HLA-DR4 | Competition Binding Assay | Relative Binding | Lower than linear counterpart | |
| Linear MBP82–98 (Ala91) | HLA-DR4 | Competition Binding Assay | Relative Binding | Comparable to linear agonist |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP)-Based Competition Assay
This protocol is adapted from established methods for measuring peptide-MHC II binding.
Materials:
-
Purified, soluble recombinant HLA-DR2 or HLA-DR4 molecules
-
Fluorescently labeled reference peptide with high affinity for the respective HLA-DR allele (e.g., AMCA-labeled MBP83–99 for HLA-DR2, AMCA-labeled HA306–318 for HLA-DR4)
-
This compound (unlabeled competitor peptide)
-
Binding buffer (e.g., 150 mM sodium phosphate, pH 6.0, containing 0.1% Zwittergent-12)
-
Black, non-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve peptides in an appropriate solvent (e.g., DMSO) and then dilute in binding buffer to desired stock concentrations.
-
Dilute purified MHC Class II molecules in binding buffer to the working concentration (e.g., 0.1-1 µM).
-
Prepare a solution of the fluorescently labeled reference peptide at a concentration that gives a stable and measurable fluorescence polarization signal (typically in the low nM range).
-
-
Assay Setup:
-
In each well of the microplate, add a fixed concentration of MHC Class II molecules and the fluorescently labeled reference peptide.
-
Add serial dilutions of this compound to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the labeled peptide (minimum polarization).
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled peptide binding, by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: High-Throughput ELISA-Based Competition Assay
This protocol provides a high-throughput method for assessing peptide-MHC II binding.
Materials:
-
Purified, soluble recombinant HLA-DR2 or HLA-DR4 molecules
-
Biotinylated reference peptide with high affinity for the respective HLA-DR allele
-
This compound (unlabeled competitor peptide)
-
High-binding 384-well ELISA plates
-
Capture antibody (e.g., anti-HLA-DR monoclonal antibody L243)
-
Detection reagent (e.g., Europium-labeled streptavidin)
-
Assay buffer and wash buffer
-
Time-resolved fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 384-well ELISA plate with the anti-HLA-DR antibody overnight at 4°C.
-
Wash the plate to remove unbound antibody and block non-specific binding sites.
-
-
Competition Reaction:
-
In a separate non-binding plate, incubate a fixed concentration of MHC Class II molecules and the biotinylated reference peptide with serial dilutions of this compound.
-
Incubate at 37°C for 48-72 hours to reach equilibrium.
-
-
Capture of Complexes:
-
Transfer the competition reaction mixtures to the antibody-coated ELISA plate.
-
Incubate for 2 hours at room temperature to allow the capture of peptide-MHC II complexes.
-
Wash the plate to remove unbound components.
-
-
Detection:
-
Add Europium-labeled streptavidin to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add enhancement solution to release the Europium ions and measure the time-resolved fluorescence.
-
-
Data Analysis:
-
The signal is inversely proportional to the binding affinity of the competitor peptide.
-
Calculate the IC50 value as described in the FP-based assay protocol.
-
Protocol 3: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol outlines the general steps for determining the binding kinetics of this compound to MHC Class II molecules using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, soluble recombinant HLA-DR2 or HLA-DR4 molecules
-
This compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Immobilization of MHC Class II:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified MHC Class II molecules over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized MHC Class II molecule.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the immobilized MHC Class II surface and the reference flow cell at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Visualizations
Caption: Workflow for Fluorescence Polarization Competition Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: this compound-MHC II Interaction and T-Cell Recognition.
References
- 1. Measuring interactions of MHC class I molecules using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Linear and Cyclic Mutant Analogues of this compound Peptide (MBP82–98) against Multiple Sclerosis: Conformational and Binding Studies to MHC Class II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High Throughput MHC II Binding Assay for Quantitative Analysis of Peptide Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Formulation and Stability of Dirucotide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirucotide is a synthetic 17-amino acid peptide identical to a portion of human myelin basic protein (MBP).[1][2] It was investigated as a potential therapeutic agent for multiple sclerosis (MS) with the intended mechanism of inducing immunological tolerance to MBP, which is a target of autoimmune attack in MS.[3][4] Although clinical trials for this compound were discontinued due to lack of efficacy, the principles of its formulation and stability assessment remain relevant for the development of other therapeutic peptides.[1]
These application notes provide a comprehensive overview of the critical studies and protocols required for the formulation development and stability assessment of a peptide therapeutic such as this compound. The following sections detail experimental procedures for solubility testing, formulation optimization, and stability-indicating analytical methods.
I. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a peptide is fundamental to developing a stable and effective formulation.
| Property | Description | Significance |
| Amino Acid Sequence | Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr | The sequence dictates the peptide's intrinsic properties such as isoelectric point, hydrophobicity, and susceptibility to chemical degradation. |
| Molecular Weight | 2013.28 g/mol | Influences diffusion, solubility, and analytical characterization. |
| Isoelectric Point (pI) | Calculated ~6.5-7.5 | The pH at which the peptide has a net neutral charge. Solubility is often minimal at the pI. |
| Charge at pH 7.0 | Near Neutral | Important for predicting solubility and interactions with excipients. |
II. Solubility Assessment
Objective: To determine the solubility of this compound in various aqueous buffers to identify suitable solvent conditions for formulation development.
Experimental Protocol: Solubility Determination
-
Preparation of Buffers: Prepare a range of buffers (e.g., acetate, phosphate, tris) at various pH levels (e.g., 4.0, 5.5, 7.0, 8.5).
-
Peptide Dispensing: Accurately weigh 1-2 mg of lyophilized this compound powder into separate vials.
-
Solvent Addition: Add the prepared buffers in small, incremental volumes (e.g., 100 µL) to the peptide.
-
Vortexing and Observation: Vortex the vials for 30-60 seconds after each solvent addition and visually inspect for complete dissolution.
-
Sonication (if necessary): If the peptide does not dissolve with vortexing, sonicate the vial in a water bath for 2-5 minutes.
-
Equilibration: Allow the solutions to equilibrate at room temperature for 1-2 hours and re-examine for any precipitation.
-
Quantification: Determine the concentration of the dissolved peptide in the supernatant using a validated analytical method, such as UV spectrophotometry at 280 nm or a specific HPLC method.
Representative Solubility Data for a this compound-like Peptide
| Buffer System | pH | Solubility (mg/mL) |
| Acetate | 4.0 | > 10 |
| Phosphate | 5.5 | 5.8 |
| Phosphate | 7.0 | 2.1 |
| Tris | 8.5 | > 15 |
III. Formulation Development
The goal of formulation development is to create a stable dosage form that is safe and effective for administration. For a peptide like this compound, which was administered intravenously, a liquid formulation or a lyophilized powder for reconstitution is typical.
A. Excipient Screening
Objective: To evaluate the effect of various excipients on the physical and chemical stability of this compound. Common excipients for peptide formulations include buffers, stabilizers (e.g., sugars, polyols), and bulking agents for lyophilization.
Experimental Protocol: Excipient Compatibility Study
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., sucrose, mannitol, polysorbate 80) in the chosen buffer system.
-
Formulation Preparation: Prepare different formulations by mixing the this compound stock solution with the excipient stock solutions to achieve the target final concentrations.
-
Initial Analysis: Analyze each formulation for initial purity, clarity, and presence of aggregates.
-
Stress Conditions: Subject the formulations to accelerated stress conditions (e.g., 40°C for 2 weeks) to promote degradation.
-
Final Analysis: Re-analyze the stressed samples and compare the results to the initial analysis to assess the stabilizing effect of each excipient.
B. pH Stability Profile
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Experimental Protocol: pH-Rate Stability Study
-
Sample Preparation: Prepare solutions of this compound in a series of buffers with a range of pH values (e.g., from pH 4 to 9).
-
Incubation: Incubate the samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample.
-
Purity Assessment: Analyze the purity of the peptide in each aliquot using a stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of remaining intact peptide against time for each pH. Determine the degradation rate constant (k) for each pH and identify the pH at which the degradation rate is minimal.
Representative pH Stability Data
| pH | Degradation Rate Constant (k) at 40°C (week⁻¹) |
| 4.0 | 0.085 |
| 5.5 | 0.021 |
| 7.0 | 0.150 |
| 8.5 | 0.210 |
IV. Stability Studies
Stability studies are crucial to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
A. Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Experimental Protocol: Forced Degradation
-
Acid and Base Hydrolysis:
-
Incubate this compound solution in 0.1 M HCl and 0.1 M NaOH at room temperature for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidation:
-
Treat the this compound solution with 0.1% hydrogen peroxide (H₂O₂) at room temperature.
-
-
Thermal Stress:
-
Expose a solution of this compound to elevated temperatures (e.g., 70°C).
-
-
Photostability:
-
Expose the this compound solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method and mass spectrometry to identify and characterize the degradation products.
B. Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
Protocol: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
-
Column: SEC column suitable for the molecular weight range of this compound and its potential aggregates.
-
Mobile Phase: Phosphate buffered saline, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 214 nm or 280 nm.
V. Lyophilization
For peptides that are unstable in aqueous solution, lyophilization (freeze-drying) is a common strategy to improve stability.
Experimental Protocol: Lyophilization Cycle Development
-
Formulation: Prepare an aqueous solution of this compound with a suitable buffer and lyoprotectant (e.g., sucrose or mannitol).
-
Freezing: Freeze the formulation to a temperature below its eutectic point or glass transition temperature.
-
Primary Drying (Sublimation): Apply a vacuum and gradually increase the temperature to remove the frozen solvent by sublimation.
-
Secondary Drying (Desorption): Further increase the temperature under vacuum to remove residual unfrozen water.
-
Reconstitution: Evaluate the reconstitution time and the clarity of the solution upon adding a suitable diluent (e.g., sterile water for injection).
Visualizations
Caption: Experimental workflow for this compound formulation and stability studies.
Caption: Proposed mechanism of action for this compound in multiple sclerosis.
References
Troubleshooting & Optimization
Dirucotide (MBP8298) for Multiple Sclerosis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the Phase III clinical trials of Dirucotide for Multiple Sclerosis (MS), with a focus on understanding the reasons for their failure. The content is structured to offer troubleshooting guidance and frequently asked questions for those involved in similar research endeavors.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound (MBP8298) is a synthetic peptide composed of 17 amino acids that correspond to a sequence of human myelin basic protein (MBP).[1] The therapeutic hypothesis was centered on the principle of antigen-specific tolerance induction. In multiple sclerosis, the immune system mistakenly attacks myelin, the protective sheath covering nerve fibers. This compound was designed to act as a specific antigen that, when administered intravenously at high doses, would re-educate the immune system to tolerate MBP, thereby reducing the autoimmune attack on myelin.[2] The treatment was particularly targeted at patients with HLA-DR2 and/or HLA-DR4 immune response genes, as this genetic background is associated with an autoimmune response to the MBP fragment mimicked by this compound.[3]
Q2: Why did the Phase III trials for this compound in Secondary Progressive MS (SPMS) fail?
The pivotal Phase III trial, MAESTRO-01, failed to meet its primary endpoint of delaying the time to disease progression as measured by the Expanded Disability Status Scale (EDSS) in patients with SPMS.[4][5] There were also no statistically significant differences observed in the secondary endpoints between the this compound and placebo groups. While the exact reasons for the failure have not been definitively elucidated in published literature, several factors common to SPMS trials and antigen-specific therapies may have contributed:
-
Disease Stage: SPMS is characterized by a more pronounced neurodegenerative component and less active inflammation compared to relapsing-remitting MS (RRMS). An immunomodulatory agent like this compound may be less effective in a disease stage where neurodegeneration is the primary driver of disability progression.
-
Complexity of the Autoimmune Response: The autoimmune response in MS is complex and heterogeneous. While the MBP82-98 epitope is a known target, it may not be the dominant or critical antigen for all patients, even within the targeted HLA-DR2/DR4 population. Other antigens may play a more significant role in the ongoing disease process.
-
Outcome Measures: The EDSS, the primary outcome measure, is heavily weighted towards walking ability and may not be sensitive enough to detect subtle but meaningful therapeutic effects on other aspects of neurological function.
-
Translation from Phase II to Phase III: The promising results in a small Phase II subgroup did not translate to the larger, more heterogeneous population of a Phase III trial. This is a common challenge in drug development, where initial positive signals are not always replicated in larger studies.
Q3: Did this compound show any efficacy in Relapsing-Remitting MS (RRMS)?
The MINDSET-01 trial, a Phase II study of this compound in patients with RRMS, also failed to meet its primary endpoint, which was a reduction in the annualized relapse rate. This suggests that even in a more inflammatory stage of MS, this compound was not effective at preventing relapses.
Q4: Was this compound safe?
Across the clinical trials, this compound was reported to be generally well-tolerated. The most common side effect noted was injection site reactions. No unexpected major safety concerns were reported from the Phase III trials.
Troubleshooting Guide for Similar Clinical Trials
This guide is intended to help researchers troubleshoot potential issues in the design and interpretation of clinical trials for antigen-specific therapies in MS, drawing lessons from the this compound experience.
| Problem/Observation | Potential Cause(s) | Suggested Action(s) for Future Trials |
| Lack of efficacy in a targeted HLA-genotyped population. | The targeted antigen, while immunogenic, may not be the primary driver of disease progression in the majority of patients. The mechanism of tolerance induction may be more complex than anticipated. | Conduct deeper pre-clinical and early-phase clinical studies to validate the role of the target antigen in disease pathology. Explore the use of biomarkers to identify patients in whom the targeted pathway is most active. |
| Positive signal in Phase II is not replicated in Phase III. | The Phase II study may have been underpowered, or the patient population in Phase II may have been more homogeneous or at an earlier stage of the disease than the Phase III population. | Ensure that Phase III trial design accurately reflects the patient population intended for treatment. Consider more adaptive trial designs that can enrich for potential responders. |
| Primary endpoint (e.g., EDSS) is not met, but there are hints of biological activity. | The chosen primary endpoint may not be sensitive enough to capture the therapeutic effect of the investigational drug. | Utilize a range of outcome measures, including more sensitive clinical assessments, patient-reported outcomes, and imaging and fluid biomarkers, to provide a more comprehensive picture of treatment effect. |
| Difficulty in demonstrating efficacy in a progressive MS population. | The underlying pathophysiology of progressive MS may be less responsive to immunomodulatory approaches due to the prominence of neurodegeneration. | Focus on neuroprotective or remyelinating strategies in progressive MS. If using an immunomodulatory agent, consider targeting younger patients or those with evidence of ongoing inflammatory activity. |
Quantitative Data Summary
Detailed quantitative results from the MAESTRO-01 and MINDSET-01 trials have not been made widely available in peer-reviewed publications. The following tables summarize the available high-level information.
Table 1: MAESTRO-01 Trial Overview
| Parameter | Description |
| Trial Phase | III |
| Indication | Secondary Progressive Multiple Sclerosis (SPMS) |
| Number of Patients | 612 |
| Treatment Arms | This compound vs. Placebo |
| Primary Endpoint | Time to sustained disease progression as measured by the Expanded Disability Status Scale (EDSS) |
| Key Patient Population | HLA-DR2 and/or HLA-DR4 positive |
| Outcome | Failed to meet primary endpoint. No statistically significant difference between this compound and placebo. |
Table 2: MINDSET-01 Trial Overview
| Parameter | Description |
| Trial Phase | II |
| Indication | Relapsing-Remitting Multiple Sclerosis (RRMS) |
| Primary Endpoint | Reduction in annualized relapse rate |
| Outcome | Failed to meet primary endpoint. |
Experimental Protocols
While detailed protocols are not publicly available, the following outlines the general methodology used in the this compound Phase III trials based on available information.
1. Patient Selection (MAESTRO-01):
-
Inclusion Criteria: Patients diagnosed with SPMS, possessing HLA-DR2 and/or HLA-DR4 immune response genes.
-
Exclusion Criteria: Standard exclusion criteria for MS clinical trials, including presence of other significant medical conditions and use of certain concomitant medications.
2. Treatment Regimen:
-
Drug: this compound (MBP8298) or placebo.
-
Administration: Intravenous infusion.
-
Dosing Schedule: Administered every six months for a duration of two years.
3. Efficacy Assessments:
-
Primary Endpoint: The primary outcome was the time to confirmed disability progression, measured by the Expanded Disability Status Scale (EDSS). The EDSS is an ordinal scale from 0 (normal neurological exam) to 10 (death due to MS) that quantifies disability in eight functional systems.
-
Secondary Endpoints: Included various other clinical and potentially imaging measures, though specific details are limited in public sources.
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in MS.
MAESTRO-01 Experimental Workflow
Caption: High-level workflow of the MAESTRO-01 clinical trial.
Logical Relationship of Trial Failure
Caption: Potential reasons for the failure of this compound in Phase III trials.
References
- 1. mymsaa.org [mymsaa.org]
- 2. medscape.com [medscape.com]
- 3. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Peptide-Based Immunotherapies for Autoimmune Diseases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on peptide-based immunotherapies for autoimmune diseases.
Frequently Asked Questions (FAQs)
Peptide Design and Synthesis
Q1: My synthetic peptide has poor solubility. What can I do?
A1: Poor peptide solubility is a common issue. Here is a systematic approach to address it:
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[1]
-
Solvent Selection:
-
Acidic Peptides (net negative charge): Start with sterile, distilled water. If it remains insoluble, try a dilute basic solution like 1% ammonium hydroxide, and then dilute to the desired concentration.[2][3]
-
Basic Peptides (net positive charge): Begin with sterile, distilled water. If solubility is an issue, use a dilute acidic solution such as 10-30% acetic acid.[2][3]
-
Neutral or Hydrophobic Peptides: These are often challenging to dissolve in aqueous solutions. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, and then slowly add the aqueous buffer while vortexing. Caution: Ensure the final concentration of the organic solvent is compatible with your cellular assays (typically <1% v/v for DMSO).
-
-
Physical Methods: Sonication or gentle heating (<40°C) can aid in dissolving the peptide.
-
Sequence Modification: For future syntheses, consider incorporating hydrophilic residues or modifying the N- or C-terminus to improve solubility.
Q2: How can I improve the in vivo stability of my therapeutic peptide?
A2: Enhancing peptide stability is crucial for therapeutic efficacy. Consider the following strategies:
-
Amino Acid Substitution: Replace L-amino acids with D-amino acids at protease-sensitive sites to reduce enzymatic degradation.
-
Cyclization: Cyclizing the peptide (head-to-tail or side-chain to side-chain) can increase its resistance to exonucleases.
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against aminopeptidases and carboxypeptidases, respectively.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can increase its hydrodynamic size, reduce renal clearance, and mask it from proteolytic enzymes.
-
Encapsulation: Using delivery systems like liposomes or nanoparticles can protect the peptide from degradation and facilitate targeted delivery.
Immunogenicity and Off-Target Effects
Q3: How can I predict and mitigate the immunogenicity of my peptide therapeutic?
A3: Immunogenicity is a significant concern in peptide therapy development. Here are some approaches:
-
In Silico Prediction: Use bioinformatics tools to predict potential T-cell epitopes within your peptide sequence by modeling their binding to various MHC alleles.
-
Sequence Modification: Modify the peptide sequence to remove or alter immunogenic epitopes. This can involve substituting key amino acid residues that are critical for MHC binding or T-cell receptor (TCR) recognition.
-
Tolerogenic Formulations: Delivering the peptide with tolerogenic adjuvants or via specific routes of administration (e.g., oral) can help induce immune tolerance rather than an inflammatory response.
Q4: What are common off-target effects with peptide immunotherapies and how can they be assessed?
A4: Off-target effects can arise from the peptide binding to unintended molecules or activating unintended cell populations, potentially leading to toxicity.
-
Assessment Methods:
-
Combinatorial Peptide Library Screening: Screen your therapeutic peptide against a library of unrelated peptides to identify potential cross-reactivities.
-
Alanine Scanning Mutagenesis: Systematically replace each amino acid in the peptide with alanine to identify key residues for binding. This can help predict the likelihood of cross-reactivity.
-
In Vitro Cell-Based Assays: Test the effect of your peptide on a panel of different cell types to identify any unintended cellular activation or toxicity.
-
-
Mitigation Strategies: If off-target effects are identified, consider modifying the peptide sequence to enhance its specificity for the intended target.
Troubleshooting Guides
MHC-Peptide Binding Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no binding of the fluorescent probe peptide | 1. Incorrect buffer pH. 2. Inactive MHC protein. 3. Degraded fluorescent peptide. | 1. Ensure the binding buffer is at the optimal pH for the specific MHC allele (typically pH 5.0-7.0). 2. Verify the integrity and activity of the purified MHC protein. 3. Check the quality of the fluorescently labeled peptide; store it protected from light. |
| High background fluorescence | 1. Non-specific binding of the probe peptide to the plate. 2. Insufficient blocking. | 1. Use non-binding surface plates for the binding reaction. 2. Ensure adequate blocking of the capture plate. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing. 2. Maintain a constant temperature (e.g., 37°C) during the incubation period. |
| IC50 values are not reproducible | 1. Peptide concentration inaccuracies. 2. Variability in incubation time. | 1. Accurately determine the concentration of your competitor peptides. 2. Standardize the incubation time for all assays (e.g., 48-72 hours). |
T-Cell Proliferation Assays (CFSE-based)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background proliferation in unstimulated controls | 1. Mitogenic components in serum. 2. Cell culture contamination. 3. High cell density. | 1. Heat-inactivate the serum or use serum-free media. 2. Maintain sterile technique and check for contamination. 3. Optimize the cell seeding density. |
| Low or no proliferation in stimulated wells | 1. Low viability of cells. 2. Suboptimal peptide concentration. 3. Insufficient number of antigen-presenting cells (APCs). 4. Inappropriate incubation time. | 1. Check cell viability before and after the assay. 2. Perform a dose-response experiment to determine the optimal peptide concentration (typically 1-100 µg/mL). 3. Ensure a sufficient number of APCs are present in the culture. 4. Optimize the incubation time (usually 5-7 days). |
| Poor resolution of proliferation peaks | 1. CFSE concentration too high (toxic) or too low. 2. Uneven staining. 3. Insufficient cell division. | 1. Titrate the CFSE concentration to find the optimal balance between bright staining and low toxicity (typically 0.5-5 µM). 2. Ensure a single-cell suspension and thorough mixing during staining. 3. Increase the incubation time or optimize stimulation conditions. |
| High cell death in culture | 1. CFSE toxicity. 2. Nutrient depletion in the culture medium. 3. Suboptimal cell culture conditions. | 1. Use the lowest effective CFSE concentration. 2. Replenish the culture medium during long incubation periods. 3. Ensure proper temperature, CO2, and humidity levels in the incubator. |
ELISpot Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background | 1. Non-specific antibody binding. 2. Contaminated reagents or cells. 3. Over-development of the plate. | 1. Ensure adequate blocking and washing steps. 2. Use sterile reagents and healthy cells. 3. Reduce the substrate incubation time. |
| No or faint spots | 1. Low cell viability. 2. Inactive reagents (antibodies, substrate). 3. Incorrect incubation times or temperature. | 1. Use fresh, viable cells. 2. Check the expiration dates and storage conditions of all reagents. 3. Adhere strictly to the protocol's incubation parameters. |
| "Fuzzy" or poorly defined spots | 1. Over-stimulation of cells. 2. Cell clumping. | 1. Optimize the concentration of the stimulating peptide. 2. Ensure a single-cell suspension before plating. |
| White spots on the membrane | 1. Presence of solvents like DMSO or Tween in high concentrations. | 1. Keep the final DMSO concentration below 0.5% and avoid using Tween in wash buffers. |
Data Presentation
Table 1: Representative MHC Class II Binding Affinities of Myelin Basic Protein (MBP) Peptides
The following table presents the 50% inhibitory concentration (IC50) values for the binding of various MBP-derived peptides to the I-Au MHC class II molecule, which is associated with experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. Lower IC50 values indicate higher binding affinity.
| Peptide | Sequence | IC50 (µM) |
| Ac1-11 | Ac-ASQKRPSQRSK | 100 |
| Ac1-11(4A) | Ac-ASQARPSQRSK | >200 |
| Ac1-11(4Y) | Ac-ASQYRPSQRSK | 10 |
| 1-11 | ASQKRPSQRSK | >200 |
Data is illustrative and sourced from studies on EAE models.
Table 2: Stability of Therapeutic Peptides in Different Biological Matrices
The stability of a peptide therapeutic is often measured by its half-life (t1/2) in various biological fluids. This table provides a comparison of the half-life of different peptides in human blood plasma and cell culture supernatants.
| Peptide | Matrix | Half-life (t1/2) in hours | 95% Confidence Interval (CI) |
| Peptide 1 | Human Plasma | 43.5 | 39.2–48.5 |
| Peptide 1 | HEK-293 Supernatant | >72 | - |
| Peptide 2 | Human Plasma | 3.2 | 2.6–4.1 |
| Peptide 2 | HEK-293 Supernatant | 23.3 | 14.8–44.3 |
| Peptide 3 | Human Plasma | 50.5 | 39.8–66.7 |
| Peptide 3 | Calu-3 Supernatant | 15.8 | 13.8–18.0 |
| Peptide 4 | Human Plasma | >72 | - |
| Peptide 4 | HEK-293 Supernatant | 57.1 | 48.9–68.2 |
Data is adapted from a study comparing peptide stability in different media.
Experimental Protocols
Protocol 1: MHC Class II-Peptide Binding Assay (Fluorescence Polarization)
This protocol describes a competition assay to measure the binding affinity (IC50) of a test peptide to a purified MHC class II molecule.
Materials:
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Purified, soluble MHC class II molecules
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Fluorescently labeled probe peptide with known high affinity for the MHC molecule
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Test peptides (competitors)
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Binding buffer (e.g., citrate phosphate buffer, pH 5.0)
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96-well non-binding surface plates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare Reagents:
-
Dilute the purified MHC class II protein to a final concentration of 100 nM in the binding buffer.
-
Dilute the fluorescent probe peptide to a final concentration of 25 nM in the binding buffer.
-
Prepare serial dilutions of the test peptides, starting from a high concentration (e.g., 20 µM).
-
-
Set up the Binding Reaction:
-
In each well of the 96-well plate, combine the MHC protein, the fluorescent probe peptide, and a specific concentration of the test peptide.
-
Include control wells:
-
No competitor: MHC + fluorescent probe peptide only (represents 0% inhibition).
-
No MHC: Fluorescent probe peptide only (represents 100% inhibition).
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 72 hours to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test peptide.
-
Plot the percentage of inhibition against the log of the test peptide concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that causes 50% inhibition of the fluorescent probe peptide binding.
-
Protocol 2: CFSE-Based T-Cell Proliferation Assay
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to a peptide antigen.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CFSE staining solution
-
Complete cell culture medium
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Peptide antigen
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96-well cell culture plates
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Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them at a concentration of 1-10 x 106 cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
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Add CFSE to the cell suspension to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete culture medium.
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Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells at 2 x 106 cells/mL in complete medium.
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Plate 100 µL of the cell suspension into each well of a 96-well plate.
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Add 100 µL of medium containing the peptide antigen at various concentrations.
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Include control wells:
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Unstimulated control: Cells with medium only.
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Positive control: Cells with a known mitogen (e.g., anti-CD3/CD28 antibodies).
-
-
-
Incubation:
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Culture the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
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Flow Cytometry Analysis:
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Harvest the cells from the plate.
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Stain with a viability dye to exclude dead cells and with antibodies for cell surface markers (e.g., CD4, CD8) to identify T-cell populations.
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Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
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Analyze the data by gating on the live, single-cell population of interest (e.g., CD4+ T-cells) and observing the dilution of the CFSE fluorescence, where each peak represents a successive generation of divided cells.
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Visualizations
T-Cell Receptor (TCR) Signaling Pathway in Regulatory T-Cell (Treg) Induction
Caption: Simplified TCR signaling pathway leading to regulatory T-cell differentiation.
Experimental Workflow for Peptide Immunotherapy Development
Caption: General workflow for preclinical development of peptide immunotherapies.
References
- 1. Peptide-MHC-Based Nanomedicines for the Treatment of Autoimmunity: Engineering, Mechanisms, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPlife: A Database of Half-life of Peptides [webs.iiitd.edu.in]
- 3. A Single Autoimmune T Cell Receptor Recognizes More Than a Million Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of the MAESTRO-01 trial's negative results.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clarity and guidance on the MAESTRO clinical trial program for resmetirom. While the initial inquiry pertained to the "MAESTRO-01" trial and its negative results, it is important to clarify that the publicly available data relates to the successful MAESTRO-NASH and MAESTRO-NAFLD-1 trials. This support center will address common questions and potential troubleshooting scenarios based on the methodologies and positive outcomes of these trials.
Frequently Asked Questions (FAQs)
Q1: What were the results of the MAESTRO-01 trial?
A: There is no publicly available information on a clinical trial specifically named "MAESTRO-01." It is possible that this is a misnomer for the pivotal Phase 3 MAESTRO-NASH trial. Contrary to the inquiry about negative results, the MAESTRO-NASH trial demonstrated positive and statistically significant outcomes.
Q2: What is the drug studied in the MAESTRO trials and what is its mechanism of action?
A: The drug studied is resmetirom (MGL-3196), a once-daily, oral, liver-directed selective thyroid hormone receptor-beta (THR-β) agonist. In nonalcoholic steatohepatitis (NASH), THR-β signaling in the liver is impaired, leading to increased lipid accumulation and inflammation. Resmetirom is designed to selectively activate THR-β in the liver, thereby increasing hepatic fat metabolism and reducing lipotoxicity.[1][2] This targeted action aims to resolve the underlying causes of NASH while avoiding the adverse effects associated with non-selective thyroid hormone activation.
Q3: What were the primary objectives of the MAESTRO-NASH trial?
A: The MAESTRO-NASH trial was a Phase 3 study designed to evaluate the efficacy and safety of resmetirom in patients with biopsy-confirmed NASH with liver fibrosis.[3] The dual primary endpoints at 52 weeks were:
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NASH resolution with no worsening of fibrosis.
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Fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score (NAS).
Troubleshooting Guides
This section provides guidance on potential issues that researchers might encounter when conducting experiments with similar methodologies to the MAESTRO-NASH trial.
Issue 1: High variability in liver biopsy interpretation.
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Potential Cause: Inter-observer variability among pathologists in scoring NASH histological features (steatosis, inflammation, ballooning) and fibrosis stage.
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Troubleshooting Steps:
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Standardized Training: Ensure all pathologists involved in the assessment undergo rigorous and standardized training on the NASH Clinical Research Network (CRN) scoring system.
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Centralized Reading: Implement a centralized reading process where a limited number of experienced pathologists read all biopsies. In the MAESTRO-NASH trial, two central pathologists independently read each biopsy.
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Consensus Review: For discordant reads between the primary pathologists, establish a consensus review process to adjudicate the final scores.
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Digital Pathology and AI: Consider the use of digital pathology and artificial intelligence (AI)-based tools for quantitative and objective assessment of histological features, which has been shown to improve consistency.
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Issue 2: Difficulty in recruiting a representative patient population.
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Potential Cause: Stringent inclusion and exclusion criteria can make patient recruitment challenging.
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Troubleshooting Steps:
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Multi-center Collaboration: Engage multiple clinical sites with diverse patient populations to enhance recruitment efforts. The MAESTRO-NASH trial was a multicenter study.
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Pre-screening and Outreach: Develop a robust pre-screening process to identify potentially eligible participants. Engage with patient advocacy groups and local communities to raise awareness about the trial.
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Flexible Screening Window: As in the MAESTRO-NASH trial, allowing for a historical liver biopsy (within a specified timeframe) can increase the pool of eligible candidates.
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Quantitative Data Summary
The following tables summarize the key efficacy data from the MAESTRO-NASH trial at week 52.
Table 1: Primary Efficacy Endpoints at Week 52
| Endpoint | Placebo (n=321) | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) | P-value vs. Placebo |
| NASH Resolution with No Worsening of Fibrosis (%) | 9.7 | 25.9 | 29.9 | <0.001 |
| Fibrosis Improvement by ≥1 Stage with No Worsening of NAS (%) | 14.2 | 24.2 | 25.9 | <0.001 |
Data sourced from Harrison S A et al. N Engl J Med 2024; 390:497-509.
Table 2: Key Secondary Efficacy Endpoint
| Endpoint | Placebo | Resmetirom 80 mg | Resmetirom 100 mg | P-value vs. Placebo |
| Percent Change in LDL Cholesterol at Week 24 | +0.1% | -13.6% | -16.3% | <0.001 |
Data sourced from a presentation of the MAESTRO-NASH trial results.
Experimental Protocols
MAESTRO-NASH Trial Methodology
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Study Design: A Phase 3, multi-center, randomized, double-blind, placebo-controlled study.
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Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.
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Inclusion Criteria:
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Age ≥18 years.
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Biopsy-proven NASH with fibrosis stage F1B, F2, or F3.
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NAFLD Activity Score (NAS) of 4 or greater, with a score of at least 1 in each component (steatosis, inflammation, and ballooning).
-
-
Exclusion Criteria:
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Significant alcohol consumption.
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Presence of other chronic liver diseases.
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HbA1c > 9.0%.
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Cirrhosis (fibrosis stage F4).
-
-
Intervention: Patients were randomized 1:1:1 to receive:
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Placebo once daily.
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Resmetirom 80 mg once daily.
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Resmetirom 100 mg once daily.
-
-
Primary Endpoints Assessment: A second liver biopsy was performed at 52 weeks to assess the dual primary endpoints of NASH resolution and fibrosis improvement. The biopsies were read by two central pathologists.
Visualizations
Below are diagrams illustrating the signaling pathway of resmetirom and the experimental workflow of the MAESTRO-NASH trial.
Caption: Resmetirom signaling pathway in hepatocytes.
Caption: Experimental workflow of the MAESTRO-NASH trial.
References
Potential reasons for discrepancy between Phase II and Phase III Dirucotide results.
Welcome to the Technical Support Center for Dirucotide Clinical Trial Analysis. This resource is designed for researchers, scientists, and drug development professionals to explore the potential reasons for the discrepancy between the Phase II and Phase III clinical trial results of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the primary discrepancy observed between the Phase II and Phase III trials of this compound?
A1: The primary discrepancy lies in the efficacy of this compound in slowing disease progression in patients with progressive multiple sclerosis (MS). A Phase II study involving 32 progressive MS patients indicated a statistically significant delay in disease progression in a subgroup of patients with specific HLA haplotypes (HLA-DR2 or HLA-DR4).[1] In this subgroup, long-term follow-up suggested a five-year delay in the median time to disease progression for those treated with this compound compared to placebo.[1][2] However, the larger pivotal Phase III trials (MAESTRO-01, MAESTRO-02, and MAESTRO-03) were discontinued because they failed to meet their primary endpoint of delaying disease progression in patients with secondary progressive multiple sclerosis (SPMS).[3][4] No significant difference was observed between the this compound and placebo groups in the Phase III trials.
Q2: What was the proposed mechanism of action for this compound?
A2: this compound (also known as MBP8298) is a synthetic peptide that mimics a fragment of the human myelin basic protein (MBP). The rationale behind its use is that in multiple sclerosis, the immune system mistakenly attacks myelin, the protective sheath covering nerve fibers. This compound was designed to act as an antigen-specific immunotherapy. The hypothesis was that by introducing this synthetic peptide, it would induce or restore immunological tolerance to myelin basic protein, thereby reducing the autoimmune attack on myelin. It was believed that the therapeutic effect would be most pronounced in individuals with specific HLA haplotypes (DR2 and/or DR4) that are capable of presenting this particular peptide fragment to T cells.
Troubleshooting Guide: Investigating Discrepant Results
This guide provides potential areas of investigation for researchers encountering conflicting results in similar immunotherapeutic studies.
Issue 1: Efficacy observed in a specific genetic subpopulation in Phase II is not replicated in a broader Phase III population.
Potential Causes & Troubleshooting Steps:
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Patient Population Heterogeneity: The broader patient population in Phase III may have included individuals with different underlying disease mechanisms or genetic backgrounds that diluted the treatment effect observed in the more specific Phase II subgroup.
-
Action: Retrospectively analyze Phase III data to identify if a treatment effect exists within the originally identified HLA-DR2/DR4 positive subgroup. Conduct more extensive biomarker analysis to identify other patient characteristics that may have influenced the treatment response.
-
-
Changes in Inclusion/Exclusion Criteria: Subtle differences in the eligibility criteria between Phase II and Phase III could have led to the enrollment of a different patient profile.
-
Action: Perform a detailed comparison of the inclusion and exclusion criteria for both trial phases. Analyze the baseline characteristics of the enrolled patients in both phases to identify any significant differences.
-
-
Statistical Power: The Phase II study was small, and the significant finding in a subgroup could have been a chance finding (Type I error) that was not replicated in a larger, more robustly powered Phase III trial.
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Action: Re-evaluate the statistical analysis plan from the Phase II trial. Conduct a power analysis to determine the likelihood of the Phase II results being a false positive.
-
Issue 2: Promising secondary endpoint results in an exploratory Phase II trial do not translate to primary endpoint success in Phase III.
Potential Causes & Troubleshooting Steps:
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Choice of Primary Endpoint: The primary endpoint in the Phase III trials (time to disease progression measured by EDSS) may not have been sensitive enough to detect the subtle effects of the drug that were hinted at by secondary endpoints in the exploratory Phase II MINDSET-01 trial in relapsing-remitting MS (RRMS).
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Action: Explore alternative and more sensitive endpoints for future trials. This could include advanced imaging techniques or novel biomarkers of neurodegeneration.
-
-
Disease Stage and Type: The MINDSET-01 trial was in RRMS patients, while the pivotal trials focused on SPMS. The underlying pathology and response to treatment can differ significantly between these MS subtypes. The therapeutic window for this compound might be earlier in the disease course.
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Action: Analyze data from different MS patient cohorts to understand if the drug's effect is dependent on the disease stage. Consider designing future studies for earlier stages of MS or for patients with specific disease characteristics.
-
Data Presentation
Table 1: Comparison of this compound Phase II and Phase III Trial Designs
| Parameter | Phase II (Progressive MS) | Phase III (MAESTRO-01 & MAESTRO-03) |
| Primary Indication | Progressive Multiple Sclerosis | Secondary Progressive Multiple Sclerosis (SPMS) |
| Sample Size | 32 patients | MAESTRO-01: 611 patients, MAESTRO-03: ~510 patients |
| Primary Endpoint | Effect on disease progression | Time to sustained disease progression (measured by EDSS) |
| Key Inclusion Criteria | Progressive MS | Secondary Progressive MS |
| Genetic Subgroup Analysis | Pre-specified analysis for HLA-DR2/DR4 positive patients | Primary endpoint evaluated in the overall population and in HLA-DR2/DR4 positive patients |
Table 2: Summary of Key Efficacy Results
| Trial Phase | Patient Population | Outcome | Result |
| Phase II | Progressive MS (HLA-DR2/DR4 positive subgroup) | Time to disease progression | Statistically significant delay compared to placebo |
| Phase III (MAESTRO-01) | Secondary Progressive MS | Time to disease progression | No significant difference between this compound and placebo |
| Phase II (MINDSET-01) | Relapsing-Remitting MS | Annualized relapse rate (primary) | Not met |
| Phase II (MINDSET-01) | Relapsing-Remitting MS | Disease progression (secondary) | Showed some positive effect on EDSS and MSFC scores |
Experimental Protocols
Methodology: Phase III Clinical Trial Protocol (Inferred)
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Patient Selection: Patients diagnosed with Secondary Progressive Multiple Sclerosis according to established criteria were screened. Inclusion criteria included a specific range on the Expanded Disability Status Scale (EDSS) at baseline. A key stratification factor was the patient's HLA haplotype (DR2 and/or DR4 positive vs. negative).
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Randomization and Blinding: Eligible patients were randomized in a double-blind manner to receive either this compound or a placebo.
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Treatment Administration: this compound or placebo was administered intravenously at specified intervals (e.g., every six months) for the duration of the study (e.g., two years).
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Efficacy Assessment: The primary efficacy endpoint was the time to confirmed disease progression, defined as a sustained increase in the EDSS score. Secondary endpoints included the change in EDSS score from baseline and various MRI-based measures of disease activity and progression.
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Safety Monitoring: Patients were monitored for adverse events throughout the study.
Visualizations
Caption: Comparative workflow of this compound Phase II and Phase III trials.
Caption: Hypothesized mechanism of action for this compound.
Caption: Logical relationships of potential reasons for trial result discrepancies.
References
Side effects and adverse events reported in Dirucotide clinical trials.
FOR IMMEDIATE RELEASE
A comprehensive analysis of the side effects and adverse events reported in the clinical trials of Dirucotide (MBP8298) is now available for researchers, scientists, and drug development professionals. This technical support center provides detailed information to guide experimental work and address potential user inquiries.
This compound, an investigational synthetic peptide designed to treat multiple sclerosis (MS), underwent several clinical trials, including the notable MAESTRO-01, MAESTRO-03, and MINDSET-01 studies. While the trials were ultimately discontinued due to lack of efficacy, a review of the safety data indicates the compound was generally well-tolerated. This document serves as a technical guide, presenting the available quantitative data on adverse events, outlining experimental protocols, and providing answers to frequently asked questions.
Summary of Adverse Events
Across the clinical trial program, the most frequently reported adverse event associated with this compound was injection site reactions. These reactions were typically characterized by redness and a burning sensation at the site of intravenous administration.[1] Importantly, in the MINDSET-01 trial, no patients withdrew from the study due to adverse events.[2] Overall, this compound was described as having a satisfactory safety profile with no unexpected safety or tolerability issues identified in the major clinical trials.[3][4]
Adverse Events Data from the MAESTRO-01 Trial
The MAESTRO-01 trial was a pivotal Phase III study that evaluated the efficacy and safety of this compound in patients with secondary progressive multiple sclerosis (SPMS). The following table summarizes the key safety findings from this trial.
| Adverse Event Category | This compound (n=306) | Placebo (n=306) |
| Any Adverse Event | Not Reported | Not Reported |
| Serious Adverse Events | Not Reported | Not Reported |
| Injection Site Reactions | Most Common | Not Specified |
| Discontinuation due to Adverse Events | Not Reported | Not Reported |
Data on specific percentages of adverse events from the MAESTRO-01 trial are not publicly available in the reviewed literature. The most consistently reported finding is that injection site reactions were the most common side effect.[5]
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully available in the public domain. However, based on published literature, the following methodologies were employed:
MAESTRO-01 Trial Protocol
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Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.
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Participants: 612 patients with secondary progressive multiple sclerosis (SPMS) who were positive for HLA-DR2 and/or HLA-DR4 immune response genes.
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Intervention: Intravenous administration of either this compound or a placebo every six months for a duration of two years.
-
Primary Endpoint: To assess the delay in disease progression as measured by the Expanded Disability Status Scale (EDSS).
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Safety Assessment: Monitoring and recording of all adverse events, with a focus on injection site reactions.
MINDSET-01 Trial Protocol
-
Study Design: An exploratory, double-blind, placebo-controlled Phase II trial.
-
Participants: 218 patients with relapsing-remitting multiple sclerosis (RRMS).
-
Intervention: Three single intravenous injections of this compound or placebo at zero, three, and nine months.
-
Primary Endpoint: Reduction in the annualized relapse rate.
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Safety Assessment: Evaluation of the overall safety and tolerability of this compound, with specific monitoring for adverse events leading to withdrawal.
Signaling Pathway and Mechanism of Action
This compound is a synthetic peptide that mimics a fragment of the human myelin basic protein (MBP). Its proposed mechanism of action is the induction of immunological tolerance, specifically targeting the autoimmune response against myelin. The drug was designed to be most effective in MS patients with specific genetic markers, namely HLA-DR2 and/or HLA-DR4, which are involved in the presentation of antigens to T-cells. The intended signaling pathway involves the interaction of this compound with antigen-presenting cells (APCs) and subsequent modulation of the T-cell response to myelin basic protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Approaches in the Immunotherapy of Multiple Sclerosis | Encyclopedia MDPI [encyclopedia.pub]
- 4. neurology.org [neurology.org]
- 5. Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Why was Dirucotide ineffective in the broader SPMS population?
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trials of Dirucotide (MBP8298) in Secondary Progressive Multiple Sclerosis (SPMS). The following question-and-answer format addresses common queries arising from the discontinuation of the this compound clinical trial program for SPMS.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound?
This compound is a synthetic peptide composed of 17 amino acids that correspond to a fragment of the human myelin basic protein (MBP). The therapeutic strategy was based on the principle of antigen-specific immunotherapy.[1] In patients with Multiple Sclerosis, it is believed that the immune system mistakenly attacks myelin, the protective sheath covering nerve fibers. This compound was designed to re-educate the immune system to tolerate this specific fragment of MBP, thereby reducing the autoimmune attack on myelin. This was expected to be particularly effective in patients with specific Human Leukocyte Antigen (HLA) genotypes, namely HLA-DR2 and/or HLA-DR4, as these molecules are responsible for presenting the MBP fragment to T-cells, initiating the inflammatory cascade.[2][3] The proposed mechanism involved the induction of immunological tolerance, potentially through the generation of regulatory T-cells or by causing anergy or deletion of myelin-reactive T-cells.
Q2: Why was there initial optimism for this compound's efficacy in SPMS?
Initial optimism stemmed from promising results in a Phase II clinical trial. This smaller-scale study suggested that this compound could significantly delay the time to disease progression in a specific subgroup of SPMS patients who were positive for the HLA-DR2 or HLA-DR4 immune response genes.[3] The long-term follow-up of this Phase II study indicated a potential five-year delay in the median time to disease progression for this patient population.[1] These encouraging findings led to the initiation of the larger Phase III clinical trial program, MAESTRO.
Q3: What were the pivotal clinical trials for this compound in SPMS and what was their outcome?
The pivotal clinical trials for this compound in SPMS were collectively known as the MAESTRO program, which included MAESTRO-01, MAESTRO-02 (an open-label follow-on study), and MAESTRO-03. The MAESTRO-01 trial was a large, multi-center, double-blind, placebo-controlled Phase III study.
In July 2009, it was announced that the MAESTRO-01 trial did not meet its primary endpoint, which was a statistically significant delay in the time to disease progression as measured by the Expanded Disability Status Scale (EDSS). Furthermore, no significant differences were observed between the this compound and placebo groups for any of the secondary endpoints. Following these results, the entire this compound clinical trial program for SPMS was discontinued.
Q4: Why is it believed that this compound was ineffective in the broader SPMS population in the Phase III trials?
While a definitive, single reason for the failure of this compound in the larger SPMS population has not been officially published, several hypotheses can be drawn from the general understanding of SPMS pathology and the challenges of antigen-specific therapies:
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Disease Stage and Compartmentalized Inflammation: SPMS is a more advanced and complex stage of MS compared to the earlier, relapsing-remitting phase. In SPMS, inflammation is thought to become "trapped" or compartmentalized within the central nervous system (CNS), behind the blood-brain barrier. Peripherally administered therapies like this compound may not effectively reach these sites of compartmentalized inflammation to exert their immunomodulatory effects.
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Epitope Spreading: In chronic autoimmune diseases like MS, the immune response can diversify over time to target multiple different self-antigens, a phenomenon known as epitope spreading. While this compound targeted a specific fragment of MBP, the immune attack in the broader SPMS population may have involved numerous other myelin and non-myelin antigens, rendering a single-antigen therapy insufficient.
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Differences between Phase II and Phase III Populations: Although both trials focused on HLA-DR2/DR4 positive patients, there may have been subtle but significant differences in the baseline characteristics of the patient populations between the smaller, successful Phase II trial and the larger, unsuccessful Phase III trial. Factors such as disease duration, baseline disability, and the degree of ongoing inflammatory activity could have influenced the outcome.
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Complexity of the Immune Response in SPMS: The nature of the immune response in SPMS is likely different from that in earlier stages of MS, with a potential shift from predominantly adaptive immunity (T-cells and B-cells) to a greater role for innate immune cells like microglia within the CNS. An antigen-specific therapy targeting T-cells might be less effective in a disease phase where other immune mechanisms are driving progression.
Data Presentation
Detailed quantitative results from the MAESTRO-01 trial were presented at the 25th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) in 2009 by Dr. Mark Freedman. However, comprehensive tables of this data have not been made widely available in peer-reviewed publications. The following tables summarize the trial's design and the known patient characteristics.
Table 1: MAESTRO-01 Trial Design
| Parameter | Description |
| Study Phase | Phase III |
| Study Design | Multi-center, Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Patients with Secondary Progressive Multiple Sclerosis (SPMS) |
| Inclusion Criteria | HLA-DR2 and/or HLA-DR4 positive |
| Number of Patients | 612 |
| Treatment Arms | This compound (500 mg intravenously) or Placebo |
| Dosing Frequency | Every six months for two years |
| Primary Endpoint | Time to confirmed disease progression, measured by the Expanded Disability Status Scale (EDSS) |
| Secondary Endpoints | Included degree of change in EDSS and MRI-based measures |
Table 2: MAESTRO-01 Patient Demographics and Baseline Characteristics (Available Information)
| Characteristic | Value/Description |
| Total Screened Patients (for HLA type) | 788 |
| Percentage of Screened Patients HLA-DR2 and/or DR4 Positive | 70.38% |
| HLA-DR2 Positive | 52.26% |
| HLA-DR4 Positive | 21.69% |
| Both HLA-DR2 and DR4 Positive | 7.56% |
| Gender Distribution (HLA-DR2/DR4 Positive) | Higher proportion of females (71.72%) than males (67.92%) |
Note: Detailed baseline characteristics such as mean age, disease duration, and baseline EDSS scores for the randomized patient population in the MAESTRO-01 trial are not available in the public domain.
Experimental Protocols
Protocol for the Primary Endpoint: Expanded Disability Status Scale (EDSS)
The EDSS is a standardized method for quantifying disability in individuals with MS. It is based on a neurological examination of eight functional systems.
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Neurological Examination: A trained neurologist conducts a thorough neurological examination, assessing the following eight Functional Systems (FS):
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Pyramidal (motor function)
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Cerebellar (coordination and balance)
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Brainstem (speech, swallowing, and eye movements)
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Sensory (touch, pain, and vibration sense)
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Bowel and bladder function
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Visual function
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Cerebral (mental) functions
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Other
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Functional System Scoring (FSS): Each of the eight functional systems is scored on an ordinal scale, typically from 0 (no disability) to 5 or 6 (severe disability).
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Gait Assessment: A key component of the EDSS is the assessment of walking ability. The neurologist observes the patient's gait and determines their ability to walk specific distances, with or without assistance (e.g., cane, walker).
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EDSS Score Calculation: The final EDSS score is determined on a scale from 0.0 to 10.0 in 0.5-point increments, based on a combination of the FSS scores and the patient's walking ability.
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Scores from 0.0 to 4.5 are primarily determined by the FSS scores in patients who are fully ambulatory.
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Scores from 5.0 to 9.5 are heavily influenced by impairments in walking.
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A score of 10.0 corresponds to death due to MS.
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Confirmed Disability Progression: In the context of the MAESTRO-01 trial, the primary endpoint was the "time to confirmed disability progression." This is typically defined as an increase in the EDSS score from the baseline score that is sustained for a pre-specified period (e.g., 3 or 6 months) to ensure the observed change reflects a true progression of disability rather than a temporary fluctuation.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of action for this compound.
Caption: Logical relationship of this compound's trial outcomes.
References
Technical Support Center: Optimizing Patient Selection for Antigen-Specific MS Therapies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on antigen-specific therapies for Multiple Sclerosis (MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting patients for antigen-specific MS therapies?
A1: Patient selection is critical and faces several hurdles. A major challenge is the heterogeneity of MS in terms of genetic background (especially the HLA-DR15 haplotype), disease stage, and the specific autoantigens driving the disease in each individual.[1] There is high patient-to-patient variability in myelin reactivity, and these responses can change over time through a process called "epitope spreading," where the immune system starts targeting additional self-antigens.[2] Therefore, identifying the dominant, disease-relevant autoantigens in a specific patient at a given time is a primary obstacle.[2][3] Furthermore, therapies may be most effective in early disease stages before significant epitope spreading and neurodegeneration have occurred.[1]
Q2: Which biomarkers are most promising for stratifying MS patients for these therapies?
A2: An ideal biomarker would help in diagnosis, patient stratification, and monitoring treatment response. While MRI remains a cornerstone for monitoring disease activity, several fluid-based biomarkers are gaining prominence.
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Neurofilament light chain (NfL): A blood biomarker indicating neuroaxonal damage. Elevated levels correlate with disease activity and progression. It is currently one of the most advanced fluid biomarkers for monitoring treatment efficacy.
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Glial fibrillary acidic protein (GFAP): A marker of astrocyte injury, which shows promise in predicting disability progression, particularly in progressive forms of MS.
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Antigen-Specific T-cells: Direct measurement of T-cells reactive to myelin proteins (e.g., MBP, MOG, PLP) is a key strategy. Assays to quantify these cells can help select patients with reactivity to the specific antigen used in the therapy and monitor the therapeutic effect.
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Antibody Epitope Repertoires: Recent studies suggest that specific antibody epitope profiles, such as those cross-reactive with common viral pathogens like Epstein-Barr virus (EBV), could serve as prognostic biomarkers for MS development.
Q3: What are the main categories of myelin-derived antigens targeted in these therapies?
A3: Research has identified several key encephalitogenic proteins from the myelin sheath that are targeted by the autoimmune response in MS. Therapies are often designed to induce tolerance to one or more of these antigens.
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Myelin Basic Protein (MBP): One of the most studied autoantigens in MS.
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Myelin Oligodendrocyte Glycoprotein (MOG): A key target, especially in certain MS subtypes.
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Proteolipid Protein (PLP): Another major component of myelin that is a target of the autoimmune response.
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Multi-epitope Approaches: Due to epitope spreading and patient variability, therapies using a combination of peptides from different myelin proteins (e.g., MBP, MOG, and PLP) are being explored to increase efficacy.
Q4: How can I improve the detection of low-affinity, self-reactive T-cells in my experiments?
A4: Detecting autoreactive T-cells is challenging because they often have low-affinity T-cell receptors (TCRs) to avoid being eliminated by immune tolerance mechanisms. Standard peptide-MHC (pMHC) multimer assays may fail to detect these cells. An optimized protocol can increase detection by over 40-fold and involves:
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Pre-treatment with a Protein Kinase Inhibitor (PKI): Using a PKI like Dasatinib prevents TCR internalization upon binding to the pMHC multimer, keeping the complex on the cell surface.
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Cross-linking with an Anti-Fluorochrome Antibody: After staining with the pMHC multimer, adding an unconjugated antibody against the multimer's fluorochrome (e.g., anti-PE) stabilizes the binding and prevents dissociation during wash steps.
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Using Higher-Order Multimers: pMHC dextramers or dodecamers have higher avidity than traditional tetramers and can more effectively bind to low-affinity T-cells.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield/Signal in pMHC Multimer Staining for Autoreactive T-cells
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or very few multimer-positive cells detected. | 1. Low-affinity TCRs: Autoreactive T-cells may have TCRs with weak binding to the pMHC complex, leading to rapid dissociation. 2. TCR Internalization: TCR-pMHC binding can trigger internalization, removing the signal from the cell surface. 3. Incorrect pMHC Reagent: The peptide may not be appropriate for the patient's HLA type, or the reagent may have degraded. | 1. Implement an optimized staining protocol. Pre-treat cells with a PKI (e.g., Dasatinib) and add an anti-fluorochrome antibody after multimer staining to stabilize binding. 2. Switch from pMHC tetramers to higher-order multimers like dextramers to increase binding avidity. 3. Verify patient HLA type. Confirm the integrity and specificity of the pMHC reagent using a positive control T-cell line if available. |
| High background or non-specific staining. | 1. Dead Cells: Dead cells can non-specifically bind antibodies and multimers. 2. Multimer Aggregates: Old or improperly stored pMHC reagents can form aggregates that bind non-specifically. 3. Fc Receptor Binding: Other immune cells (e.g., B cells, monocytes) can bind reagents via Fc receptors. | 1. Include a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) in your panel to exclude dead cells from the analysis. 2. Centrifuge the pMHC multimer reagent at high speed (>10,000 g) for 5-10 minutes before use to pellet aggregates. 3. Include an Fc receptor blocking step in your protocol before adding antibodies or multimers. |
| Poor correlation with functional assays (e.g., ELISpot). | 1. Standard pMHC protocols miss functional cells: Standard tetramer staining is often less sensitive than functional assays for detecting low-affinity autoreactive T-cells. 2. Different T-cell subsets measured: The functional assay may detect cytokine secretion from a broader population of cells than the specific population targeted by the pMHC multimer. | 1. Adopt the optimized PKI + anti-fluorochrome antibody pMHC staining protocol, which shows better correlation with functional responses. 2. Combine pMHC multimer staining with intracellular cytokine staining (ICS) to directly assess the function of the antigen-specific cells. |
Experimental Protocols & Workflows
Protocol 1: Optimized pMHC Multimer Staining for Detecting Autoreactive T-cells
This protocol is adapted from methodologies designed to enhance the detection of low-affinity, self-reactive T-cells.
Materials:
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Peripheral Blood Mononuclear Cells (PBMCs) from MS patients
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FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
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Protein Kinase Inhibitor (PKI), e.g., Dasatinib (100 nM working solution)
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PE-conjugated pMHC Multimer (Tetramer or Dextramer)
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Unconjugated anti-PE Antibody
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Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, CD4)
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Viability Dye
Procedure:
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Cell Preparation: Thaw and wash cryopreserved PBMCs. Resuspend cells in FACS buffer at a concentration of 1-5 x 10^6 cells per tube.
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PKI Treatment (Optional but Recommended): Add PKI (e.g., Dasatinib to a final concentration of 100 nM) to the cells. Incubate for 30 minutes at 37°C. This step prevents TCR internalization.
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pMHC Multimer Staining: Add the PE-conjugated pMHC multimer at the pre-titrated optimal concentration. Incubate for 45-60 minutes on ice or at room temperature, protected from light.
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Wash: Wash the cells with 2-3 mL of cold FACS buffer. Centrifuge at 300-400 g for 5 minutes and discard the supernatant.
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Stabilization with Anti-Fluorochrome Antibody: Resuspend the cell pellet in 50 µL of FACS buffer containing the unconjugated anti-PE antibody. Incubate for 20 minutes on ice, protected from light. This cross-links the bound multimers, stabilizing the interaction.
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Surface Marker Staining: Add the cocktail of other fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8) and the viability dye. Incubate for 30 minutes on ice, protected from light.
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Final Washes: Wash the cells twice with cold FACS buffer.
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Acquisition: Resuspend the cells in 200-300 µL of FACS buffer and acquire on a flow cytometer as soon as possible. Collect a sufficient number of events (e.g., >500,000) to identify rare cell populations.
Diagrams and Visualizations
Caption: Workflow for stratifying MS patients for antigen-specific therapy.
Caption: Simplified TCR signaling cascade upon myelin antigen recognition.
Caption: Decision tree for troubleshooting a failed pMHC multimer assay.
References
- 1. Frontiers | Antigen-Specific Immune Tolerance in Multiple Sclerosis—Promising Approaches and How to Bring Them to Patients [frontiersin.org]
- 2. Antigen-Specific Treatment Modalities in MS: The Past, the Present, and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Antigen-Specific Immunotherapies for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Lessons from the Discontinuation of Dirucotide: A Technical Support Center
The development of Dirucotide (MBP8298), a synthetic peptide aimed at treating multiple sclerosis (MS), was a promising endeavor that ultimately ended in disappointment. Its discontinuation in 2009, following the failure of its pivotal Phase III clinical trial, offers valuable lessons for researchers, scientists, and drug development professionals. This technical support center provides a detailed analysis of the available information to aid in understanding the complexities and potential pitfalls of developing targeted immunotherapies for autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale behind the development of this compound?
A1: this compound was a synthetic peptide identical to a 17-amino-acid fragment of human myelin basic protein (MBP). The rationale was based on the "antigen-specific tolerance" concept. In multiple sclerosis, the immune system mistakenly attacks the myelin sheath that protects nerve fibers. This compound was designed to "re-educate" the immune system by introducing a specific piece of the target antigen (MBP) to induce tolerance, thereby reducing the autoimmune attack. The therapy was specifically targeted at MS patients with the HLA-DR2 and/or HLA-DR4 immune response genes, who were believed to be most likely to respond to this specific peptide.[1][2][3]
Q2: Why was the development of this compound discontinued?
A2: The development of this compound was halted after the Phase III MAESTRO-01 clinical trial failed to meet its primary endpoint.[4][5] The trial was designed to assess whether this compound could delay the progression of disability in patients with secondary progressive multiple sclerosis (SPMS). The results showed no statistically significant difference between the this compound-treated group and the placebo group in the time to disease progression, as measured by the Expanded Disability Status Scale (EDSS).
Q3: What were the key clinical trials for this compound and their outcomes?
A3: The main clinical trials for this compound were:
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MAESTRO-01 (Phase III): This was the pivotal trial in patients with SPMS who were positive for HLA-DR2 and/or HLA-DR4. As mentioned, it failed to meet its primary endpoint of delaying disability progression. There were also no significant differences in secondary endpoints, which included MRI-based measures of disease activity.
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MAESTRO-02 and MAESTRO-03 (Phase III): These were ongoing trials that were discontinued following the negative results of MAESTRO-01.
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MINDSET-01 (Phase II): This trial investigated this compound in patients with relapsing-remitting multiple sclerosis (RRMS). It also failed to meet its primary endpoint of reducing the annualized relapse rate and did not show a significant effect on MRI lesion activity. However, the developers reported that some secondary endpoints related to disease progression, measured by EDSS and the Multiple Sclerosis Functional Composite (MSFC) score, were met.
Q4: Were there any safety concerns with this compound?
A4: Based on the available information, this compound was generally well-tolerated. The most commonly reported side effects were injection site reactions, such as redness and a burning sensation. No unexpected major safety concerns were reported from the clinical trials leading to its discontinuation.
Troubleshooting Guide for Experimental Design
This section addresses potential questions and issues that researchers might encounter when designing similar studies, drawing lessons from the this compound experience.
Issue 1: Patient Population Selection and Biomarker Specificity
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Question: We are designing a trial for a targeted immunotherapy. How critical is the patient selection based on genetic markers like HLA type?
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Guidance: The this compound trials specifically enrolled patients with HLA-DR2 and/or HLA-DR4 genotypes, as this was thought to be the population most likely to respond. While this is a sound scientific approach, the failure of this compound suggests several possibilities that need to be considered in your own experimental design:
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The biomarker may not be sufficiently predictive. The presence of HLA-DR2/DR4 might be a risk factor for MS but may not be the sole determinant of response to this specific peptide therapy.
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The underlying disease pathology may be too heterogeneous. Even within a genetically defined subgroup, the specific drivers of disease progression may vary significantly between individuals.
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Consideration of other contributing factors. Your protocol should account for other potential genetic or environmental factors that could influence treatment response.
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Issue 2: Choice of Primary Endpoint in Progressive MS
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Question: The MAESTRO-01 trial used "time to disability progression" as the primary endpoint. Is this the most appropriate endpoint for a progressive disease?
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Guidance: The choice of the primary endpoint is critical and challenging, especially in progressive diseases like SPMS where disability accrual can be slow and variable.
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EDSS limitations: The Expanded Disability Status Scale (EDSS) is a widely used measure but has known limitations, including its non-linear nature and its heavy reliance on walking ability. Consider supplementing or replacing it with more sensitive and comprehensive measures of disability, such as the Multiple Sclerosis Functional Composite (MSFC) or patient-reported outcomes.
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Composite endpoints: For a more robust assessment, consider using a composite primary endpoint that combines measures of disability progression, cognitive function, and upper limb function.
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Biomarker endpoints: While clinical outcomes are essential, incorporating validated biomarkers of neurodegeneration (e.g., serum neurofilament light chain) as secondary or exploratory endpoints can provide valuable mechanistic insights, even if the primary clinical endpoint is not met.
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Issue 3: Discrepancy Between Phase II and Phase III Results
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Question: Early trials of this compound showed promise, but the Phase III trial failed. How can we mitigate this risk in our own drug development program?
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Guidance: The transition from promising early-phase results to definitive Phase III outcomes is a common hurdle.
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Rigorous Phase II design: Ensure your Phase II studies are well-powered and include a placebo control to get a more reliable estimate of the treatment effect. The MINDSET-01 trial's failure to meet its primary endpoint, even with some positive signals in secondary endpoints, should have been a significant cautionary sign.
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Understanding the mechanism of action: A deep understanding of the drug's mechanism of action is crucial. If the mechanism is not fully elucidated, the interpretation of early-phase data can be misleading.
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Dose-ranging studies: Comprehensive dose-finding studies in Phase II are essential to ensure the optimal dose is taken forward to Phase III. It is possible that the dose of this compound used in the MAESTRO-01 trial was not optimal for all patients.
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Data Presentation
Due to the discontinuation of the trials and the limited public release of detailed data, a comprehensive quantitative summary with specific p-values is not possible. The following tables summarize the outcomes of the key clinical trials based on the available information.
Table 1: Summary of MAESTRO-01 (Phase III) Trial Outcome
| Endpoint | Outcome | Comment |
| Primary Endpoint | ||
| Time to Disability Progression (EDSS) | Not Met | No statistically significant difference between this compound and placebo. |
| Secondary Endpoints | ||
| MRI Changes (e.g., lesion volume) | Not Met | No statistically significant difference between this compound and placebo. |
Table 2: Summary of MINDSET-01 (Phase II) Trial Outcome
| Endpoint | Outcome | Comment |
| Primary Endpoint | ||
| Annualized Relapse Rate | Not Met | No statistically significant difference between this compound and placebo. |
| MRI Endpoints | Not Met | No statistically significant difference between this compound and placebo. |
| Secondary Endpoints | ||
| Change in EDSS | Met | The company reported a positive effect on this measure of disease progression. |
| Change in MSFC | Met | The company reported a positive effect on this measure of functional disability. |
Experimental Protocols
Detailed protocols for the this compound trials are not publicly available. However, the following represents a generalized methodology for the key experiments that would have been conducted, based on standard practices in MS clinical trials.
Methodology for a Hypothetical this compound-like Trial
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Patient Screening and HLA Typing:
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Inclusion Criteria: Patients diagnosed with SPMS according to the McDonald criteria, with a baseline EDSS score between 3.0 and 6.5, and evidence of disease progression in the two years prior to screening.
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HLA Typing: Whole blood samples would be collected, and DNA extracted. HLA-DRB1 typing would be performed using a sequence-specific oligonucleotide probe-based method to identify patients carrying the DRB115 (correlates with DR2) or DRB104 alleles.
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Drug Administration:
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This compound or a matching placebo would be administered as an intravenous infusion every six months for a total of two years. The specific dose and infusion time would be defined in the protocol.
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Efficacy Assessments:
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Expanded Disability Status Scale (EDSS): A trained and certified neurologist would assess the patient's neurological function at baseline and at regular intervals (e.g., every 3-6 months). The assessment would involve a standardized neurological examination of eight functional systems.
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Multiple Sclerosis Functional Composite (MSFC): This would be assessed at baseline and regular intervals. It includes three components: the Timed 25-Foot Walk, the 9-Hole Peg Test, and the Paced Auditory Serial Addition Test.
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Magnetic Resonance Imaging (MRI): Standardized brain MRI scans would be performed at baseline and annually. The protocol would specify the magnet strength (e.g., 1.5T or 3T), pulse sequences (e.g., T1-weighted with and without gadolinium, T2-weighted, FLAIR), and slice thickness to ensure consistency across sites. The primary MRI endpoint would likely be the change in brain volume or the number of new or enlarging T2 lesions.
-
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Safety Monitoring:
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Adverse events would be recorded at each visit. Blood and urine samples would be collected for routine safety laboratory tests.
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Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in inducing T-cell tolerance.
This compound Clinical Trial Workflow
Caption: Simplified workflow of the MAESTRO-01 clinical trial.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. BioMS Medical's Lead Drug, this compound for the Treatment of Multiple Sclerosis, Receives Fast Track Designation from FDA - BioSpace [biospace.com]
- 3. This compound - Rocky Mountain MS Center [mscenter.org]
- 4. mymsaa.org [mymsaa.org]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Validation & Comparative
A Comparative Guide to Myelin-Based Therapies for Multiple Sclerosis: The Case of Dirucotide
For Researchers, Scientists, and Drug Development Professionals
Multiple sclerosis (MS) is an autoimmune disease characterized by the progressive degradation of myelin, the protective sheath insulating nerve fibers in the central nervous system. This demyelination disrupts nerve impulse transmission, leading to a cascade of neurological symptoms and, over time, significant disability. A key therapeutic strategy has been the development of myelin-based therapies, which aim to either modulate the autoimmune response against myelin components or to promote the regeneration of the myelin sheath.
This guide provides a detailed comparison of Dirucotide (MBP8298), a now-discontinued synthetic peptide therapy, with other notable myelin-based therapeutic approaches. By examining their mechanisms of action, clinical trial data, and experimental protocols, we aim to offer a comprehensive resource for professionals in the field of neurotherapeutics.
Mechanisms of Action: Modulating the Immune Response and Promoting Repair
Myelin-based therapies for MS can be broadly categorized into two groups: immunomodulatory agents that target the autoimmune response to myelin, and remyelinating agents that aim to stimulate endogenous repair mechanisms.
This compound was designed as an antigen-specific immunotherapy. It is a synthetic peptide composed of 17 amino acids identical to a fragment of human myelin basic protein (MBP).[1] The proposed mechanism involved "re-educating" the immune system.[1] By introducing this MBP fragment, the therapy was intended to induce tolerance, leading to the programmed death of autoimmune cells that recognize and attack myelin.[1] It was also thought to stimulate the development of regulatory immune cells that could suppress inflammation within the brain.[1] This approach was particularly targeted at patients with specific HLA-DR2 or HLA-DR4 immune response genes, which are present in up to 75% of individuals with MS and are associated with T-cell recognition of this MBP fragment.[2]
Glatiramer Acetate , another immunomodulatory therapy, is a random polymer of four amino acids found in myelin basic protein. Its mechanism is not fully elucidated but is thought to involve acting as a decoy for the immune system, diverting the autoimmune attack from myelin. It also appears to shift the T-cell population from pro-inflammatory Th1 cells to anti-inflammatory Th2 cells and may promote the induction of regulatory T-cells.
Remyelinating Agents represent a different strategy, focusing on promoting the regeneration of damaged myelin.
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Clemastine Fumarate , an antihistamine, was identified for its potential to stimulate the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for producing myelin. It is believed to act on M1 muscarinic receptors on these cells, encouraging them to mature and repair damaged myelin sheaths.
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Opicinumab (Anti-LINGO-1) is a monoclonal antibody that targets the LINGO-1 protein, a negative regulator of oligodendrocyte differentiation and myelination. By blocking LINGO-1, the therapy was designed to allow OPCs to mature into functional, myelin-producing oligodendrocytes.
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Proposed mechanism of this compound action on autoimmune T-cells.
The diagram below provides a comparative overview of the different therapeutic targets.
Caption: Different targets of this compound and other myelin-based therapies.
Clinical Efficacy: A Tale of Mixed Results
The clinical development of this compound showed initial promise in Phase II trials, but ultimately failed to meet its primary endpoints in a large-scale Phase III study, leading to its discontinuation. In contrast, Glatiramer Acetate has been an approved therapy for relapsing forms of MS for many years, while remyelinating agents like Clemastine and Opicinumab have yielded mixed results in early-phase trials.
This compound Clinical Trial Data
| Trial Name | Phase | Patient Population | Primary Endpoint | Result |
| Phase II | II | 32 Progressive MS | Time to disease progression | In patients with HLA-DR2 or DR4 genes, no disease progression was observed over 2 years, compared to over 50% progression in the placebo group. A 5-year follow-up showed a median time to progression of 78 months for this compound vs. 18 months for placebo. |
| MINDSET-01 | II | 218 Relapsing-Remitting MS (RRMS) | Reduction in annualized relapse rate | Did not meet primary endpoint. Showed some effect on secondary endpoints related to disease progression (EDSS and MSFC scores). |
| MAESTRO-01 | III | 611 Secondary Progressive MS (SPMS) with HLA-DR2/DR4 genes | Delay in disease progression (measured by EDSS) | Did not meet primary endpoint. No statistically significant difference compared to placebo on secondary endpoints. |
Comparative Efficacy of Myelin-Based Therapies
| Therapy | Key Trial(s) | Patient Population | Key Efficacy Outcomes |
| Glatiramer Acetate | Multiple Phase III trials | RRMS | Consistently shown to reduce relapse rates by approximately 30% compared to placebo. Some observational studies suggest it may slow disability progression. |
| Clemastine Fumarate | ReBUILD (Phase II) | 50 RRMS with chronic optic neuropathy | Met primary endpoint: reduced latency delay on visual-evoked potentials (VEP) by 1.7 milliseconds per eye compared to placebo, suggesting myelin repair. |
| Opicinumab | RENEW (Phase II) | 82 Acute Optic Neuritis | Did not meet primary endpoint for vision improvement. Showed a trend for improvement in VEP latency in a per-protocol analysis. |
| Opicinumab | SYNERGY (Phase II) | 419 RRMS and SPMS | Did not meet primary endpoint (a multicomponent measure of functional improvement) or secondary endpoint of slowing disability progression. |
Safety and Tolerability
A critical aspect of any therapeutic is its safety profile. This compound was generally well-tolerated in its clinical trials, with the most common side effect being injection site reactions.
| Therapy | Common Side Effects | Serious Adverse Events |
| This compound | Injection site redness and burning. | Generally well-tolerated with no unexpected safety issues reported in Phase III. |
| Glatiramer Acetate | Injection site reactions, lipoatrophy. A post-injection systemic reaction (flushing, chest pain, palpitations) can occur but is usually transient. | Generally considered to have a favorable long-term safety profile with minimal effects on immune function. |
| Clemastine Fumarate | Drowsiness and fatigue were the most common side effects. | No serious adverse events were reported in the ReBUILD trial. |
| Opicinumab | Generally well-tolerated in Phase II studies. | No major safety concerns were identified in the RENEW and SYNERGY trials. |
Experimental Protocols: A Closer Look at Trial Design
Understanding the methodology of key clinical trials is crucial for interpreting their outcomes. Below are summaries of the protocols for the pivotal trials of this compound and its comparators.
This compound: MAESTRO-01 Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound in delaying disease progression in patients with SPMS.
-
Design: A multi-center, randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: 611 patients with SPMS and HLA-DR2 and/or HLA-DR4 immune response genes.
-
Intervention: Intravenous administration of either this compound or placebo every six months for two years.
-
Primary Endpoint: Time to confirmed disease progression as measured by the Expanded Disability Status Scale (EDSS).
-
Secondary Endpoints: Included changes in EDSS and MRI-based measures of disease activity.
The workflow for a typical MS clinical trial, such as MAESTRO-01, is depicted below.
Caption: A simplified workflow for a randomized controlled MS clinical trial.
Glatiramer Acetate: Pivotal Trial Protocol (Example)
-
Objective: To assess the efficacy and safety of Glatiramer Acetate in reducing the relapse rate in patients with RRMS.
-
Design: A randomized, double-blind, placebo-controlled Phase III trial.
-
Participants: Patients with RRMS who had experienced at least two relapses in the two years prior.
-
Intervention: Daily subcutaneous injections of 20 mg Glatiramer Acetate or placebo.
-
Primary Endpoint: Total number of confirmed relapses during the study period (typically 24 months).
-
Secondary Endpoints: Various MRI parameters (e.g., number of gadolinium-enhancing lesions) and disability progression measured by EDSS.
Clemastine Fumarate: ReBUILD Trial Protocol
-
Objective: To assess the efficacy of Clemastine Fumarate as a remyelinating agent in patients with RRMS and chronic demyelinating optic neuropathy.
-
Design: A single-center, 150-day, double-blind, randomized, placebo-controlled, crossover trial.
-
Participants: 50 patients with RRMS on stable immunomodulatory therapy.
-
Intervention: Patients were randomized to receive either oral Clemastine Fumarate (5.36 mg twice daily) for 90 days followed by placebo for 60 days, or the reverse sequence.
-
Primary Endpoint: Reduction in P100 latency delay on full-field transient pattern reversal visual evoked potentials (VEP).
-
Secondary Endpoints: Included low-contrast letter acuity, MRI measures (magnetization transfer ratio, radial diffusivity), and disability (EDSS).
Opicinumab: SYNERGY Trial Protocol
-
Objective: To evaluate the efficacy, safety, and tolerability of Opicinumab in combination with interferon beta-1a in patients with relapsing forms of MS.
-
Design: A randomized, double-blind, placebo-controlled Phase II trial.
-
Participants: 419 adults with RRMS or SPMS.
-
Intervention: One of four doses of intravenous Opicinumab or placebo, administered every four weeks for 72 weeks, in addition to weekly interferon beta-1a injections.
-
Primary Endpoint: A multicomponent measure assessing the percentage of patients with confirmed improvement in physical function (Timed 25-Foot Walk, 9-Hole Peg Test), cognitive function (Paced Auditory Serial Addition Test), and disability (EDSS).
-
Secondary Endpoints: Slowing of disability progression on the same components, safety, and pharmacokinetics.
Conclusion
The journey of this compound, from promising Phase II results to a definitive Phase III failure, underscores the significant challenges in developing effective antigen-specific immunotherapies for multiple sclerosis. While the therapeutic concept of inducing tolerance to myelin antigens remains compelling, the complexity of the human immune response and the heterogeneity of MS pathology make this a difficult strategy to implement successfully.
In contrast, Glatiramer Acetate, with its broader, less specific immunomodulatory mechanism, has secured a lasting place in the MS treatment landscape. Meanwhile, the field is actively exploring the potential of remyelinating agents. Although early trials of drugs like Clemastine and Opicinumab have produced mixed or modest results, they have provided crucial proof-of-concept that promoting myelin repair in humans is a feasible therapeutic goal. The data from these studies, both successful and unsuccessful, are invaluable for refining trial designs, identifying more sensitive outcome measures, and ultimately developing novel therapies that can not only slow the progression of MS but also restore neurological function.
References
Dirucotide in Progressive MS: A Comparative Analysis of Phase II Efficacy Data
An in-depth comparison of Dirucotide's Phase II trial in progressive Multiple Sclerosis with established treatments, Ocrelizumab and Siponimod, for researchers and drug development professionals.
This compound (formerly MBP8298) is an investigational synthetic peptide designed as a selective immune-tolerizing agent for the treatment of Multiple Sclerosis (MS). Its mechanism of action is thought to involve the induction of tolerance to a specific fragment of myelin basic protein (MBP), a key autoantigen in MS, particularly in patients with specific Human Leukocyte Antigen (HLA) haplotypes. While the Phase III development program for this compound in secondary progressive MS (SPMS) was ultimately discontinued due to a lack of efficacy in the broader patient population, the preceding Phase II trial showed promising results in a genetically defined subgroup of patients with progressive MS.[1][2] This guide provides a detailed comparison of the efficacy data from the this compound Phase II trial with the pivotal trial data for two approved and effective treatments for progressive MS: Ocrelizumab (Ocrevus) and Siponimod (Mayzent).
Comparative Efficacy Data
The following table summarizes the key efficacy outcomes from the respective clinical trials of this compound, Ocrelizumab, and Siponimod in patients with progressive MS. It is important to note that the this compound trial was a smaller Phase II study focused on a specific patient subgroup, while the Ocrelizumab and Siponimod trials were large-scale Phase III studies that led to regulatory approval.
| Efficacy Endpoint | This compound (Phase II - HLA-DR2/DR4 Subgroup)[3][4] | Ocrelizumab (ORATORIO - Phase III)[5] | Siponimod (EXPAND - Phase III) |
| Primary Endpoint | Time to confirmed disease progression on the Expanded Disability Status Scale (EDSS) | Time to onset of 12-week confirmed disability progression (CDP) | Time to 3-month confirmed disability progression (CDP) |
| Primary Endpoint Result | Statistically significant benefit of treatment compared to placebo (p=0.01 at 24 months) | 24% relative risk reduction in 12-week CDP vs. placebo (HR: 0.76) | 21% relative risk reduction in 3-month CDP vs. placebo (HR: 0.79) |
| Median Time to Progression | 78 months with this compound vs. 18 months with placebo (5-year follow-up) | Not reported as a primary outcome in this format. | Not reported as a primary outcome in this format. |
| Key Secondary Endpoints | Not explicitly detailed in available literature. | 29% reduction in the timed 25-foot walk worsening; 17.5% reduction in brain volume loss. | 55% reduction in annualized relapse rate; significant reduction in brain volume loss. |
| Patient Population | Progressive MS patients with HLA-DR2 and/or HLA-DR4 haplotypes (n=20 in subgroup) | Primary Progressive MS (PPMS) patients (n=732) | Secondary Progressive MS (SPMS) patients (n=1651) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data. The following sections outline the key aspects of the clinical trial protocols for this compound, Ocrelizumab, and Siponimod.
This compound Phase II Trial in Progressive MS
-
Study Design: A 24-month, double-blind, placebo-controlled Phase II clinical trial.
-
Patient Population: 32 patients with progressive MS. A pre-specified subgroup analysis was conducted on 20 patients who were positive for HLA-DR2 and/or HLA-DR4 haplotypes.
-
Inclusion Criteria: Patients with a diagnosis of progressive MS.
-
Exclusion Criteria: Not detailed in the available literature.
-
Treatment Regimen: 500 mg of this compound administered intravenously every 6 months.
-
Primary Outcome Measure: Time to confirmed disease progression as measured by the Expanded Disability Status Scale (EDSS).
-
Secondary Outcome Measures: Not explicitly detailed in the available literature.
Ocrelizumab - ORATORIO Trial (NCT01194570)
-
Study Design: A Phase III, randomized, parallel-group, double-blind, placebo-controlled study.
-
Patient Population: 732 patients with Primary Progressive Multiple Sclerosis (PPMS).
-
Inclusion Criteria: Age 18-55 years, diagnosis of PPMS, and an EDSS score of 3.0 to 6.5 at baseline.
-
Exclusion Criteria: History of relapsing-remitting MS, prior treatment with B-cell depleting therapies.
-
Treatment Regimen: Ocrelizumab 600 mg (administered as two 300 mg intravenous infusions 14 days apart) or placebo every 24 weeks for at least 120 weeks.
-
Primary Outcome Measure: Time to the onset of 12-week confirmed disability progression (CDP), defined as an increase in EDSS score that is sustained for at least 12 weeks.
-
Secondary Outcome Measures: Time to 24-week CDP, change in the timed 25-foot walk, change in the volume of T2 brain lesions, and change in total brain volume.
Siponimod - EXPAND Trial (NCT01665144)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, event-driven study.
-
Patient Population: 1651 patients with Secondary Progressive Multiple Sclerosis (SPMS).
-
Inclusion Criteria: Age 18-60 years, diagnosis of SPMS, and an EDSS score of 3.0 to 6.5 at baseline.
-
Exclusion Criteria: Recent history of certain cardiovascular conditions, macular edema.
-
Treatment Regimen: Oral Siponimod 2 mg once daily or placebo.
-
Primary Outcome Measure: Time to 3-month confirmed disability progression (CDP), defined as an increase in EDSS score that is sustained for at least 3 months.
-
Secondary Outcome Measures: Time to 6-month CDP, change in the timed 25-foot walk, change in T2 lesion volume, and annualized relapse rate.
Visualizing the Data
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the proposed signaling pathway of this compound and the experimental workflow of its Phase II trial.
Caption: Proposed signaling pathway for this compound-induced immune tolerance.
Caption: Experimental workflow of the this compound Phase II trial in progressive MS.
References
- 1. neurology.org [neurology.org]
- 2. mymsaa.org [mymsaa.org]
- 3. Intravenous synthetic peptide MBP8298 delayed disease progression in an HLA Class II-defined cohort of patients with progressive multiple sclerosis: results of a 24-month double-blind placebo-controlled clinical trial and 5 years of follow-up treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. direct-ms.org [direct-ms.org]
- 5. Progressive multiple sclerosis: Evaluating current therapies and exploring future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dirucotide and Copaxone (Glatiramer Acetate) for Multiple Sclerosis
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dirucotide and Copaxone (glatiramer acetate), two immunomodulatory agents developed for the treatment of multiple sclerosis (MS). This analysis is based on publicly available data from clinical trials and preclinical studies.
This compound (MBP8298), a synthetic peptide identical to a fragment of human myelin basic protein (MBP), was developed as a targeted therapy for specific MS patient populations. In contrast, Copaxone (glatiramer acetate) is a random polymer of four amino acids designed to mimic MBP, and it is an established treatment for relapsing forms of MS.[1][2] The development of this compound was discontinued after its Phase III clinical trial, MAESTRO-01, failed to meet its primary endpoint.[3][4] This guide will delve into a comparative analysis of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their key clinical trials.
Mechanism of Action
The fundamental difference between this compound and Copaxone lies in their composition and proposed mechanisms of action.
This compound was designed as a highly specific, antigen-based therapy. It is a synthetic peptide of 17 amino acids that corresponds to a sequence of human myelin basic protein. The therapeutic rationale was to induce immunological tolerance in MS patients who possess specific Human Leukocyte Antigen (HLA) types, namely HLA-DR2 and/or HLA-DR4. T-cells that recognize this MBP fragment when presented by these HLA molecules are thought to play a role in the autoimmune attack on myelin in these patients. The proposed mechanism involved the repeated intravenous administration of high doses of the peptide to repress the immunological response against MBP. Preclinical research suggested that this compound might work by causing the programmed death of autoimmune cells that recognize it and by inducing regulatory T-cells that could suppress inflammation within the central nervous system.
Copaxone (glatiramer acetate) is a heterogeneous mixture of synthetic polypeptides composed of four amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine. Its mechanism of action is not fully understood but is thought to be multifactorial. One prominent theory is that it acts as a "decoy," diverting the autoimmune response away from myelin. It binds to Major Histocompatibility Complex (MHC) class II molecules, competing with myelin antigens for presentation to T-cells. Furthermore, Copaxone is believed to induce a shift in the T-cell population from pro-inflammatory Th1 cells to anti-inflammatory Th2 cells. These Th2 cells can cross the blood-brain barrier and release anti-inflammatory cytokines at the site of inflammation. There is also evidence to suggest that Copaxone may have neuroprotective effects.
dot
Caption: Proposed mechanisms of action for this compound and Copaxone.
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Copaxone have not been conducted. Therefore, their efficacy is evaluated based on their respective placebo-controlled trials.
This compound Clinical Trial Data
The clinical development of this compound focused on patients with progressive forms of MS, particularly those with the HLA-DR2 or HLA-DR4 haplotype.
A Phase II trial in 32 patients with progressive MS showed a statistically significant effect of this compound on disease progression compared to placebo in the sub-group of 20 patients with HLA-DR2 or HLA-DR4 haplotypes (p=0.01). A long-term follow-up of this study reported a significant delay in the median time to disease progression of five years for patients treated with this compound compared to placebo (78 months vs. 18 months, p=0.004).
However, the subsequent Phase III trial, MAESTRO-01, which enrolled 612 patients with secondary progressive MS (SPMS) and the target HLA haplotypes, did not meet its primary endpoint of delaying disease progression as measured by the Expanded Disability Status Scale (EDSS). There were no statistically significant differences observed between the this compound and placebo groups for any of the secondary endpoints either.
Another Phase II trial, MINDSET-01, evaluated this compound in 218 patients with relapsing-remitting MS (RRMS). This study also failed to meet its primary endpoint of reducing the annualized relapse rate.
| This compound Clinical Trial Efficacy Data | |
| Trial | Key Efficacy Findings |
| Phase II (Progressive MS, HLA-DR2/DR4+) | Delayed median time to disease progression by 5 years vs. placebo in a long-term follow-up (78 vs. 18 months, p=0.004). |
| MAESTRO-01 (Phase III, SPMS, HLA-DR2/DR4+) | Did not meet the primary endpoint of delaying disease progression (EDSS). No significant difference compared to placebo. |
| MINDSET-01 (Phase II, RRMS) | Did not meet the primary endpoint of reducing annualized relapse rate. |
Copaxone (Glatiramer Acetate) Clinical Trial Data
Copaxone has a well-established efficacy profile in relapsing forms of MS, supported by numerous clinical trials and long-term extension studies.
The pivotal Phase III trial in RRMS patients demonstrated a significant reduction in the annualized relapse rate compared to placebo. Long-term follow-up studies of up to 15 and 25 years have shown sustained effects on reducing relapse rates and a good safety profile. For instance, a 15-year follow-up study showed that the annualized relapse rate declined from 1.12 at baseline to 0.25.
The PreCISe trial investigated the effect of Copaxone in patients with a clinically isolated syndrome (CIS). The study showed that early treatment with Copaxone significantly delayed the conversion to clinically definite MS (CDMS) by 45% compared to placebo (p=0.0005).
The GALA (Glatiramer Acetate Low-Frequency Administration) study demonstrated that a 40 mg/mL dose of Copaxone administered three times a week was also effective in reducing relapse rates and MRI lesion activity in RRMS patients, offering a less frequent dosing option. A long-term extension of the GALA study showed sustained efficacy for up to seven years.
| Copaxone (Glatiramer Acetate) Clinical Trial Efficacy Data | |
| Trial | Key Efficacy Findings |
| Pivotal Phase III (RRMS) | Significant reduction in annualized relapse rate vs. placebo. |
| 15-Year Follow-up (RRMS) | Annualized relapse rate reduced from 1.12 to 0.25. |
| PreCISe (CIS) | 45% reduction in the risk of conversion to clinically definite MS vs. placebo (p=0.0005). |
| GALA (RRMS, 40mg 3x/week) | 34% reduction in relapse rates compared to placebo. |
Experimental Protocols
This compound Key Clinical Trial Protocols
-
MAESTRO-01 (Phase III): This was a multi-center, randomized, double-blind, placebo-controlled trial that enrolled 612 patients with SPMS who were positive for HLA-DR2 and/or HLA-DR4. Participants were administered either this compound or a placebo intravenously every six months for a duration of two years. The primary endpoint was the time to confirmed disease progression, as measured by the Expanded Disability Status Scale (EDSS).
-
MINDSET-01 (Phase II): This was a 15-month, exploratory, double-blind, placebo-controlled trial that enrolled 218 patients with RRMS. Participants were randomized to receive three single intravenous injections of either this compound or placebo at months 0, 3, and 9. The primary endpoint was the annualized relapse rate.
dot
Caption: MAESTRO-01 experimental workflow.
Copaxone (Glatiramer Acetate) Key Clinical Trial Protocols
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Pivotal Phase III Trial (RRMS): This was a randomized, double-blind, placebo-controlled trial involving 251 RRMS patients. Patients received daily subcutaneous injections of either 20 mg of glatiramer acetate or a placebo for 24 months. The primary endpoint was the relapse rate.
-
PreCISe Trial (CIS): This was a randomized, double-blind, placebo-controlled trial that enrolled 481 patients with a first clinical event suggestive of MS and MRI findings. Patients were assigned to receive either daily subcutaneous injections of 20 mg of glatiramer acetate or a placebo for up to 36 months. The primary endpoint was the time to conversion to clinically definite MS.
-
GALA Trial (RRMS): This was a multinational, randomized, double-blind, placebo-controlled Phase III study. It enrolled 1,404 RRMS patients who were randomized in a 2:1 ratio to receive either 40 mg of glatiramer acetate subcutaneously three times a week or a placebo for 12 months. The primary endpoint was the total number of confirmed relapses.
dot
Caption: GALA trial experimental workflow.
Safety and Tolerability
This compound
Across its clinical trials, this compound was generally reported to be well-tolerated. The most frequently reported side effect was injection site reactions, including redness and a burning sensation. In the MAESTRO-01 trial, no unexpected safety or tolerability issues were identified.
Copaxone (Glatiramer Acetate)
Copaxone has a well-established long-term safety profile. The most common adverse events are injection-site reactions, such as erythema, pain, and swelling. An immediate post-injection reaction, characterized by symptoms like flushing, chest pain, and shortness of breath, can also occur but is typically transient and self-limiting. Long-term studies have not shown an increased risk of infections or malignancies.
| Adverse Event Profile | This compound | Copaxone (Glatiramer Acetate) |
| Common Adverse Events | Injection site reactions (redness, burning). | Injection site reactions (erythema, pain, swelling), immediate post-injection reaction (flushing, chest pain). |
| Serious Adverse Events | No unexpected serious adverse events reported in Phase III. | Low rates of serious adverse events in long-term studies. |
Conclusion
The divergent paths of these two drugs underscore the complexities of developing treatments for a heterogeneous disease like multiple sclerosis. While the targeted approach of this compound was theoretically appealing, the broader immunomodulatory effects of Copaxone have proven to be clinically beneficial for a wider range of patients with relapsing MS. The data presented in this guide highlights the importance of robust clinical trial data in validating therapeutic hypotheses and provides a comparative overview for researchers and professionals in the field of drug development.
References
Dirucotide (MBP8298) Clinical Trials: A Systematic Review and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the clinical trial outcomes for Dirucotide (MBP8298), a synthetic peptide developed for the treatment of multiple sclerosis (MS). The performance of this compound is objectively compared with alternative therapies for both relapsing-remitting MS (RRMS) and secondary progressive MS (SPMS), supported by available experimental data.
Overview of this compound (MBP8298)
This compound is a synthetic peptide composed of 17 amino acids, identical to a fragment of the human myelin basic protein (MBP).[1][2] The rationale behind its development was to induce immunological tolerance to MBP, which is a key target of the autoimmune attack in MS.[2] The therapeutic approach was particularly focused on patients with specific human leukocyte antigen (HLA) haplotypes, HLA-DR2 and/or HLA-DR4, who are believed to be more likely to respond to this antigen-specific therapy.[1][3] Despite a promising mechanism of action, this compound ultimately failed to demonstrate efficacy in pivotal clinical trials.
This compound Clinical Trial Outcomes
This compound was investigated in a series of clinical trials for both RRMS and SPMS. The major trials and their outcomes are summarized below.
Table 1: Summary of this compound Clinical Trial Outcomes
| Trial Name | Phase | Indication | Primary Endpoint | Outcome |
| MINDSET-01 | II | Relapsing-Remitting MS (RRMS) | Annualized Relapse Rate | Did not meet primary endpoint. No significant reduction in annualized relapse rates or secondary MRI endpoints compared to placebo. |
| MAESTRO-01 | III | Secondary Progressive MS (SPMS) | Delay in Disease Progression (EDSS) | Did not meet primary endpoint. No statistically significant difference in delaying disease progression compared to placebo. |
| MAESTRO-02 | III (Open-label extension) | Secondary Progressive MS (SPMS) | Long-term Safety and Efficacy | Discontinued due to the failure of MAESTRO-01. |
| MAESTRO-03 | III | Secondary Progressive MS (SPMS) | Delay in Disease Progression (EDSS) | Discontinued due to the failure of MAESTRO-01. |
EDSS: Expanded Disability Status Scale
Comparison with Alternative Therapies
The failure of this compound to demonstrate efficacy stands in contrast to several approved disease-modifying therapies (DMTs) for both RRMS and SPMS.
For Relapsing-Remitting Multiple Sclerosis (RRMS)
Natalizumab is a highly effective monoclonal antibody approved for the treatment of RRMS.
Table 2: Comparison of this compound (MINDSET-01) vs. Natalizumab (AFFIRM Trial) in RRMS
| Feature | This compound (MINDSET-01) | Natalizumab (AFFIRM Trial) |
| Mechanism of Action | Induces tolerance to myelin basic protein | α4-integrin antagonist, preventing lymphocyte migration into the CNS |
| Primary Endpoint | Annualized Relapse Rate | Annualized Relapse Rate |
| Quantitative Outcome | Did not show a statistically significant reduction. | 68% reduction in annualized relapse rate over 2 years compared to placebo (p < 0.001). |
| Secondary Endpoints | No significant reduction in MRI lesions. | 83% reduction in new or enlarging T2-hyperintense lesions over 2 years (p < 0.001). |
For Secondary Progressive Multiple Sclerosis (SPMS)
Siponimod and Ocrelizumab are approved treatments for SPMS and primary progressive MS (PPMS), respectively, that have shown efficacy in slowing disability progression.
Table 3: Comparison of this compound (MAESTRO-01) vs. Siponimod (EXPAND Trial) and Ocrelizumab (ORATORIO Trial) in Progressive MS
| Feature | This compound (MAESTRO-01) | Siponimod (EXPAND Trial) | Ocrelizumab (ORATORIO Trial) |
| Indication | Secondary Progressive MS (SPMS) | Secondary Progressive MS (SPMS) | Primary Progressive MS (PPMS) |
| Primary Endpoint | Time to 3-month Confirmed Disability Progression (EDSS) | Time to 3-month Confirmed Disability Progression (EDSS) | Time to 12-week Confirmed Disability Progression (EDSS) |
| Quantitative Outcome | No statistically significant difference compared to placebo. | 21% reduction in the risk of 3-month confirmed disability progression vs. placebo (p=0.013). | 24% reduction in the risk of 12-week confirmed disability progression vs. placebo (p=0.0321). |
| Key Secondary Endpoints | No significant differences in secondary endpoints. | 26% reduction in risk of 6-month confirmed disability progression (p=0.0058); 55% reduction in annualized relapse rate (p<0.0001). | 25% reduction in risk of 24-week confirmed disability progression (p=0.0365); 29% reduction in the time required to walk 25 feet (p=0.0404). |
Experimental Protocols
This compound (MBP8298) Clinical Trials (MINDSET-01 & MAESTRO-01)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population:
-
MINDSET-01: Patients with relapsing-remitting MS.
-
MAESTRO-01: Patients with secondary progressive MS and an Expanded Disability Status Scale (EDSS) score of 3.5-6.5. A key stratification was based on HLA haplotype (DR2+ or DR4+ vs. DR2-/DR4-).
-
-
Intervention:
-
MINDSET-01: 500 mg of this compound or placebo administered intravenously at baseline, 3 months, and 9 months over a 15-month period.
-
MAESTRO-01: 500 mg of this compound or placebo administered intravenously every six months for two years.
-
-
Primary Outcome Measures:
-
MINDSET-01: Annualized relapse rate.
-
MAESTRO-01: Time to confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS).
-
-
Secondary Outcome Measures: Included MRI lesion activity, change in EDSS score, and other clinical measures of disability.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound, a synthetic peptide mimicking a fragment of myelin basic protein, was designed to induce immune tolerance. The proposed mechanism involves the presentation of the peptide by antigen-presenting cells (APCs), particularly in individuals with HLA-DR2 or HLA-DR4 haplotypes, leading to the modulation of the T-cell response against myelin.
References
Dirucotide: A Safety and Tolerability Profile Comparable to Placebo in Clinical Trials for Secondary Progressive Multiple Sclerosis
While the investigational drug dirucotide (MBP8298) ultimately did not demonstrate efficacy in slowing disease progression in secondary progressive multiple sclerosis (SPMS), its safety and tolerability profile was consistently reported as favorable and comparable to placebo in the pivotal MAESTRO-01 Phase III clinical trial. The development of this compound was discontinued after it failed to meet its primary endpoint, and as a result, detailed quantitative safety data from the completed clinical trials have not been widely published. However, available reports from the trial investigators and sponsoring companies provide a clear qualitative picture of its safety.
Overview of Safety Findings
Across the clinical trial program, this compound was described as "generally well tolerated" with "no unexpected safety or tolerability issues".[1][2] There were no statistically significant differences observed between the this compound and placebo groups in terms of secondary endpoints, which typically include safety and tolerability measures.[1] The independent data safety monitoring board for the MAESTRO-01 trial conducted multiple reviews and identified no safety concerns, recommending the trial's continuation at each meeting.
The most frequently reported side effect associated with this compound was injection site reactions.[1][3] In a Phase II study (MINDSET-01) in patients with relapsing-remitting multiple sclerosis, the most common side effects were redness and a burning sensation at the injection site, and notably, no patients withdrew from the study due to adverse events.
Summary of Comparative Safety Data
Detailed quantitative data on the incidence of specific adverse events from the MAESTRO-01 trial are not publicly available. The following table summarizes the key safety and tolerability findings based on the qualitative reports.
| Safety Parameter | This compound | Placebo | Citation |
| Overall Tolerability | Generally well tolerated | N/A | |
| Unexpected Safety Issues | None reported | None reported | |
| Most Common Adverse Event | Injection site reaction (redness, burning) | N/A | |
| Withdrawals due to Adverse Events | No patients in the MINDSET-01 trial | N/A | |
| Significant Difference in Secondary Endpoints (including safety) | No | No |
Experimental Protocols
The pivotal study assessing the safety and efficacy of this compound was the MAESTRO-01 trial , a Phase III, multi-center, randomized, double-blind, placebo-controlled study.
MAESTRO-01 Trial Protocol:
-
Objective: To evaluate the efficacy and safety of this compound in subjects with Secondary Progressive Multiple Sclerosis (SPMS) who express the human leukocyte antigen (HLA) haplotype DR2 or DR4.
-
Patient Population: 612 patients with a diagnosis of SPMS, an Expanded Disability Status Scale (EDSS) score of 3.5-6.5, and the presence of HLA-DR2 or HLA-DR4 haplotypes.
-
Treatment Arms:
-
This compound (MBP8298) 500 mg administered intravenously.
-
Placebo administered intravenously.
-
-
Dosing Regimen: Intravenous infusion every six months for a duration of two years.
-
Primary Endpoint: Time to confirmed disease progression as measured by the Expanded Disability Status Scale (EDSS).
-
Secondary Endpoints: Included various measures of disability progression and safety and tolerability assessments.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the clinical trial design and the proposed biological activity of this compound, the following diagrams are provided.
References
- 1. A phase III study evaluating the efficacy and safety of MBP8298 in secondary progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioMS Medical's Lead Drug, this compound for the Treatment of Multiple Sclerosis, Receives Fast Track Designation from FDA - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
A Deep Dive into the MAESTRO-NAFLD-1 Trial: A Post-Hoc Analysis and Data Guide
In the landscape of non-alcoholic steatohepatitis (NASH) treatment, the Phase 3 MAESTRO-NAFLD-1 trial has emerged as a significant study, evaluating the safety and efficacy of resmetirom. This guide provides a detailed examination of the trial's data, protocols, and the underlying mechanism of action of resmetirom, tailored for researchers, scientists, and drug development professionals. While a direct comparative post-hoc analysis with a "MINDSET-01" trial as initially requested is not feasible due to the absence of a relevant comparator trial in the same therapeutic area, this guide offers a comprehensive overview of the MAESTRO-NAFLD-1 findings.
Quantitative Data Summary
The MAESTRO-NAFLD-1 trial was a 52-week, double-blind, placebo-controlled study involving patients with non-alcoholic fatty liver disease (NAFLD) and presumed NASH. The trial evaluated two doses of resmetirom, 80 mg and 100 mg, against a placebo. Below is a summary of the key quantitative outcomes.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Resmetirom 80 mg | Resmetirom 100 mg | Placebo | Open-Label 100 mg |
| Number of Patients | ~381 | ~381 | ~381 | 171 |
| Mean Age (years) | 55.9 | 55.9 | 55.9 | 62.7 |
| Type 2 Diabetes (%) | 49 | 49 | 49 | Not Specified |
| Mean Liver Fat (%) (MRI-PDFF) | ~17-18 | ~17-18 | ~17-18 | Not Specified |
| Baseline FibroScan VCTE (kPa) | Not Specified | Not Specified | Not Specified | 24.6 |
| Baseline MRE (kPa) | Not Specified | Not Specified | Not Specified | 5.7 |
Table 2: Safety and Tolerability at 52 Weeks [1]
| Outcome | Resmetirom 80 mg (%) | Resmetirom 100 mg (%) | Placebo (%) |
| Treatment-Emergent Adverse Events | 88.4 | 86.1 | 81.8 |
| Serious Treatment-Emergent Adverse Events | 6.1 | 7.4 | 6.3 |
| Discontinuation due to Drug-Related Adverse Events | 1.5 | 1.9 | 0.9 |
The most common adverse events reported were mild gastrointestinal issues, such as diarrhea and nausea, primarily at the beginning of therapy.
Table 3: Key Efficacy Endpoints
| Endpoint | Resmetirom 80 mg | Resmetirom 100 mg | Placebo | P-value |
| LDL-C Reduction (Week 24) | Significant | -14.4% | Not Specified | < 0.0001 |
| Apolipoprotein B Reduction (Week 24) | Significant | -16.6% | Not Specified | < 0.0001 |
| Triglyceride Reduction (Week 24) | Significant | -21.5% | Not Specified | < 0.0001 |
| Liver Fat Reduction (MRI-PDFF, Week 52) | Significant | -48% | Not Specified | < 0.0001 |
| FibroScan CAP Reduction (Week 52) | Significant | -42 | Not Specified | < 0.0001 |
In an open-label arm of the study with 169 patients receiving 100 mg of resmetirom, a statistically significant (p<0.0001) liver fat reduction of 51% as measured by MRI-PDFF was observed at 16 weeks.[2]
Experimental Protocols
The MAESTRO-NAFLD-1 trial was a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 3 study.[3]
Study Population: The trial enrolled approximately 1,400 adults with NAFLD and presumed NASH. The diagnosis of NASH was based on historical liver biopsy or non-invasive methods like FibroScan and MRI-PDFF. Patients were required to have at least three metabolic risk factors.
Trial Design: Participants were randomized in a 1:1:1 ratio to receive once-daily oral doses of:
-
Resmetirom 80 mg
-
Resmetirom 100 mg
-
Placebo
The study duration was 52 weeks. There was also an open-label arm where patients received 100 mg of resmetirom.
Endpoints:
-
Primary Endpoint: The primary objective was to evaluate the safety and tolerability of resmetirom compared to placebo over 52 weeks, as measured by the incidence of adverse events.
-
Secondary Efficacy Endpoints: Key secondary endpoints included changes in liver fat content measured by MRI-PDFF, and levels of atherogenic lipids such as LDL-cholesterol, apolipoprotein B, and triglycerides. Other non-invasive markers of liver fibrosis, such as FibroScan CAP and VCTE, were also assessed.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Resmetirom
Resmetirom is an orally administered, liver-directed, selective thyroid hormone receptor-beta (THR-β) agonist. The THR-β receptor is the predominant thyroid hormone receptor in the liver. Its activation by resmetirom leads to a cascade of events that improve metabolic parameters and reduce liver fat. In NASH, there is a state of intrahepatic hypothyroidism, which resmetirom helps to resolve. By selectively targeting THR-β, resmetirom avoids the adverse effects associated with THR-alpha activation in other tissues.
The diagram below illustrates the signaling pathway of resmetirom.
Caption: Resmetirom's mechanism of action in hepatocytes.
MAESTRO-NAFLD-1 Trial Workflow
The following diagram outlines the logical workflow of the MAESTRO-NAFLD-1 clinical trial.
Caption: Workflow of the MAESTRO-NAFLD-1 clinical trial.
References
- 1. medscape.com [medscape.com]
- 2. The Liver Meeting Digital Experience™ [aasld.confex.com]
- 3. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
A Comparative Analysis of Dirucotide's Antigen-Specific Mechanism and Current Disease-Modifying Therapies for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic approach of Dirucotide, an investigational therapy for Multiple Sclerosis (MS), with the diverse range of currently approved disease-modifying therapies (DMTs). While this compound represented a targeted, antigen-specific strategy, its clinical development was ultimately unsuccessful. This analysis serves to contextualize its unique mechanism against the backdrop of successful immunomodulatory and immunosuppressive strategies, offering insights for future therapeutic development.
This compound: A Targeted Approach to Immune Tolerance
This compound (also known as MBP8298) is a synthetic peptide composed of 17 amino acids identical to a sequence within human myelin basic protein (MBP). The therapeutic hypothesis was centered on the principle of antigen-specific tolerance. In MS, it is believed that the immune system, particularly T cells, mistakenly recognizes components of the myelin sheath, such as MBP, as foreign, leading to an inflammatory cascade that results in demyelination and neurodegeneration.
The intended mechanism of this compound was to re-educate the immune system. By administering a high dose of this specific MBP peptide intravenously, the goal was to induce a state of tolerance in the T cells that recognize this epitope. This was expected to repress the autoimmune response against MBP, specifically in patients with HLA-DR2 and/or HLA-DR4 immune response genes, who were believed to be most likely to have T cells reactive to this particular MBP fragment.[1][2]
However, this targeted approach did not translate into clinical efficacy. The Phase III MAESTRO-01 trial, along with other pivotal studies, was discontinued in 2009 after this compound failed to meet its primary endpoint of delaying disease progression in patients with secondary progressive MS (SPMS).[3][4] Similarly, the Phase II MINDSET-01 trial in relapsing-remitting MS (RRMS) did not show a significant reduction in relapse rates.
Visualizing this compound's Proposed Mechanism
The following diagram illustrates the intended signaling pathway for this compound, leading to T-cell tolerance.
Current MS Disease-Modifying Therapies: A Multi-pronged Approach
In contrast to this compound's focused antigen-specific strategy, currently approved DMTs for MS employ a variety of broader mechanisms to modulate or suppress the immune system. These can be broadly categorized as follows:
-
Broad-Spectrum Immunomodulators: These agents alter the overall balance of the immune response.
-
Inhibitors of Immune Cell Trafficking: These therapies prevent immune cells from entering the central nervous system (CNS).
-
Cell-Depleting Therapies: These treatments eliminate specific populations of immune cells.
The following sections and tables provide a comparative overview of these therapeutic classes.
Comparison of Mechanistic Classes
| Therapeutic Class | General Mechanism of Action | Examples | Primary Target(s) | Administration |
| Antigen-Specific (Investigational) | Induction of tolerance to a specific myelin antigen. | This compound | Myelin Basic Protein (MBP)-reactive T cells | Intravenous |
| Broad-Spectrum Immunomodulators | Shift from pro-inflammatory to anti-inflammatory immune responses; potential decoy for myelin antigens. | Interferon-beta, Glatiramer Acetate | Cytokine balance, T-cell function | Injectable |
| Inhibitors of Immune Cell Trafficking | Sequestration of lymphocytes in lymph nodes or blocking their entry into the CNS. | Fingolimod, Siponimod, Ozanimod, Ponesimod, Natalizumab | S1P receptors, α4β1-integrin (VLA-4) | Oral, Intravenous |
| Cell-Depleting Therapies | Depletion of specific B and/or T cell populations. | Ocrelizumab, Ofatumumab, Alemtuzumab | CD20 on B cells, CD52 on B and T cells | Intravenous, Injectable |
| Nrf2 Activators | Activation of the Nrf2 pathway, leading to anti-inflammatory and cytoprotective effects. | Dimethyl Fumarate | Nrf2 transcriptional pathway | Oral |
Mechanistic Deep Dive and Visualization
Inhibitors of Immune Cell Trafficking: S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod, siponimod, ozanimod, and ponesimod, function by preventing lymphocytes from leaving the lymph nodes. This sequestration reduces the number of circulating lymphocytes available to cross the blood-brain barrier and mount an inflammatory attack in the CNS.
Cell-Depleting Therapies: Anti-CD20 Monoclonal Antibodies
Anti-CD20 therapies, such as ocrelizumab and ofatumumab, are monoclonal antibodies that target the CD20 protein expressed on the surface of B cells. This binding leads to the depletion of these B cells through various mechanisms, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. The removal of B cells is thought to reduce inflammation in MS by decreasing antigen presentation to T cells and the production of pro-inflammatory cytokines.
Inhibitors of Immune Cell Trafficking: Anti-VLA-4 Monoclonal Antibody
Natalizumab is a monoclonal antibody that targets the α4-subunit of α4β1-integrin (also known as VLA-4). This integrin is expressed on the surface of activated lymphocytes and is crucial for their adhesion to vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier. By blocking this interaction, natalizumab prevents inflammatory cells from migrating into the CNS.
Experimental Protocols and Clinical Endpoints
The evaluation of MS therapies relies on robust clinical trial designs with clearly defined endpoints. A typical Phase III trial for a new DMT in RRMS is a randomized, double-blind, placebo-controlled or active-comparator study lasting for a predefined period, often two years.
Key Clinical Endpoints
-
Annualized Relapse Rate (ARR): This is a common primary endpoint, measuring the number of confirmed MS relapses per patient per year.
-
Expanded Disability Status Scale (EDSS): The EDSS is a widely used scale to quantify disability in MS. A key secondary endpoint is often the time to confirmed disability progression, defined as a sustained increase in the EDSS score over a period of time (e.g., 3 or 6 months).
-
Magnetic Resonance Imaging (MRI) Measures: MRI scans are used to assess disease activity and progression. Common MRI endpoints include the number of new or enlarging T2-hyperintense lesions and the number of gadolinium-enhancing (Gd+) lesions, which indicate active inflammation.
This compound's Trial Protocol and Outcomes
The MAESTRO-01 trial was a Phase III, multicenter, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in patients with SPMS. The primary endpoint was the time to disease progression as measured by the EDSS in patients with HLA-DR2 and/or HLA-DR4 immune response genes. The study involved administering either this compound or a placebo intravenously every six months for two years. As previously noted, the trial was terminated as it did not meet its primary endpoint, and no significant differences were observed in secondary endpoints between the treatment and placebo groups.
The MINDSET-01 study was a Phase II, double-blind, placebo-controlled trial in patients with RRMS. The primary endpoint was the annualized relapse rate. This trial also failed to meet its primary and associated secondary MRI endpoints, although some effect on secondary measures of disease progression like EDSS and the Multiple Sclerosis Functional Composite (MSFC) score was noted.
Conclusion and Future Perspectives
The journey of this compound highlights both the allure and the challenge of developing antigen-specific therapies for autoimmune diseases like MS. While the concept of inducing tolerance to a specific self-antigen is highly compelling and could theoretically offer a highly targeted treatment with fewer off-target effects, the complexity of the human immune response in MS has made this a difficult goal to achieve. The failure of this compound suggests that targeting a single peptide from MBP may be insufficient to halt the multifaceted autoimmune process in a diverse patient population.
In contrast, the success of current DMTs lies in their broader, and in some cases, more profound, impact on the immune system. Therapies that deplete entire cell populations (like anti-CD20s) or prevent immune cell trafficking into the CNS have demonstrated significant efficacy in reducing disease activity and slowing disability progression.
For drug development professionals, the comparison between this compound and current DMTs underscores several key considerations:
-
Complexity of Autoimmunity: The autoimmune response in MS is likely driven by reactivity to multiple myelin antigens and involves a complex interplay of various immune cell types. Targeting a single epitope may not be sufficient.
-
Patient Heterogeneity: The genetic and immunological diversity among MS patients, even within specific HLA types, may influence the response to highly specific therapies.
-
Broad vs. Targeted Immunomodulation: While targeted therapies are desirable, broader immunomodulatory or cell-depleting strategies have proven more successful to date in controlling the inflammatory aspects of MS.
Future research may explore more sophisticated antigen-specific approaches, such as therapies that target a broader array of myelin peptides or employ novel methods to induce a more robust and lasting state of tolerance. However, the current landscape of MS treatment is dominated by therapies that effectively modulate or suppress the immune system through less targeted, but clinically validated, mechanisms.
References
- 1. VLA-4 blockade by natalizumab inhibits sickle reticulocyte and leucocyte adhesion during simulated blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring potential mechanisms of action of natalizumab in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposed Mechanism of Action (MOA) | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 4. Natalizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Dirucotide Analogues in Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dirucotide and its analogues against other therapeutic alternatives for Multiple Sclerosis (MS). While this compound itself did not achieve its primary endpoints in pivotal clinical trials, the underlying concept of inducing antigen-specific tolerance remains a compelling strategy. This document summarizes the clinical trial data for this compound, introduces the rationale behind the development of its analogues, and compares their preclinical potential with established MS therapies.
This compound: A First-Generation Antigen-Specific Immunotherapy
This compound (MBP8298) is a synthetic peptide composed of 17 amino acids that correspond to a sequence of human myelin basic protein (MBP).[1][2] The therapeutic strategy was to induce immunological tolerance to MBP, a key autoantigen in MS, particularly in patients with HLA-DR2 and/or HLA-DR4 immune response genes, who represent a significant portion of the MS population.[1][3] The proposed mechanism of action involved the suppression of autoimmune T-cells that target this specific region of MBP.[3]
Clinical Trial Outcomes for this compound
Despite promising initial phase II results that suggested a delay in disease progression, the subsequent phase III clinical trials for this compound in secondary progressive MS (SPMS) were discontinued due to a lack of efficacy. The MAESTRO-01, MAESTRO-02, and MAESTRO-03 trials failed to meet their primary endpoint of delaying disease progression as measured by the Expanded Disability Status Scale (EDSS). Similarly, the MINDSET-01 phase II trial in relapsing-remitting MS (RRMS) did not show a significant reduction in relapse rates. No major safety concerns were identified in these trials.
The Rationale for this compound Analogues and Derivatives
The failure of this compound in late-stage clinical trials has prompted research into analogues and derivatives with improved properties. The primary goals of developing these next-generation compounds are to enhance stability, improve binding affinity to Major Histocompatibility Complex (MHC) class II molecules, and ultimately achieve a more robust and consistent induction of T-cell tolerance.
One approach has been the development of linear and cyclic mutant analogues of this compound. For instance, cyclization can improve peptide stability, a significant hurdle for linear peptides as therapeutics. Additionally, altered peptide ligands (APLs) can be designed to modify the T-cell response, potentially shifting it from a pro-inflammatory to an anti-inflammatory or regulatory phenotype.
Comparative Analysis: Preclinical Data for this compound Analogues vs. Clinical Data for Approved MS Therapies
A direct comparison of clinical efficacy is not possible as this compound analogues are in the preclinical stage. However, we can compare their in vitro and in vivo preclinical data with the established clinical performance of approved MS treatments.
Table 1: Comparison of Therapeutic Agents for Multiple Sclerosis
| Therapeutic Agent | Mechanism of Action | Stage of Development | Key Efficacy Endpoints (Clinical Trials) | Key Adverse Events |
| This compound Analogues (Cyclic/APL) | Induction of antigen-specific T-cell tolerance to MBP | Preclinical | Preclinical: Enhanced binding to HLA-DR2 and HLA-DR4 alleles compared to this compound. Potential for improved stability and altered T-cell response. | To be determined in future studies. |
| Interferon-β (e.g., Betaseron, Avonex) | Immunomodulatory; reduces inflammatory processes | Approved | Reduction in relapse rate by approximately 30%. Modest effect on disability progression. | Flu-like symptoms, injection-site reactions, depression. |
| Glatiramer Acetate (Copaxone) | Immunomodulatory; mimics MBP and acts as a decoy for the immune system | Approved | Reduction in relapse rate by approximately 30%. | Injection-site reactions, lipoatrophy. |
| Natalizumab (Tysabri) | Monoclonal antibody; blocks lymphocyte trafficking into the CNS | Approved | Reduction in relapse rate by approximately 68%. Significant reduction in disability progression. | Risk of progressive multifocal leukoencephalopathy (PML). |
| Fingolimod (Gilenya) | Sphingosine 1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes | Approved | Reduction in relapse rate by approximately 54%. | Bradycardia, macular edema, increased risk of infections. |
| Ocrelizumab (Ocrevus) | Monoclonal antibody; depletes CD20+ B-cells | Approved | RRMS: Reduction in relapse rate by approximately 46% vs. interferon-β. PPMS: Reduction in disability progression by 24% vs. placebo. | Infusion reactions, increased risk of infections. |
| Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Tolebrutinib, Evobrutinib) | Small molecule inhibitors; modulate B-cell and myeloid cell activation | Phase III Clinical Trials | Promising results in reducing relapse rates and new MRI lesions in RRMS. | Potential for liver injury. |
Experimental Protocols
Detailed experimental methodologies are crucial for the evaluation and replication of scientific findings.
Synthesis of this compound Analogues
Linear and cyclic analogues of this compound can be synthesized using solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl-chloride resin. Cyclization is typically performed in the liquid phase.
MHC Binding Assays
The binding affinity of peptide analogues to HLA-DR2 and HLA-DR4 alleles can be evaluated through competitive ELISA-based assays. This involves incubating purified HLA-DR molecules with a biotinylated reference peptide and varying concentrations of the competitor peptide (the this compound analogue). The inhibition of the reference peptide's binding is then quantified.
T-Cell Proliferation Assays
To assess the immunomodulatory effects of this compound analogues, T-cell proliferation assays can be conducted. Peripheral blood mononuclear cells (PBMCs) from MS patients with the relevant HLA haplotypes are isolated and stimulated with the peptide analogues. T-cell proliferation is then measured using techniques such as [³H]thymidine incorporation or CFSE dilution assays.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced T-Cell Tolerance
Caption: Proposed mechanism of this compound analogue-induced T-cell tolerance.
Experimental Workflow for Evaluating this compound Analogues
Caption: Preclinical development workflow for this compound analogues.
Conclusion
While this compound did not fulfill its therapeutic promise for MS, the principle of antigen-specific immunotherapy remains a highly sought-after goal. The development of this compound analogues with enhanced stability and immunomodulatory properties represents a rational next step in this line of research. The preclinical data on these analogues, particularly their binding affinity to relevant MHC molecules, will be critical in determining their potential to overcome the limitations of the parent compound. Future studies should focus on demonstrating a clear advantage of these analogues in robust preclinical models of MS before considering a return to clinical trials. The lessons learned from the this compound program provide a valuable foundation for the development of more effective and targeted therapies for autoimmune diseases.
References
Dirucotide Falters in Reducing MRI Lesion Activity in Multiple Sclerosis Trials
Clinical trial data reveals that Dirucotide, an investigational therapy for multiple sclerosis (MS), failed to demonstrate a significant impact on MRI lesion activity, a key indicator of disease inflammation and progression. In stark contrast, established disease-modifying therapies (DMTs) have consistently shown efficacy in reducing new and active brain lesions in patients with MS.
This compound was developed as a synthetic peptide identical to a portion of human myelin basic protein, with the aim of inducing immunological tolerance in MS patients.[1][2] However, pivotal clinical trials did not support this hypothesis in terms of reducing inflammatory disease activity as measured by magnetic resonance imaging (MRI).
The Phase II MINDSET-01 trial in patients with relapsing-remitting MS (RRMS) found that this compound did not meet its primary endpoint of reducing the annualized relapse rate, nor did it show a significant effect on secondary MRI endpoints.[3][4] Similarly, the Phase III MAESTRO-01 trial in secondary progressive MS (SPMS) was discontinued after it failed to meet its primary endpoint of delaying disease progression, with no significant differences observed in secondary endpoints, which typically include MRI measures.[5]
This lack of efficacy on MRI lesion activity stands in sharp contrast to the performance of approved DMTs for MS. Therapies such as interferon beta-1a, glatiramer acetate, and natalizumab have all demonstrated a significant reduction in the number of new or enlarging T2 lesions and gadolinium-enhancing (Gd+) lesions in clinical trials. These MRI outcomes are considered crucial markers of treatment response in MS.
Comparative Efficacy on MRI Lesion Activity
The following table summarizes the performance of this compound against other DMTs in reducing MRI lesion activity, based on findings from their respective clinical trials.
| Drug | Trial Name/Patient Population | Key MRI Lesion Activity Findings |
| This compound | MINDSET-01 (RRMS) | Did not meet secondary MRI endpoints. |
| MAESTRO-01 (SPMS) | No statistically significant differences on secondary endpoints (including MRI). | |
| Interferon beta-1a | Various (RRMS & SPMS) | Significant reduction in new Gd+ and T2-weighted lesions. In one study, a 58% reduction in new Gd+ lesions per MRI scan was observed. |
| Glatiramer Acetate | European/Canadian Study (Relapsing MS) | Approximately 29% reduction in the total number of enhancing lesions compared to placebo. Another study showed a 33% reduction in the total number of enhancing lesions. |
| Natalizumab | AFFIRM (RRMS) | Approximately 92% reduction in Gd-enhancing lesions and an 83% reduction in new or enlarging T2-hyperintense lesions over 2 years compared to placebo. |
Experimental Protocols in MS Clinical Trials
The assessment of MRI lesion activity in MS clinical trials follows a standardized protocol to ensure the reliability of the data. Below is a general outline of the methodology employed in trials such as those for this compound and its comparators.
Patient Population: Patients diagnosed with a specific form of MS (e.g., RRMS, SPMS) based on established criteria (e.g., McDonald criteria) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies. Patients are randomly assigned to receive either the investigational drug or a placebo. Neither the patients nor the investigators know who is receiving the active treatment.
MRI Acquisition:
-
Frequency: MRI scans are typically performed at baseline and at regular intervals throughout the trial (e.g., every 6 or 12 months). In some studies, more frequent scans (e.g., monthly) may be conducted to capture short-term changes in lesion activity.
-
Imaging Protocol: Standardized MRI protocols are used across all study sites. This typically includes T2-weighted, proton density-weighted, and T1-weighted sequences before and after the administration of a gadolinium-based contrast agent.
-
Image Analysis: The MRI scans are analyzed by trained and blinded readers to identify and quantify new or enlarging T2-hyperintense lesions and Gd-enhancing lesions.
Endpoints:
-
Primary and Secondary Endpoints: The primary endpoint of a trial may be clinical (e.g., annualized relapse rate) or based on disability progression. MRI-based outcomes are often key secondary endpoints and include:
-
The cumulative number of new or enlarging T2-hyperintense lesions.
-
The cumulative number of Gd-enhancing lesions.
-
Change in T2 lesion volume.
-
Brain volume changes.
-
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the impact of a disease-modifying therapy on MRI lesion activity in multiple sclerosis.
Caption: A simplified workflow of a typical MS clinical trial.
Intended Mechanism of Action of this compound
While this compound did not prove effective in clinical trials, its development was based on a specific immunological hypothesis. The diagram below illustrates the intended signaling pathway.
Caption: Intended mechanism of this compound to induce tolerance.
References
- 1. BioMS Medical's Lead Drug, this compound for the Treatment of Multiple Sclerosis, Receives Fast Track Designation from FDA - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mymsaa.org [mymsaa.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling Dirucotide
Essential Safety and Handling Guide for Dirucotide
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store lyophilized this compound at –20°C for long-term stability.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Reconstitution Technique : Add the appropriate sterile, bacteriostatic water or other specified solvent to the vial containing the lyophilized peptide. Swirl gently to dissolve; avoid shaking. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Aliquoting : To avoid repeated freeze-thaw cycles, divide the reconstituted peptide solution into single-use aliquots.
-
Labeling : Clearly label all containers with the chemical name, concentration, and hazard details.
3. Experimental Procedures:
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling this compound is properly cleaned and decontaminated after use.
Spill Response and Waste Disposal
Spill Response:
-
Small Spills : For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth. For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
Large Spills : For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including a respirator. Contain the spill and follow the cleanup procedures for small spills. Ensure the area is well-ventilated during and after cleanup.
Waste Segregation and Disposal Protocol:
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Decontaminate liquid waste containing this compound with a suitable method, such as treatment with 10% bleach, before disposal down the drain with copious amounts of water, or collect for chemical waste disposal, depending on local regulations.
-
Solid Waste : Dispose of contaminated solid waste, including unused lyophilized powder, according to institutional and local regulations for chemical waste.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Preparation : Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Solvent Addition : Using a sterile syringe, add the required volume of the appropriate solvent (e.g., sterile bacteriostatic water) to the vial.
-
Dissolution : Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent denaturation.
-
Aliquoting : Once fully dissolved, draw the solution into sterile microcentrifuge tubes in single-use volumes.
-
Storage : Store the aliquots at the recommended temperature (–20°C or –80°C for long-term storage).
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
